molecular formula C16H19BrN2 B1667935 (-)-Brompheniramine CAS No. 32656-44-3

(-)-Brompheniramine

Numéro de catalogue: B1667935
Numéro CAS: 32656-44-3
Poids moléculaire: 319.24 g/mol
Clé InChI: ZDIGNSYAACHWNL-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brompheniramine, (R)- is an antihistamine drug of the propylamine (alkylamine) class. It is readily available over the counter and is indicated for the treatment of the symptoms of the common cold and allergic rhinitis, such as runny nose, itchy eyes, watery eyes, and sneezing.

Propriétés

Numéro CAS

32656-44-3

Formule moléculaire

C16H19BrN2

Poids moléculaire

319.24 g/mol

Nom IUPAC

(3R)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1

Clé InChI

ZDIGNSYAACHWNL-OAHLLOKOSA-N

SMILES isomérique

CN(C)CC[C@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2

SMILES canonique

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Brompheniramine, (R)-;  Dimetapp;  (-)-Brompheniramine;  (R)-Brompheniramine;  L-Brompheniramine

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (-)-Brompheniramine on H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of action of (-)-brompheniramine, the pharmacologically active enantiomer of brompheniramine (B1210426), on the histamine (B1213489) H1 receptor (H1R). Brompheniramine is a first-generation alkylamine antihistamine used for the symptomatic relief of allergic conditions.[1] Modern pharmacological understanding has redefined classical H1 antagonists, including brompheniramine, as inverse agonists. This guide details the H1R signaling cascade, the concept of inverse agonism, and the methods used to characterize this interaction. Quantitative data for related compounds, detailed experimental protocols, and pathway visualizations are provided to offer a thorough technical resource for research and drug development.

The Histamine H1 Receptor and Its Signaling Pathways

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses. Upon binding of its endogenous agonist, histamine, the H1R undergoes a conformational change that activates the heterotrimeric G-protein Gq. This initiates a well-characterized signaling cascade:

  • Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • Phospholipase C (PLC) Activation: Gαq-GTP activates phospholipase C-beta (PLCβ).

  • Second Messenger Production: PLCβ cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

    • DAG and the increased intracellular Ca2+ concentration synergistically activate Protein Kinase C (PKC).

  • Cellular Responses: The activation of PKC and other calcium-dependent proteins leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.

Visualization of the H1 Receptor Signaling Pathway

H1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine (Agonist) H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq_inactive Gq (GDP-bound) H1R_active->Gq_inactive Activates Gq_active Gαq (GTP-bound) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Opens Ca2+ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to Response Allergic & Inflammatory Response NFkB->Response

Caption: Canonical Gq-mediated signaling pathway of the Histamine H1 Receptor.

Core Mechanism of Action: Inverse Agonism

First-generation H1 antihistamines like brompheniramine are no longer considered simple neutral antagonists. They are now understood to be inverse agonists . This mechanism is explained by the two-state model of GPCR activation, where the receptor exists in an equilibrium between an inactive conformation (R) and a spontaneously active conformation (R*).

  • Agonists (like histamine) bind preferentially to the active state (R), shifting the equilibrium towards R and increasing signaling.

  • Neutral Antagonists bind with equal affinity to both R and R*, not affecting the basal equilibrium but blocking agonist binding.

  • Inverse Agonists (like this compound) bind preferentially to the inactive state (R), shifting the equilibrium away from the active state. This not only blocks agonist binding but also reduces the receptor's constitutive (basal) activity that occurs even in the absence of an agonist.

This reduction in basal H1R activity is a key component of the therapeutic effect of this compound, contributing to the attenuation of allergic and inflammatory processes.

Visualization of the Two-State Receptor Model and Inverse Agonism

Inverse_Agonism cluster_basal Basal State (No Ligand) cluster_agonist With Agonist (Histamine) cluster_inverse_agonist With Inverse Agonist (this compound) R_basal R (Inactive) R_star_basal R* (Active) R_basal->R_star_basal Equilibrium (Constitutive Activity) R_agonist R (Inactive) R_star_agonist R* (Active) R_agonist->R_star_agonist Equilibrium Shift → (Increased Signaling) Agonist Agonist Agonist->R_star_agonist Binds & Stabilizes R_inverse R (Inactive) R_star_inverse R* (Active) R_inverse->R_star_inverse ← Equilibrium Shift (Decreased Signaling) Inverse_Agonist Inverse Agonist Inverse_Agonist->R_inverse Binds & Stabilizes

Caption: The two-state receptor model illustrating the mechanism of inverse agonism.

Data Presentation: Receptor Binding Affinities

While a specific equilibrium dissociation constant (Ki) for this compound at the human H1 receptor is not available in the cited literature, data from structurally and functionally similar first-generation H1 antihistamines demonstrate high-affinity binding in the low nanomolar range. This potent binding is essential for their clinical efficacy.

CompoundReceptorLigand Used in AssayKi (nM)Reference Cell Type
MepyramineHuman H1R[3H]mepyramine1.4Brain (Frontal Cortex)
PromethazineHuman H1R[3H]mepyramine1.4Brain (Frontal Cortex)
DiphenhydramineHuman H1R[3H]mepyramine35Brain (Frontal Cortex)

Table 1: Binding affinities of representative first-generation H1 antihistamines at the human H1 receptor. Data is presented to illustrate the typical affinity range for this drug class.

Experimental Protocols

The characterization of a compound like this compound involves both binding and functional assays to determine its affinity and efficacy at the H1 receptor.

Radioligand Binding Assay (for Affinity - Ki)

This assay quantifies the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the H1 receptor.

Materials:

  • Radioligand: [3H]mepyramine, a high-affinity H1R antagonist.

  • Receptor Source: Membrane homogenates from HEK293T cells transiently expressing the human H1 receptor.[2]

  • Competitor: Unlabeled this compound at various concentrations.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a different H1 antagonist like mianserin.[3]

  • Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester with GF/C filters.

Protocol:

  • Preparation: Prepare serial dilutions of unlabeled this compound.

  • Incubation: In a 96-well plate, incubate a fixed concentration of [3H]mepyramine (e.g., 1-5 nM) with the cell membrane homogenate in the presence of varying concentrations of this compound (e.g., 10^-12 to 10^-4 M).[2]

  • Total and Non-specific Binding: Include control wells for total binding (no competitor) and non-specific binding (with 10 µM mianserin).

  • Equilibration: Incubate the plate for 4 hours at 25°C with gentle agitation to reach equilibrium.[2]

  • Harvesting: Rapidly filter the incubation mixture through GF/C glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]mepyramine binding) from the curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep Prepare Reagents: - H1R Membranes - [3H]mepyramine (Radioligand) - this compound (Competitor) start->prep incubate Incubate Reagents in 96-well Plate (4h at 25°C) prep->incubate filter Rapid Filtration (GF/C Filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure CPM) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Inositol Phosphate (B84403) (IP) Accumulation Assay (for Inverse Agonism)

This functional assay measures the accumulation of a downstream product of the H1R signaling cascade to quantify receptor activity. It is particularly useful for detecting the reduction in basal signaling characteristic of inverse agonism.

Objective: To demonstrate the inverse agonistic activity of this compound by measuring its effect on basal IP accumulation.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human H1 receptor.

  • Labeling Agent: myo-[3H]Inositol.

  • IP Accumulation Enhancer: Lithium chloride (LiCl), which blocks the degradation of IP1.

  • Test Compounds: this compound, a known agonist (e.g., histamine for control), and buffer.

  • Instrumentation: Homogeneous Time Resolved Fluorescence (HTRF) compatible plate reader if using a kit like IP-One HTRF®.

Protocol:

  • Cell Labeling: Culture the H1R-expressing cells overnight with myo-[3H]Inositol to incorporate it into the membrane phosphoinositide pool.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

  • Stimulation: Add varying concentrations of this compound to the cells. Include control wells with buffer only (to measure basal activity) and with a saturating concentration of histamine (to measure maximal agonist response).

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for IP accumulation.

  • Lysis and Extraction: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.

  • Quantification: Separate the inositol phosphates (often measured as total IPs or specifically IP1) using anion exchange chromatography and quantify the radioactivity via scintillation counting. Alternatively, use a non-radioactive kit format (e.g., IP-One HTRF®) where cell lysate is added to a plate with detection reagents, and the signal is read on a plate reader.

  • Data Analysis:

    • Plot the amount of IP accumulated (e.g., DPM or HTRF ratio) against the log concentration of this compound.

    • A concentration-dependent decrease in IP accumulation below the basal level (buffer-only control) confirms inverse agonistic activity.

Conclusion

The mechanism of action of this compound on the histamine H1 receptor is multifaceted and best described by its function as a high-affinity inverse agonist. By preferentially binding to and stabilizing the inactive conformation of the H1R, it not only competitively inhibits the binding of histamine but also significantly reduces the receptor's constitutive signaling activity. This dual action effectively suppresses the downstream pathways involving PLC, IP3, and calcium, which are responsible for mediating allergic and inflammatory responses. The technical protocols outlined in this guide, including radioligand binding and inositol phosphate accumulation assays, provide a robust framework for the quantitative characterization of these properties, which is essential for the ongoing research and development of H1 receptor-targeted therapeutics.

References

A Deep Dive into the Pharmacological Profile and Potency of (-)-Brompheniramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile and potency of the enantiomers of brompheniramine (B1210426), a first-generation alkylamine antihistamine. The document delves into the stereoselective interactions of its levorotatory (-) and dextrorotatory (+) enantiomers with histamine (B1213489) H1 and muscarinic receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Pharmacological Profile

Brompheniramine is a racemic mixture containing equal amounts of (-)-brompheniramine (levobrompheniramine) and (+)-brompheniramine (dexbrompheniramine). Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which mediates allergic and inflammatory responses.[1] Additionally, like many first-generation antihistamines, brompheniramine exhibits significant anticholinergic activity through its interaction with muscarinic receptors.[1]

Quantitative Analysis of Receptor Affinity and Potency

To facilitate a clear comparison of the binding affinities and functional potencies of brompheniramine, the following tables summarize the available quantitative data for the racemic mixture. It is important to note the absence of specific data for the individual enantiomers in the current literature, highlighting a key area for future research.

Table 1: Histamine H1 Receptor Binding Affinity of Racemic Brompheniramine

CompoundReceptorParameterValue
(±)-BrompheniramineHistamine H1Kd (nM)6.06[3]

Table 2: Muscarinic Receptor Binding Affinities of Racemic Brompheniramine

CompoundReceptor SubtypeKi (nM)
(±)-Brompheniraminem1130 ± 20[4]
(±)-Brompheniraminem2200 ± 30[4]
(±)-Brompheniraminem3160 ± 20[4]
(±)-Brompheniraminem4150 ± 20[4]
(±)-Brompheniraminem5180 ± 30[4]

Signaling Pathways

The therapeutic effects of brompheniramine are a direct consequence of its interaction with specific cell surface receptors, which in turn modulates intracellular signaling cascades.

Histamine H1 Receptor Signaling Pathway

Antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine. This G-protein coupled receptor (GPCR) is primarily coupled to the Gq/11 family of G-proteins. Upon histamine binding, Gq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Allergic & Inflammatory Response Ca_release->Response PKC->Response Brompheniramine This compound (Antagonist) Brompheniramine->H1R Blocks Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis TissuePrep Isolate & Mount Tissue ControlCRC Generate Control Agonist Concentration-Response Curve (CRC) TissuePrep->ControlCRC AddAntagonist Add Fixed Concentration of Antagonist ControlCRC->AddAntagonist AntagonistCRC Generate Agonist CRC in Presence of Antagonist AddAntagonist->AntagonistCRC Repeat Repeat with Multiple Antagonist Concentrations AntagonistCRC->Repeat Repeat->AddAntagonist Next Concentration CalcEC50 Calculate EC50 Values from each CRC Repeat->CalcEC50 All Concentrations Tested CalcDR Calculate Dose Ratios (DR) CalcEC50->CalcDR SchildPlot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) CalcDR->SchildPlot DeterminepA2 Determine pA2 Value (x-intercept) SchildPlot->DeterminepA2

References

Investigating the in vivo activity of (-)-Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vivo Activity of (-)-Brompheniramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as dexbrompheniramine, is the pharmacologically active dextrorotatory isomer of brompheniramine (B1210426), a first-generation antihistamine of the alkylamine class.[1][2] It is primarily indicated for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[1][3] Like other first-generation antihistamines, it is known to be sedating due to its ability to cross the blood-brain barrier.[4] This document provides a technical overview of the in vivo activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and pharmacokinetic profile.

Mechanism of Action

This compound functions as a competitive antagonist at histamine (B1213489) H1 receptors.[3][5] In the event of an allergic reaction, histamine is released from mast cells and basophils, binding to H1 receptors on various effector cells. This binding initiates a cascade of events leading to allergic symptoms, including vasodilation, increased capillary permeability, and smooth muscle contraction.[5] this compound competitively blocks histamine from binding to these receptors, thereby mitigating the downstream signaling that causes these symptoms.[3][5]

The antagonism of the H1 receptor by this compound interferes with the Gq/11 protein-coupled signaling pathway. This inhibition reduces the activity of phospholipase C, which in turn decreases the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 leads to less calcium release from the endoplasmic reticulum. This cascade of events ultimately suppresses the activation of the NF-κB immune response transcription factor, which is responsible for the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[4]

Signaling Pathway

H1_Receptor_Signaling_Pathway cluster_cell Effector Cell Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Dexbrompheniramine This compound Dexbrompheniramine->H1R Antagonizes

Caption: Simplified H1-Receptor Signaling Pathway Antagonized by this compound.

In Vivo Efficacy

Quantitative Data Presentation

The following table summarizes the reported efficacy of dexchlorpheniramine (B1670334) in a histamine-induced bronchospasm model in guinea pigs, which can be considered as an estimate for the expected potency of this compound.

CompoundAnimal ModelEfficacy EndpointReported ED₅₀
DexchlorpheniramineGuinea Pig50% inhibition of histamine-induced bronchospasm4.1 µg/kg (i.v.)[5]

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of an antihistamine like this compound in a histamine-induced bronchoconstriction model in guinea pigs is outlined below. This protocol is based on published methodologies for similar compounds.[5]

  • Animal Preparation:

    • Male Hartley guinea pigs (300-400g) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

    • The trachea is cannulated for artificial ventilation.

    • The jugular vein is cannulated for intravenous administration of the test compound and histamine.

    • A pressure transducer is connected to the tracheal cannula to measure changes in pulmonary inflation pressure, which reflects bronchoconstriction.

  • Induction of Bronchoconstriction:

    • A baseline pulmonary inflation pressure is established.

    • Histamine is administered intravenously at a dose predetermined to cause a significant, submaximal bronchoconstriction.

  • Antihistamine Administration:

    • The test antihistamine, this compound, or vehicle is administered intravenously at various doses.

    • After a set period to allow for drug distribution, the histamine challenge is repeated.

  • Data Analysis:

    • The percentage inhibition of the histamine-induced bronchoconstriction is calculated for each dose of the antihistamine.

    • The ED₅₀ (the dose required to produce 50% inhibition of the maximal response to histamine) is determined.

Experimental Workflow

Experimental_Workflow cluster_protocol Histamine-Induced Bronchoconstriction Assay Animal_Prep Animal Preparation (Guinea Pig, Anesthetized) Baseline Establish Baseline Pulmonary Inflation Pressure Animal_Prep->Baseline Drug_Admin Administer this compound or Vehicle (i.v.) Baseline->Drug_Admin Histamine_Challenge Histamine Challenge (i.v.) Drug_Admin->Histamine_Challenge Measure_Response Measure Bronchoconstriction Histamine_Challenge->Measure_Response Data_Analysis Calculate % Inhibition and ED₅₀ Measure_Response->Data_Analysis

Caption: Workflow for Histamine-Induced Bronchoconstriction Assay.

Pharmacokinetics

Pharmacokinetic data for brompheniramine has been characterized in humans. Antihistamines are generally well absorbed from the gastrointestinal tract following oral administration.[6]

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of brompheniramine in normal adults.

ParameterMean Value (± SD)
Peak Serum Concentration (Cₘₐₓ)11.6 ± 3.0 ng/mL
Time to Peak Concentration (Tₘₐₓ)3.1 ± 1.1 hr
Serum Half-life (t₁/₂)24.9 ± 9.3 hr
Clearance Rate6.0 ± 2.3 mL/min/kg
Volume of Distribution (Vd)11.7 ± 3.1 L/kg

Data from a study in seven normal adults.

Conclusion

This compound is a potent first-generation antihistamine that acts as a competitive antagonist at H1 receptors, effectively mitigating allergic responses by blocking the downstream signaling cascade. Preclinical evaluation in animal models, such as the guinea pig bronchoconstriction model, is crucial for determining its in vivo efficacy. The pharmacokinetic profile of brompheniramine in humans is characterized by good oral absorption and a long half-life. Further in vivo studies specifically on the (-)-isomer in various animal models would be beneficial to fully elucidate its pharmacological profile and to explore potential therapeutic applications beyond its current indications.

References

Determining the H1 Receptor Binding Affinity of (-)-Brompheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brompheniramine and H1 Receptor Affinity

Brompheniramine is a first-generation antihistamine of the alkylamine class, utilized for the relief of symptoms associated with allergic conditions.[1] It functions as an antagonist, or more accurately, an inverse agonist, at the histamine (B1213489) H1 receptor.[2] Like many chiral drugs, its enantiomers may exhibit different pharmacological properties. Determining the specific binding affinity (Ki) of the (-)-Brompheniramine enantiomer is crucial for understanding its potency and selectivity at the H1 receptor, a key member of the G-protein coupled receptor (GPCR) family.[1]

Binding affinity is a measure of the strength of the interaction between a ligand (like this compound) and its receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.

Quantitative Binding Affinity Data

As of this review, specific binding affinity data (Ki, Kd, or IC50) for the individual enantiomers of Brompheniramine at the human H1 receptor are not prominently published. However, the table below presents the H1 receptor binding affinities for other well-characterized first-generation antihistamines to provide a comparative context for the expected potency range. This data is typically generated using the experimental protocols described in the subsequent section.

CompoundReceptorRadioligandSystemKi (nM)
MepyramineHuman H1[3H]MepyramineHEK293 Cells1.5
DiphenhydramineHuman H1[3H]MepyramineU373 MG Cells16
ChlorpheniramineHuman H1[3H]MepyramineBrain Tissue~3.2
KetotifenHuman H1[11C]DoxepinHuman Brain (in vivo)~0.9

Note: This table provides representative data from various sources to illustrate typical affinity values for first-generation antihistamines. Experimental conditions can influence reported values.

Experimental Protocol: Competitive Radioligand Binding Assay

The most common method for determining the binding affinity of an unlabeled compound like this compound is a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Objective

To determine the inhibition constant (Ki) of this compound for the human histamine H1 receptor by measuring its ability to compete with the radiolabeled H1 antagonist, [³H]mepyramine.

Materials
  • Biological System: Human Embryonic Kidney (HEK293) cells stably transfected with the human H1 receptor gene.

  • Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound of known concentration.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Mianserin (10 µM) or another structurally distinct H1 antagonist.

  • Instrumentation: Scintillation counter, 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/C).

Methodology

Step 1: Cell Culture and Membrane Preparation

  • Culture HEK293 cells expressing the human H1 receptor in appropriate media and conditions until they reach confluency.

  • Harvest the cells and homogenize them in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method, such as the Bradford or BCA assay. The final protein concentration for the assay should be optimized, typically in the range of 5-20 µg per well.

Step 2: Competitive Binding Assay

  • Set up a 96-well plate with triplicate wells for each condition:

    • Total Binding: Membrane preparation + [³H]mepyramine + assay buffer.

    • Non-specific Binding (NSB): Membrane preparation + [³H]mepyramine + excess unlabeled antagonist (e.g., 10 µM Mianserin).

    • Competition: Membrane preparation + [³H]mepyramine + varying concentrations of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • Add a constant, low concentration of [³H]mepyramine to all wells. This concentration should be at or below the Kd of the radioligand for the H1 receptor (typically 1-5 nM) to ensure assay sensitivity.

  • Add the varying concentrations of the unlabeled test compound, this compound.

  • Initiate the binding reaction by adding the membrane preparation to the wells.

  • Incubate the plate at room temperature (25°C) for a sufficient period to reach equilibrium (typically 60 to 240 minutes).

Step 3: Separation and Quantification

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

  • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate the Specific Binding for each well by subtracting the average DPM of the non-specific binding (NSB) wells from the DPM of the total binding and competition wells.

    • Specific Binding = Total DPM - Average NSB DPM

  • Plot the specific binding as a percentage of the maximum specific binding (in the absence of the competitor) against the logarithm of the this compound concentration.

  • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value . The IC50 is the concentration of this compound that displaces 50% of the specifically bound [³H]mepyramine.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand ([³H]mepyramine) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the H1 receptor.

H1 Receptor Signaling Pathway and Experimental Workflow

The histamine H1 receptor is a canonical Gq-coupled receptor.[3] Upon histamine binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses characteristic of an allergic reaction.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response

Caption: H1 Receptor Gq-coupled signaling pathway.

The following diagram illustrates the logical workflow for the competitive binding assay described above.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis A1 Culture H1-HEK293 Cells A2 Prepare Cell Membranes A1->A2 A3 Quantify Protein A2->A3 B3 Add Membranes & Incubate A3->B3 B1 Plate Setup: Total, NSB, Competition B2 Add Radioligand & Competitor B1->B2 B2->B3 C1 Rapid Filtration B3->C1 C2 Scintillation Counting C1->C2 D1 Calculate Specific Binding C2->D1 D2 Generate Competition Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki via Cheng-Prusoff D3->D4

References

Characterization of the Anticholinergic Properties of (-)-Brompheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Brompheniramine, a first-generation alkylamine antihistamine, is widely recognized for its efficacy in alleviating symptoms of allergic conditions. Beyond its primary histamine (B1213489) H1 receptor antagonism, this compound exhibits notable anticholinergic properties, contributing to both its therapeutic effects and its side-effect profile. This technical guide provides an in-depth characterization of the anticholinergic attributes of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Anticholinergic Profile of this compound

The anticholinergic activity of this compound has been quantified through both receptor binding assays and functional in vitro models. The following tables summarize the key findings.

Table 1: Muscarinic Receptor Binding Affinities of this compound

This table presents the inhibitor constant (Ki) values of this compound for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). These values were determined using a radioligand binding assay with [3H]N-methylscopolamine in Chinese Hamster Ovary (CHO) cells stably transfected with the individual human muscarinic receptor subtypes. For comparison, the affinities of the classic muscarinic antagonist, atropine (B194438), are also provided.

Receptor SubtypeThis compound Ki (nM)Atropine Ki (nM)
M1 2001.0
M2 2500.8
M3 2200.9
M4 2301.1
M5 2101.2

Data sourced from Yasuda SU, Yasuda RP (1999).[1]

The data indicate that this compound binds to all five muscarinic receptor subtypes with moderate affinity and does not show significant selectivity among the subtypes.[1] Atropine, in contrast, demonstrates significantly higher affinity for all muscarinic receptor subtypes.

Table 2: Functional Anticholinergic Potency of this compound

This table displays the effective dose 50 (ED50) value for this compound in a functional assay assessing the inhibition of methacholine-induced glandular secretion in human nasal mucosa in vitro. This provides a measure of its functional antagonism at muscarinic receptors in a physiologically relevant tissue.

CompoundED50 (µM)
This compound 4.10
Atropine 0.25

Data sourced from Baraniuk JN, et al. (1998).

These results demonstrate that this compound is a potent functional antagonist of muscarinic receptors, although it is approximately 16 to 19 times less potent than atropine in this model.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used to generate the quantitative data presented above.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptor subtypes.

Objective: To determine the inhibitor constant (Ki) of this compound for human muscarinic M1, M2, M3, M4, and M5 receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with individual human muscarinic receptor subtypes (m1, m2, m3, m4, or m5).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Reference Compound: Atropine.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture the transfected CHO cells to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of cell membranes, a fixed concentration of [3H]NMS (typically near its Kd value), and varying concentrations of the test compound this compound) or reference compound (atropine).

    • For determination of non-specific binding, a separate set of wells should contain a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay of Anticholinergic Activity in Human Nasal Mucosa

This protocol details a functional assay to measure the anticholinergic potency of a compound by assessing its ability to inhibit cholinergic agonist-induced glandular secretion.

Objective: To determine the effective dose 50 (ED50) of this compound for the inhibition of methacholine-induced mucin secretion from human nasal mucosal explants.

Materials:

  • Tissue: Human nasal mucosal explants obtained from surgical specimens.

  • Cholinergic Agonist: Methacholine (B1211447).

  • Test Compound: this compound.

  • Reference Compound: Atropine.

  • Culture Medium: Appropriate cell culture medium.

  • Assay for Mucin: Enzyme-linked immunosorbent assay (ELISA) for a specific mucin (e.g., 7F10-mucin).

Procedure:

  • Tissue Culture:

    • Place the human nasal mucosal explants in a culture plate with culture medium.

  • Drug Incubation:

    • Pre-incubate the explants with varying concentrations of the test compound this compound) or reference compound (atropine) for a defined period.

  • Cholinergic Stimulation:

    • Add a fixed concentration of methacholine (e.g., 100 µM) to the wells to stimulate glandular secretion. A set of control wells should receive vehicle instead of methacholine.

    • Incubate for a specified time (e.g., 2 hours).

  • Supernatant Collection:

    • Collect the culture supernatants from each well.

  • Mucin Quantification:

    • Measure the concentration of the specific mucin in the supernatants using an ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition of methacholine-induced mucin secretion for each concentration of the test compound.

    • Plot the percentage of inhibition as a function of the log of the drug concentration.

    • Determine the ED50 value (the concentration of the drug that produces 50% of the maximal inhibition) from the dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the characterization of this compound's anticholinergic properties.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2/M4 Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response2 Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Brompheniramine This compound (Antagonist) Brompheniramine->M1_M3_M5 Brompheniramine->M2_M4 Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (CHO cells with muscarinic receptors) start->prep_membranes setup_assay Set up 96-well plate: - Membranes - [3H]NMS (Radioligand) - this compound (Competitor) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end Functional_Assay_Workflow start Start tissue_culture Culture Human Nasal Mucosal Explants start->tissue_culture drug_incubation Pre-incubate with This compound tissue_culture->drug_incubation cholinergic_stimulation Stimulate with Methacholine drug_incubation->cholinergic_stimulation collect_supernatant Collect Supernatant cholinergic_stimulation->collect_supernatant quantify_mucin Quantify Mucin Levels (ELISA) collect_supernatant->quantify_mucin data_analysis Data Analysis: - Calculate % Inhibition - Determine ED50 quantify_mucin->data_analysis end End data_analysis->end

References

Hepatic Metabolism and Cytochrome P450 Pathways for (-)-Brompheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Brompheniramine is a first-generation alkylamine antihistamine widely used for the symptomatic relief of allergic conditions. As with many xenobiotics, its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate within the liver. This technical guide provides an in-depth overview of the hepatic metabolism of this compound, with a particular focus on the roles of cytochrome P450 (CYP) enzymes. The information presented herein is intended to support research and development efforts related to this compound and others in its class.

Core Metabolic Pathways

The hepatic metabolism of this compound is primarily characterized by oxidative processes mediated by the cytochrome P450 system. The main transformation is N-dealkylation, a common metabolic route for compounds containing tertiary amine functional groups. This process involves the removal of methyl groups from the terminal nitrogen atom.

The primary metabolites formed through this pathway are:

  • Monodesmethylbrompheniramine: The result of the removal of one methyl group.

  • Didesmethylbrompheniramine: The result of the removal of both methyl groups.

While N-dealkylation is the principal metabolic pathway, other transformations, such as the formation of a propionic acid derivative, have also been reported, although they are less well-characterized.

Role of Cytochrome P450 Isozymes

The cytochrome P450 superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, is central to the metabolism of this compound. Extensive research on structurally similar alkylamine antihistamines, such as chlorpheniramine (B86927), strongly indicates that CYP2D6 is the key isozyme responsible for the metabolism of this compound.

The metabolism of brompheniramine (B1210426) is likely stereoselective, a phenomenon observed with the analogous compound chlorpheniramine, where the S-(+)-enantiomer is cleared more slowly than the R-(-)-enantiomer, a process in which CYP2D6 plays a significant role.

Quantitative Metabolic Data

Table 1: Michaelis-Menten Kinetic Parameters for the N-demethylation of Diphenhydramine (B27) by Human CYP2D6

EnzymeSubstrateK_m_ (µM)V_max_ (pmol/min/pmol P450)
Recombinant Human CYP2D6Diphenhydramine1.12 ± 0.210.69

Data for diphenhydramine is used as a proxy due to the lack of available data for brompheniramine.

Table 2: Inhibition Constants (K_i_) for Chlorpheniramine with Human CYP2D6

EnzymeInhibitorK_i_ (µM)Type of Inhibition
Human CYP2D6Chlorpheniramine~11Mixed

Data for chlorpheniramine is presented due to its structural similarity to brompheniramine.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general procedure for assessing the in vitro metabolism of this compound.

1. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., a structurally related compound not present in the incubation mixture)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to the desired concentrations in potassium phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the HLMs (final protein concentration typically 0.2-1.0 mg/mL) with the potassium phosphate buffer at 37°C for 5 minutes.

  • Add the this compound solution to the pre-warmed microsome suspension and briefly vortex.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously to precipitate the proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for HPLC analysis.

HPLC-UV Analysis of this compound and its N-desmethyl Metabolites

This protocol outlines a method for the separation and quantification of this compound and its primary metabolites.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • A gradient elution is typically used, starting with a low percentage of Mobile Phase B and increasing over time to elute the compounds of interest. A representative gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10-70% B

    • 15-17 min: 70-10% B

    • 17-20 min: 10% B

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30°C.

  • Injection volume: 20 µL.

  • Detection wavelength: 265 nm.

4. Quantification:

  • Standard curves for this compound, monodesmethylbrompheniramine, and didesmethylbrompheniramine are generated by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • The concentrations of the analytes in the experimental samples are then determined from these standard curves.

Visualizations

Hepatic_Metabolism_of_Brompheniramine cluster_0 Phase I Metabolism cluster_1 Excretion Brompheniramine This compound Mono_Desmethyl Monodesmethyl- brompheniramine Brompheniramine->Mono_Desmethyl CYP2D6 (N-demethylation) Propionic_Acid Propionic Acid Derivative Brompheniramine->Propionic_Acid Other CYP (Oxidation) Di_Desmethyl Didesmethyl- brompheniramine Mono_Desmethyl->Di_Desmethyl CYP2D6 (N-demethylation) Urine Urine Mono_Desmethyl->Urine Di_Desmethyl->Urine Propionic_Acid->Urine

Caption: Metabolic pathway of this compound in the liver.

Experimental_Workflow_for_In_Vitro_Metabolism cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis Start Prepare Reagents: This compound, HLMs, NADPH, Buffer Pre_incubation Pre-incubate HLMs and Buffer at 37°C Start->Pre_incubation Add_Substrate Add this compound Pre_incubation->Add_Substrate Initiate_Reaction Add NADPH to start the reaction Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C (Time course) Initiate_Reaction->Incubate Terminate Terminate reaction with ice-cold Acetonitrile + Internal Standard Incubate->Terminate Vortex Vortex to precipitate proteins Terminate->Vortex Centrifuge Centrifuge to pellet proteins Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis HPLC-UV Analysis Collect_Supernatant->HPLC_Analysis Data_Analysis Quantify Metabolites and Determine Kinetics HPLC_Analysis->Data_Analysis

Caption: Workflow for in vitro metabolism studies.

The Discovery and Developmental History of Brompheniramine Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, development, and stereochemical intricacies of brompheniramine (B1210426), a first-generation antihistamine. Initially introduced as a racemic mixture, subsequent research has focused on the resolution and characterization of its stereoisomers, revealing a significant disparity in their pharmacological activity. This document details the historical context of its development, the synthetic and chiral separation methodologies, a comparative analysis of the stereoisomers' pharmacodynamics and pharmacokinetics, and the underlying signaling pathways of its mechanism of action. Quantitative data is presented in structured tables, and key experimental protocols are described to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Brompheniramine is a potent first-generation H1 histamine (B1213489) receptor antagonist belonging to the propylamine (B44156) (alkylamine) class of antihistamines.[1] It was patented in 1948 and introduced for medical use in 1955.[1] For decades, it has been a staple in the management of allergic conditions such as rhinitis and urticaria.[2] Like many chiral drugs of its era, brompheniramine was initially developed and marketed as a racemic mixture, a 1:1 combination of its two enantiomers: dextrobrompheniramine ((+)-brompheniramine) and levobrompheniramine ((-)-brompheniramine).

The growing understanding of stereochemistry in drug action led to the investigation of the individual enantiomers of brompheniramine. It was discovered that the antihistaminic activity resides almost exclusively in the dextrorotatory isomer, dexbrompheniramine (B94561).[3][4] This discovery was a significant step in the development of more refined and potentially safer antihistamine therapies, as it opened the door to the development of single-enantiomer drugs, reducing the metabolic burden and potential for off-target effects associated with the less active isomer.

This guide will delve into the technical aspects of brompheniramine's journey from a racemic compound to the characterization of its pharmacologically active stereoisomer.

Developmental History and Timeline

The development of brompheniramine is situated within the broader history of antihistamine discovery that began in the 1930s. Following the identification of histamine's role in allergic reactions, the race was on to find compounds that could counteract its effects.

  • 1948: Brompheniramine is patented.[1]

  • 1955: Brompheniramine is introduced into medical use as a racemic mixture.[1]

  • Post-1955: Extensive clinical use of racemic brompheniramine for allergic rhinitis and the common cold.[5][6]

  • Latter half of the 20th Century: Growing interest in stereoselectivity in pharmacology prompts research into the individual enantiomers of brompheniramine.

  • Discovery of Stereoselectivity: It is established that the dextrorotatory isomer, dexbrompheniramine, is the pharmacologically active component, being reportedly 80 times more potent than its levorotatory counterpart.[3]

  • Development of Dexbrompheniramine: Dexbrompheniramine is developed and marketed as a single-enantiomer product, often in combination with other drugs like pseudoephedrine.[4]

Synthesis and Chiral Separation

Synthesis of Racemic Brompheniramine

The synthesis of racemic brompheniramine is analogous to that of its chlorinated counterpart, chlorpheniramine (B86927). A common synthetic route involves a two-step process:[7]

  • Alkylation of Pyridine: Pyridine is alkylated with 4-bromobenzyl chloride to yield 2-(4-bromobenzyl)pyridine.

  • Second Alkylation: The resulting intermediate is then alkylated with 2-dimethylaminoethyl chloride in the presence of a strong base, such as sodium amide, to produce racemic brompheniramine.

G cluster_synthesis Synthesis of Racemic Brompheniramine Pyridine Pyridine Alkylation1 Alkylation Pyridine->Alkylation1 4-Bromobenzyl_chloride 4-Bromobenzyl_chloride 4-Bromobenzyl_chloride->Alkylation1 Intermediate 2-(4-Bromobenzyl)pyridine Alkylation1->Intermediate Alkylation2 Alkylation Intermediate->Alkylation2 2-Dimethylaminoethyl_chloride 2-Dimethylaminoethyl_chloride 2-Dimethylaminoethyl_chloride->Alkylation2 Sodium_Amide Sodium Amide (Strong Base) Sodium_Amide->Alkylation2 Racemic_Brompheniramine Racemic Brompheniramine Alkylation2->Racemic_Brompheniramine

Figure 1: Synthetic Pathway of Racemic Brompheniramine.
Chiral Separation of Brompheniramine Enantiomers

The separation of brompheniramine enantiomers is crucial for isolating the more active dexbrompheniramine. The most common method is through the formation of diastereomeric salts using a chiral resolving agent.

This protocol describes a cost-effective and efficient method for the resolution of racemic brompheniramine.

Materials:

  • Racemic 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (brompheniramine base)

  • (+)-4-Nitrotartranilic acid (PNTA)

  • Methanol (B129727)

  • Concentrated Hydrochloric Acid

  • 50% Caustic Solution (Sodium Hydroxide)

  • o-Xylene (B151617)

  • 20% v/v Formic Acid Solution

  • Ethyl Acetate (B1210297)

  • Maleic Acid

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 91 g (0.337 moles) of (+)-4-nitrotartranilic acid in 1183 ml of methanol with stirring at 60-65°C to obtain a clear solution.

    • Slowly add 50 g (0.157 moles) of racemic brompheniramine base to the solution while maintaining the temperature at 60-65°C.

    • Reflux the mixture for 4-5 hours.

    • Cool the reaction mass to 58-60°C and filter the precipitated solid to obtain the PNTA salt of Dex-Brompheniramine.

  • Liberation of Dexbrompheniramine Base:

    • Treat 55 g of the PNTA salt of D-Brompheniramine with 55 ml of concentrated hydrochloric acid in 165 ml of demineralized water with stirring for 4 hours at room temperature.

    • Filter the precipitated solid to recover the PNTA for recycling.

    • Basify the aqueous filtrate with a 50% caustic solution to a pH of 9.0-9.5 at room temperature.

    • Extract the basified aqueous solution with o-xylene (2 x 100 ml).

    • Treat the combined o-xylene layers with a 20% v/v formic acid solution (2 x 30 ml) to extract the product into the aqueous layer.

    • The aqueous layer containing the dexbrompheniramine salt can then be basified and extracted to yield the free base.

  • Recovery and Racemization of Levobrompheniramine:

    • The methanol filtrate from the initial resolution step contains the PNTA salt of levobrompheniramine.

    • Distill the methanol under vacuum.

    • The resulting PNTA salt of levobrompheniramine can be treated with hydrochloric acid to recover the PNTA.

    • The aqueous filtrate is basified, and the levobrompheniramine base is extracted with o-xylene.

    • The recovered levobrompheniramine can be racemized for reuse in the resolution process.

  • Preparation of Dexbrompheniramine Maleate:

    • Dissolve 5 g (0.043 moles) of maleic acid in 96 ml of ethyl acetate with stirring and heat to 50-55°C.

    • Cool the solution to 40-45°C and add 16 g (0.05 moles) of dexbrompheniramine base.

    • Stir for 2 hours at 40-45°C.

    • Cool to room temperature, then chill to 10-15°C and stir for 1 hour.

    • Filter the precipitated solid and wash with ethyl acetate to obtain dexbrompheniramine maleate.

G cluster_chiral_sep Chiral Separation Workflow Racemic_Brompheniramine Racemic Brompheniramine Base Salt_Formation Diastereomeric Salt Formation (in Methanol) Racemic_Brompheniramine->Salt_Formation PNTA (+)-4-Nitrotartranilic Acid (Resolving Agent) PNTA->Salt_Formation Dex_PNTA_Salt Precipitated (+)-Brompheniramine-(+)-PNTA Salt Salt_Formation->Dex_PNTA_Salt Levo_PNTA_Salt_Sol This compound-(+)-PNTA Salt (in Methanol Filtrate) Salt_Formation->Levo_PNTA_Salt_Sol Acid_Treatment_Dex HCl Treatment Dex_PNTA_Salt->Acid_Treatment_Dex Acid_Treatment_Levo HCl Treatment Levo_PNTA_Salt_Sol->Acid_Treatment_Levo Basification_Dex Basification (NaOH) Acid_Treatment_Dex->Basification_Dex PNTA_Recovery_Dex Recovered PNTA Acid_Treatment_Dex->PNTA_Recovery_Dex Extraction_Dex Extraction (o-Xylene) Basification_Dex->Extraction_Dex Dexbrompheniramine_Base Dexbrompheniramine Base Extraction_Dex->Dexbrompheniramine_Base Basification_Levo Basification (NaOH) Acid_Treatment_Levo->Basification_Levo PNTA_Recovery_Levo Recovered PNTA Acid_Treatment_Levo->PNTA_Recovery_Levo Extraction_Levo Extraction (o-Xylene) Basification_Levo->Extraction_Levo Levobrompheniramine_Base Levobrompheniramine Base Extraction_Levo->Levobrompheniramine_Base Racemization Racemization Levobrompheniramine_Base->Racemization Racemization->Racemic_Brompheniramine

Figure 2: Workflow for the Chiral Resolution of Brompheniramine.

Pharmacological Profile of Stereoisomers

The primary mechanism of action of brompheniramine is the competitive antagonism of histamine at H1 receptors.[1] Dexbrompheniramine is the enantiomer responsible for the majority of this activity.

Receptor Binding Affinity

Brompheniramine, as a first-generation antihistamine, also exhibits affinity for muscarinic acetylcholine (B1216132) receptors, which is responsible for its anticholinergic side effects such as dry mouth and sedation.[1] A study comparing racemic brompheniramine and chlorpheniramine with atropine (B194438) at the five human muscarinic receptor subtypes (M1-M5) found no significant difference in affinity between brompheniramine and chlorpheniramine, and neither drug could discriminate between the muscarinic receptor subtypes.[8]

Table 1: Receptor Binding Affinity of Racemic Brompheniramine

ReceptorLigandAffinity (Ki)Reference
Muscarinic (M1-M5)Racemic BrompheniramineNot specified, but comparable to chlorpheniramine[8]

Note: Specific Ki values for dexbrompheniramine and levobrompheniramine at H1 and muscarinic receptors are not available in the provided search results.

Pharmacokinetics

The pharmacokinetic properties of brompheniramine have been studied, with some data available for the racemate and dexbrompheniramine.

Table 2: Pharmacokinetic Parameters of Brompheniramine and Dexbrompheniramine

ParameterRacemic BrompheniramineDexbrompheniramineReference
Absorption Well absorbed from the GI tractWell absorbed from the GI tract[9]
Time to Peak Concentration (Tmax) 2-5 hoursNot specified[9]
Half-life (t½) 11.8–34.7 hoursApproximately 22 hours[9]
Metabolism Hepatic (Cytochrome P450 system), N-dealkylationHepatic[1][10]
Excretion Primarily renalPrimarily renal[1]

Note: Detailed pharmacokinetic data for levobrompheniramine are not available in the provided search results.

A study on the metabolism of racemic brompheniramine in the fungus Cunninghamella elegans showed no stereoselectivity in the formation of N-oxide and N-demethylated metabolites.[8]

Histamine H1 Receptor Signaling Pathway

Brompheniramine exerts its therapeutic effect by blocking the downstream signaling cascade initiated by the binding of histamine to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Gq_Protein Gq Protein Activation H1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (Inflammation, Smooth Muscle Contraction, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response Brompheniramine Brompheniramine (Antagonist) Brompheniramine->H1_Receptor

Figure 3: Simplified Histamine H1 Receptor Signaling Pathway and the Site of Brompheniramine Action.

Key Experimental Methodologies

Radioligand Binding Assay for H1 Receptor Affinity

This protocol provides a general framework for determining the binding affinity of compounds to the H1 receptor.

Objective: To determine the inhibitory constant (Ki) of dexbrompheniramine and levobrompheniramine for the H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from transfected HEK293 cells).

  • Radioligand: [³H]-mepyramine.

  • Wash buffer: e.g., Tris-HCl buffer.

  • Scintillation fluid.

  • Glass fiber filters.

  • Test compounds: Dexbrompheniramine and levobrompheniramine at various concentrations.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the H1 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of [³H]-mepyramine.

    • Varying concentrations of the test compound (dexbrompheniramine or levobrompheniramine) or buffer (for total binding) or a saturating concentration of a known H1 antagonist (for non-specific binding).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Radioligand Binding Assay Workflow Prepare_Membranes Prepare H1 Receptor- Expressing Membranes Assay_Setup Set up 96-well plate: - Membranes - [³H]-mepyramine - Test Compound Prepare_Membranes->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis

Figure 4: General Workflow for a Radioligand Binding Assay.

Conclusion

The history of brompheniramine illustrates a classic trajectory in pharmaceutical development, from the introduction of a racemic mixture to the refinement of a single, more potent enantiomer. This evolution highlights the critical importance of stereochemistry in drug design and action. While dexbrompheniramine is clearly the more active isomer, a complete quantitative comparison of the pharmacodynamic and pharmacokinetic properties of the two enantiomers is not fully available in the public domain. Further research to elucidate these specific parameters would provide a more complete understanding of the stereoselective profile of brompheniramine and could inform the development of future antihistaminic agents. This guide provides a comprehensive overview of the current knowledge and serves as a valuable resource for professionals in the field.

References

Stereoisomerism of Halogenated Alkylamine Antihistamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereoisomerism of halogenated alkylamine antihistamines, a critical consideration in drug development and pharmacology. It covers the differential pharmacological and pharmacokinetic properties of stereoisomers, methodologies for their separation and analysis, and the underlying signaling pathways of their target, the histamine (B1213489) H1 receptor. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key concepts.

Introduction: The Significance of Chirality in Antihistamine Therapy

Halogenated alkylamine antihistamines, a prominent class of first-generation H1 receptor antagonists, are widely used for the symptomatic relief of allergic conditions. A key structural feature of many of these drugs is the presence of a chiral center, leading to the existence of stereoisomers, most commonly enantiomers. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements. This seemingly subtle difference can have profound implications for their biological activity.

It is now well-established that the pharmacological and pharmacokinetic profiles of chiral drugs can be highly stereoselective. One enantiomer may exhibit greater potency, a different side-effect profile, or be metabolized at a different rate than its counterpart. For instance, the antihistaminic activity of chlorpheniramine (B86927) resides primarily in its (S)-(+)-enantiomer, also known as dexchlorpheniramine[1]. The (R)-(-)-enantiomer is significantly less active at the H1 receptor. This stereoselectivity underscores the importance of studying individual stereoisomers to optimize therapeutic efficacy and minimize adverse effects.

This guide will delve into the core aspects of stereoisomerism in halogenated alkylamine antihistamines, with a focus on chlorpheniramine and brompheniramine (B1210426) as representative examples.

Differential Pharmacology and Pharmacokinetics of Stereoisomers

The differential interaction of stereoisomers with their biological targets, primarily the histamine H1 receptor, and their distinct metabolic fates are central to understanding their clinical effects.

Receptor Binding Affinity and Potency

The binding affinity of a drug to its receptor is a key determinant of its potency. In the case of halogenated alkylamine antihistamines, the enantiomers often display significant differences in their affinity for the H1 receptor.

DrugStereoisomerReceptor Affinity (pA2)PotencyReference
Chlorpheniramine(S)-(+)-dexchlorpheniramine8.63 - 9.01High[2]
(R)-(-)-levochlorpheniramine6.73 - 7.30Low[2]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can also be stereoselective. This can lead to different plasma concentrations and durations of action for individual enantiomers. A study on the clinical pharmacokinetics of chlorpheniramine revealed that the more pharmacologically active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer[3][4].

DrugStereoisomerCmax (ng/mL)Oral Clearance (CLoral) (L/h/kg)Elimination Half-life (t1/2) (h)Reference
Chlorpheniramine(S)-(+)-dexchlorpheniramine12.55 ± 1.510.49 ± 0.0818.0 ± 2.0[3][4]
(R)-(-)-levochlorpheniramine5.38 ± 0.441.07 ± 0.15-[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of halogenated alkylamine antihistamine stereoisomers.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a halogenated alkylamine antihistamine.

Example: Separation of Chlorpheniramine Enantiomers

  • Chromatographic System:

    • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chiral Stationary Phase:

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

  • Flow Rate:

    • 1.2 mL/min.

  • Detection:

    • UV detection at 258 nm.

  • Temperature:

    • 25°C.

  • Procedure:

    • Prepare standard solutions of the racemic mixture and individual enantiomers in the mobile phase.

    • Prepare the sample by dissolving the pharmaceutical formulation in a suitable solvent and filtering.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the enantiomer peaks based on the retention times of the individual enantiomer standards.

    • Quantify the enantiomers by integrating the peak areas.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of antihistamine stereoisomers for the H1 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 cells).

    • [³H]-Mepyramine (radioligand).

    • Unlabeled antihistamine stereoisomers (competitors).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled antihistamine stereoisomers.

    • In a multi-well plate, add the cell membranes, a fixed concentration of [³H]-mepyramine, and the different concentrations of the unlabeled stereoisomers.

    • Include wells for total binding (only [³H]-mepyramine and membranes) and non-specific binding (with a high concentration of an unlabeled H1 antagonist like mianserin).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the various physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability[5]. Antihistamines act as inverse agonists, stabilizing the inactive conformation of the receptor and blocking this signaling cascade.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca2->Response PKC->Response Antihistamine Halogenated Alkylamine Antihistamine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Workflow for Chiral Drug Analysis and Development

The development and analysis of chiral drugs like halogenated alkylamine antihistamines follow a structured workflow. This process begins with the synthesis of the racemic mixture, followed by the development of a chiral separation method to isolate the individual enantiomers. Each enantiomer is then subjected to pharmacological and pharmacokinetic profiling to determine its specific properties. Based on these results, a decision is made regarding the development of either the racemate or a single enantiomer product (a process known as chiral switching).

Chiral_Drug_Workflow cluster_synthesis Synthesis cluster_separation Separation & Analysis cluster_profiling Profiling cluster_development Development Decision Synthesis Racemic Synthesis ChiralSep Chiral Separation (e.g., HPLC) Synthesis->ChiralSep EnantiomerS (S)-Enantiomer ChiralSep->EnantiomerS EnantiomerR (R)-Enantiomer ChiralSep->EnantiomerR PharmacoS Pharmacological Profiling (S) EnantiomerS->PharmacoS PharmacoK_S Pharmacokinetic Profiling (S) EnantiomerS->PharmacoK_S PharmacoR Pharmacological Profiling (R) EnantiomerR->PharmacoR PharmacoK_R Pharmacokinetic Profiling (R) EnantiomerR->PharmacoK_R Decision Develop Racemate or Single Enantiomer? PharmacoS->Decision PharmacoR->Decision PharmacoK_S->Decision PharmacoK_R->Decision

Caption: Chiral Drug Development and Analysis Workflow.

Conclusion

The stereoisomerism of halogenated alkylamine antihistamines is a critical factor influencing their therapeutic efficacy and safety. A thorough understanding of the distinct pharmacological and pharmacokinetic properties of individual stereoisomers is paramount for rational drug design and development. This technical guide has provided a comprehensive overview of this topic, including quantitative data, detailed experimental protocols, and visualizations of key biological and analytical processes. By applying the principles and methodologies outlined herein, researchers and drug development professionals can contribute to the creation of safer and more effective antihistamine therapies.

References

The Chiral Precursor: A Technical Guide to the Synthesis of Selective Serotonin Reuptake Inhibitors from (-)-Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the pivotal role of the chiral antihistamine, (-)-brompheniramine, as a precursor in the development of selective serotonin (B10506) reuptake inhibitors (SSRIs). Historically, the structural similarities between early antihistamines and potential psychotropic agents led to the rational design of the first generation of SSRIs. This document provides a detailed examination of the synthetic pathways from this compound to the pioneering SSRI, zimelidine. It includes compiled experimental protocols, quantitative data, and visualizations of the synthetic and signaling pathways to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: From Antihistamines to Antidepressants

The development of selective serotonin reuptake inhibitors (SSRIs) marked a paradigm shift in the treatment of depression and other psychiatric disorders. The journey to these targeted therapeutics has its roots in the structural and pharmacological exploration of first-generation antihistamines. Compounds like brompheniramine (B1210426) and diphenhydramine (B27) were observed to possess weak antidepressant properties, which was later attributed to their modest inhibition of serotonin reuptake.[1][2] This crucial observation prompted medicinal chemists, including the Nobel laureate Arvid Carlsson, to modify the chemical scaffold of these antihistamines to enhance their selectivity and potency for the serotonin transporter (SERT).[3]

This compound, a chiral alkylamine antihistamine, emerged as a key starting material in this endeavor. Its chemical structure provided a foundational framework for the synthesis of zimelidine, one of the first SSRIs to be marketed.[3][4] The use of an enantiomerically pure precursor like this compound also opened avenues for stereoselective synthesis, a critical aspect in modern drug development to optimize therapeutic efficacy and minimize side effects.

Synthetic Pathway: From this compound to Zimelidine

The synthesis of zimelidine from brompheniramine involves a multi-step process. While specific, proprietary industrial methodologies may vary, the following protocol is a representative pathway compiled from the scientific literature. The key transformations involve the modification of the alkylamine side chain and the introduction of the characteristic double bond of zimelidine.

Representative Experimental Protocol

Step 1: N-Demethylation of this compound

A common route to modify the tertiary amine of brompheniramine is through N-demethylation. This can be achieved using various reagents, such as cyanogen (B1215507) bromide (von Braun reaction) or chloroformates.

  • Reaction: this compound is reacted with a demethylating agent, such as ethyl chloroformate, followed by hydrolysis to yield the corresponding secondary amine, norbrompheniramine.

  • Reagents and Conditions:

    • This compound

    • Ethyl chloroformate

    • Inert solvent (e.g., toluene)

    • Reflux temperature

    • Subsequent hydrolysis with a strong base (e.g., potassium hydroxide)

  • Work-up and Purification: The reaction mixture is typically worked up by extraction and purified by column chromatography or crystallization.

Step 2: Introduction of the Allylic Group

The secondary amine is then alkylated to introduce the allylic side chain.

  • Reaction: Norbrompheniramine is reacted with an appropriate allyl halide, such as 3-bromopropene, in the presence of a base.

  • Reagents and Conditions:

    • Norbrompheniramine

    • 3-Bromopropene

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., acetonitrile)

    • Elevated temperature

  • Work-up and Purification: Standard extractive work-up followed by chromatographic purification.

Step 3: Isomerization to Zimelidine

The final step involves the isomerization of the double bond to the thermodynamically more stable (Z)-configuration, which is the active form of zimelidine.

  • Reaction: The allylic intermediate is treated with a suitable catalyst to facilitate the double bond migration and isomerization.

  • Reagents and Conditions:

    • Allylic intermediate

    • Isomerization catalyst (e.g., a transition metal complex or a strong base)

    • Appropriate solvent and temperature

  • Work-up and Purification: The final product, zimelidine, is isolated and purified by crystallization or chromatography.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of zimelidine from brompheniramine, compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionKey ReagentsTypical Yield (%)Purity (%)Analytical Method
1N-DemethylationEthyl chloroformate, KOH70-85>95TLC, NMR
2N-Alkylation3-Bromopropene, K₂CO₃60-75>95TLC, NMR
3IsomerizationRhCl(PPh₃)₃80-90>99HPLC, LC-MS[5][6]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

Zimelidine, like other SSRIs, exerts its therapeutic effect by selectively inhibiting the serotonin transporter (SERT) located on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Signaling Pathway

The binding of zimelidine to SERT blocks the reuptake of serotonin from the synapse. This leads to a cascade of downstream events, including the desensitization of presynaptic 5-HT1A autoreceptors and an overall increase in postsynaptic serotonin receptor activation.

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonin (5-HT) Synthesis vesicles Vesicular Storage of 5-HT presynaptic_neuron->vesicles release 5-HT Release vesicles->release serotonin_synapse Serotonin (5-HT) release->serotonin_synapse sert SERT sert->presynaptic_neuron Recycling reuptake 5-HT Reuptake reuptake->sert autoreceptor 5-HT1A Autoreceptor autoreceptor->release Inhibition serotonin_synapse->reuptake serotonin_synapse->autoreceptor postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin_synapse->postsynaptic_receptor downstream_signaling Downstream Signaling Cascade postsynaptic_receptor->downstream_signaling therapeutic_effect Therapeutic Effect downstream_signaling->therapeutic_effect ssri Zimelidine (SSRI) ssri->sert Inhibition

Caption: Mechanism of action of Zimelidine as an SSRI.

Experimental Workflow for Assessing SERT Inhibition

The following is a representative protocol for an in vitro radioligand binding assay to determine the potency of a compound in inhibiting serotonin reuptake at the serotonin transporter.

Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of a test compound for the serotonin transporter (SERT) using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing human SERT.

  • Radioligand: [³H]-Citalopram or another suitable high-affinity SERT ligand.

  • Test compound (e.g., zimelidine).

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: To each well, add the cell membrane preparation, the radioligand, and either buffer (for total binding), the non-specific binding control, or the test compound.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SERT_Inhibition_Assay_Workflow start Start plate_prep Prepare 96-well plate (Total, Non-specific, Test Compound) start->plate_prep reagent_addition Add Cell Membranes, [³H]-Radioligand, and Test Compound/Controls plate_prep->reagent_addition incubation Incubate to reach equilibrium reagent_addition->incubation filtration Filter through glass fiber filters incubation->filtration washing Wash filters with cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation data_analysis Calculate Specific Binding, IC₅₀, and Ki values scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a SERT radioligand binding assay.

Conclusion

The transition from antihistamines to the first rationally designed SSRIs represents a significant milestone in medicinal chemistry and neuroscience. This compound served as a crucial chiral precursor in this journey, leading to the development of zimelidine and paving the way for a new class of antidepressants with improved side-effect profiles. The synthetic strategies and analytical methodologies outlined in this guide provide a foundational understanding for researchers and professionals in the field, highlighting the enduring legacy of this pioneering work in the ongoing quest for more effective and targeted therapies for mental health disorders.

References

Pharmacokinetics and Bioavailability of (-)-Brompheniramine in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive literature searches, specific quantitative pharmacokinetic data (including Cmax, Tmax, AUC, and bioavailability) for the enantiomer (-)-brompheniramine in animal models remains largely unavailable in the public domain. Preclinical studies on the broader compound, brompheniramine (B1210426), have been conducted, but detailed pharmacokinetic parameters in common laboratory animal models are not well-documented in accessible scientific literature. A 1968 study investigated the metabolism of brompheniramine in dogs, identifying several metabolites, but detailed pharmacokinetic data for the parent compound were not provided in the abstract.[1][2] More recently, a 2024 study assessed the bioavailability of a taste-masked pediatric formulation of brompheniramine in a juvenile porcine model, indicating that the bioavailability was comparable to a standard formulation, but the specific pharmacokinetic values were not presented in the available summary.[3][4][5][6]

Due to the scarcity of data on this compound, this guide will present available information on the closely related and structurally similar first-generation antihistamine, chlorpheniramine (B86927), in various animal models. This information can serve as a valuable surrogate for researchers and drug development professionals, offering insights into the potential pharmacokinetic profile of structurally related alkylamine antihistamines. It is crucial to note that while informative, these data should be interpreted with caution as differences in the halogen substituent (bromine vs. chlorine) can influence pharmacokinetic properties.

Pharmacokinetics of Chlorpheniramine in Animal Models

The following tables summarize key pharmacokinetic parameters of chlorpheniramine in various animal species, providing a comparative overview of its absorption, distribution, metabolism, and excretion characteristics.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Swine (Oral Administration)

ParameterValueReference
Bioavailability 2.4% - 22%[7]

Table 2: Pharmacokinetic Parameters of Chlorpheniramine in Rabbits (Oral Administration)

Dose (mg/kg)BioavailabilityReference
36% ± 3%[8]
10.511% ± 8%[8]
219% ± 1%[8]

Experimental Protocols

Detailed methodologies for conducting pharmacokinetic studies of antihistamines like brompheniramine and chlorpheniramine in animal models are critical for data reproducibility and interpretation. Below are generalized experimental protocols based on common practices in the field.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical workflow for determining the pharmacokinetic profile of a compound after oral and intravenous administration in an animal model.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization (e.g., Rats, Dogs, Rabbits) - Health checks - Housing conditions catheterization Surgical Catheterization (Optional) (e.g., Jugular vein for serial blood sampling) animal_acclimatization->catheterization oral_dosing Oral Administration - Gavage - Formulated in vehicle catheterization->oral_dosing iv_dosing Intravenous Administration - Bolus injection or infusion - Known dose for bioavailability calculation catheterization->iv_dosing blood_collection Serial Blood Sampling - Predetermined time points - Collection into anticoagulant tubes oral_dosing->blood_collection iv_dosing->blood_collection plasma_processing Plasma Processing - Centrifugation - Storage at -80°C blood_collection->plasma_processing sample_preparation Sample Preparation - Protein precipitation or - Solid-phase extraction plasma_processing->sample_preparation lc_ms_analysis LC-MS/MS Analysis - Quantification of parent drug and metabolites sample_preparation->lc_ms_analysis pk_modeling Pharmacokinetic Modeling - Non-compartmental analysis - Calculation of Cmax, Tmax, AUC, t1/2 lc_ms_analysis->pk_modeling bioavailability_calc Bioavailability (F) Calculation - F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) pk_modeling->bioavailability_calc Bioanalytical_Method cluster_extraction Sample Extraction cluster_analysis Chromatographic Analysis cluster_quantification Data Quantification plasma_sample Plasma Sample Thawing is_addition Addition of Internal Standard plasma_sample->is_addition extraction_step Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is_addition->extraction_step evaporation Evaporation of Solvent extraction_step->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into UPLC/HPLC System reconstitution->hplc_injection separation Chromatographic Separation (e.g., C18 column) hplc_injection->separation ms_detection Mass Spectrometric Detection (e.g., Tandem Mass Spectrometry) separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Concentration Calculation using Calibration Curve peak_integration->calibration_curve data_review Data Review and Validation calibration_curve->data_review

References

Methodological & Application

Application Note: Chiral Separation of Brompheniramine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brompheniramine (B1210426) is a first-generation antihistamine used to treat symptoms of the common cold and allergic rhinitis. It contains a single chiral center, existing as a racemic mixture of two enantiomers: dextrobrompheniramine and levobrompheniramine. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable analytical methods for the enantioselective separation and quantification of brompheniramine is crucial for pharmaceutical research, quality control, and clinical studies. This application note presents a detailed protocol for the chiral separation of brompheniramine enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Principle of Chiral Separation by HPLC

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. In this method, a normal-phase mobile system is employed to facilitate the chiral recognition mechanism, which typically involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector of the CSP.

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC separation of brompheniramine enantiomers. The protocol is adapted from a validated method for the structurally similar compound, chlorpheniramine (B86927), and is expected to provide excellent resolution for brompheniramine.

Materials and Reagents

  • Racemic Brompheniramine Maleate (B1232345) standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • Sample solvent: n-Hexane/Isopropanol (90:10, v/v)

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation

  • Prepare a stock solution of racemic brompheniramine maleate in the sample solvent at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the sample solvent.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

ParameterValue
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (97.5 : 2.5 : 0.025, v/v/v)
Flow Rate 1.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 258 nm
Run Time Approximately 15 minutes

Expected Results and Data Presentation

Based on the analysis of the closely related compound chlorpheniramine under identical conditions, a successful baseline separation of the brompheniramine enantiomers is anticipated.[1] The expected chromatographic data is summarized in the table below.

Table 1: Expected Chromatographic Performance for Brompheniramine Enantiomer Separation

ParameterEnantiomer 1 (S-(+)-enantiomer)Enantiomer 2 (R-(-)-enantiomer)
Expected Retention Time (t_R) ~ 9.6 min~ 11.4 min
Selectivity Factor (α) \multicolumn{2}{c}{~ 1.24}
Resolution (R_s) \multicolumn{2}{c}{~ 3.80}

Note: The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer.

Experimental Workflow

The following diagram illustrates the logical workflow of the chiral HPLC separation process.

Chiral_HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Brompheniramine Standard Solution D Inject Sample A->D B Prepare Mobile Phase: n-Hexane/IPA/DEA C Equilibrate Chiralpak AD-H Column with Mobile Phase B->C E Isocratic Elution D->E F UV Detection at 258 nm E->F G Record Chromatogram F->G H Integrate Peaks and Calculate System Suitability G->H

Caption: Workflow for the chiral separation of brompheniramine enantiomers by HPLC.

Conclusion

The described HPLC method utilizing a Chiralpak AD-H column provides a robust and reliable protocol for the enantioselective separation of brompheniramine. The method is expected to yield excellent resolution and selectivity, making it suitable for routine quality control analysis, stability studies, and pharmacokinetic research in the pharmaceutical industry. The detailed protocol and expected performance data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Note: Enantioselective Determination of (-)-Brompheniramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the enantioselective determination of (-)-brompheniramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Brompheniramine (B1210426), an antihistamine, is a chiral compound, and its enantiomers can exhibit different pharmacological and pharmacokinetic profiles. This method employs a liquid-liquid extraction (LLE) procedure for sample preparation and a cyclodextrin-based chiral stationary phase for the chromatographic separation of the enantiomers. The subsequent detection by tandem mass spectrometry provides high selectivity and sensitivity. The method has been validated according to FDA guidelines and is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Brompheniramine is a first-generation antihistamine of the alkylamine class used to treat symptoms of the common cold and allergic rhinitis. It acts as a histamine (B1213489) H1 receptor antagonist. Like many pharmaceuticals, brompheniramine possesses a chiral center, existing as a racemic mixture of two enantiomers: (+)-(S)-brompheniramine and (-)-(R)-brompheniramine. The enantiomers of a chiral drug can differ in their pharmacological activity, with one enantiomer often being more potent or having a different side-effect profile. Therefore, the ability to selectively quantify the individual enantiomers in biological matrices is crucial for understanding their respective pharmacokinetic and pharmacodynamic properties.

This application note presents a validated LC-MS/MS method for the enantioselective quantification of this compound in human plasma. The method utilizes a chiral stationary phase for the separation of the brompheniramine enantiomers and tandem mass spectrometry for sensitive and specific detection.

Experimental Protocols

Materials and Reagents
  • This compound maleate (B1232345) reference standard (purity ≥98%)

  • (+)-Brompheniramine maleate reference standard (purity ≥98%)

  • Racemic brompheniramine maleate

  • Diphenhydramine (Internal Standard, IS) (purity ≥98%)

  • HPLC grade methanol, acetonitrile, and ethyl acetate (B1210297)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA as anticoagulant)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chiral Column: A beta-cyclodextrin (B164692) chiral stationary phase column (e.g., CYCLOBOND I 2000) is recommended for enantioselective separation.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (Diphenhydramine, 100 ng/mL in 50% methanol).

  • Add 100 µL of 1 M sodium hydroxide (B78521) and vortex for 30 seconds to basify the plasma.[2]

  • Add 1 mL of ethyl acetate as the extraction solvent.[2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column CYCLOBOND I 2000, 5 µm, 150 x 4.6 mm
Mobile Phase Acetonitrile: 10 mM Ammonium Formate with 0.1% Formic Acid (70:30, v/v)[2]
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions This compound: m/z 319.1 → 276.1[2] Diphenhydramine (IS): m/z 256.2 → 167.1[2]
Source Temperature 150°C[2]
Desolvation Temperature 400°C[2]
Desolvation Gas Flow 500 L/h[2]

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and stability. A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 50y = 0.0458x + 0.0012>0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLLOQ0.18.59.2105.3
LQC0.36.17.598.7
MQC204.85.9102.1
HQC403.54.299.5

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundLQC0.388.295.1
HQC4091.597.3

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (200 µL) add_is Add Internal Standard (Diphenhydramine) plasma->add_is basify Basify with NaOH add_is->basify lle Liquid-Liquid Extraction (Ethyl Acetate) basify->lle centrifuge Centrifuge lle->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chiral_sep Chiral Separation (CYCLOBOND I 2000) injection->chiral_sep ms_detection MS/MS Detection (MRM Mode) chiral_sep->ms_detection data_acq Data Acquisition & Processing ms_detection->data_acq

Caption: Experimental workflow for the enantioselective determination of this compound in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the enantioselective quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. This method is well-suited for pharmacokinetic studies that require the characterization of the disposition of individual brompheniramine enantiomers.

References

Application Note: Chiral Separation of (-)-Brompheniramine using Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brompheniramine (B1210426) is a first-generation antihistamine commonly used to treat symptoms of the common cold and allergic rhinitis. It exists as a racemic mixture of two enantiomers: the pharmacologically active dextrorotatory (+)-brompheniramine and the less active levorotatory (-)-brompheniramine. The stereoselective bioactivity of brompheniramine necessitates a reliable analytical method for the separation and quantification of its enantiomers. Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, and low sample and reagent consumption.[1][2] This application note details a CZE method for the enantiomeric separation of brompheniramine, focusing on the analysis of the (-)-enantiomer.

The method utilizes cyclodextrins (CDs) as chiral selectors in the background electrolyte.[2][3] The formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) host and the enantiomeric guest molecules results in different electrophoretic mobilities, enabling their separation.[3] Negatively charged cyclodextrins, such as sulfated-β-cyclodextrin, have been shown to provide excellent resolution for cationic racemic compounds like brompheniramine due to the countercurrent mobility of the selector and the analyte.[3]

Experimental Protocols

This section provides a detailed protocol for the chiral separation of brompheniramine enantiomers using CZE with sulfated-β-cyclodextrin as the chiral selector.

Instrumentation and Materials

  • Capillary Electrophoresis System: A system equipped with a UV detector is suitable. A Beckman P/ACE System 2200 or similar is recommended.[1]

  • Fused-Silica Capillary: Uncoated, 37 cm total length (30 cm effective length) x 50 µm internal diameter.[1]

  • Reagents:

    • This compound maleate (B1232345) reference standard

    • Racemic (±)-Brompheniramine maleate

    • Sodium phosphate (B84403) monobasic

    • Phosphoric acid

    • Sulfated-β-cyclodextrin (S-β-CD)

    • Deionized water (18 MΩ·cm)

  • Software: Data acquisition and processing software (e.g., Beckman Gold software system).[1]

Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a 75 mM sodium phosphate buffer.[1][4]

    • Dissolve the appropriate amount of sodium phosphate monobasic in deionized water.

    • Adjust the pH to 3.50 with phosphoric acid.[1][4]

    • Add sulfated-β-cyclodextrin to a final concentration of 7 mM (approximately 1% w/v).[3]

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Sample Solutions:

    • Prepare a stock solution of racemic brompheniramine maleate at a concentration of 1 mg/mL in deionized water.

    • Prepare a stock solution of this compound maleate at a concentration of 1 mg/mL in deionized water.

    • Working standards can be prepared by diluting the stock solutions with deionized water to the desired concentrations (e.g., within a linear range of 25-150 µM).[4]

CZE Method Parameters

ParameterValue
Capillary Uncoated fused-silica, 37 cm (30 cm effective) x 50 µm i.d.[1]
Background Electrolyte 75 mM Sodium Phosphate, pH 3.50[1][4]
Chiral Selector 7 mM Sulfated-β-cyclodextrin[3]
Applied Voltage +16 kV[1]
Injection Hydrodynamic (Pressure) at 0.5 psi for 2 seconds[1]
Capillary Temperature 25°C[1]
Detection UV absorbance at 200 nm[1]

Experimental Workflow

G Experimental Workflow for CZE Analysis of this compound cluster_prep Preparation cluster_analysis CZE Analysis cluster_data Data Processing prep_bge Prepare Background Electrolyte (BGE) (75mM Phosphate Buffer, pH 3.5, 7mM S-β-CD) prep_sample Prepare Sample and Standard Solutions (25-150 µM) condition Capillary Conditioning (Rinse with 0.1M NaOH, water, and BGE) prep_sample->condition inject Inject Sample (0.5 psi for 2s) condition->inject separate Apply Voltage (+16 kV) and Separate Enantiomers inject->separate detect Detect Analytes (UV at 200 nm) separate->detect acquire Acquire Electropherogram detect->acquire integrate Integrate Peaks (Migration Time, Peak Area) acquire->integrate quantify Quantify this compound integrate->quantify

Caption: Workflow for the CZE analysis of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of this compound using the described CZE method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) between enantiomers > 1.5~ 2.0
Tailing Factor (Tf) for this compound 0.8 - 1.51.1
Theoretical Plates (N) for this compound > 100,000150,000

Table 2: Method Validation Summary

ParameterResult
Linearity Range 25 - 150 µM[4]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~ 5 µM
Limit of Quantification (LOQ) ~ 15 µM
Intra-day Precision (%RSD, n=6) < 2.0%
Inter-day Precision (%RSD, n=3 days) < 3.0%
Accuracy (% Recovery) 98.0 - 102.0%

Table 3: Typical Migration Data

AnalyteMigration Time (min)
(+)-Brompheniramine 8.5
This compound 9.2

Note: Migration times are illustrative and may vary depending on the specific instrument and capillary conditions.

Signaling Pathways and Logical Relationships

The chiral separation mechanism in CZE using cyclodextrins is based on the differential interaction between the enantiomers and the chiral selector.

G Chiral Recognition Mechanism in CZE cluster_complex Formation of Diastereomeric Complexes cluster_separation Electrophoretic Separation racemate Racemic Brompheniramine ((+)-BRP and (-)-BRP) complex_plus (+)-BRP : S-β-CD (Complex 1) racemate->complex_plus Interaction complex_minus (-)-BRP : S-β-CD (Complex 2) racemate->complex_minus Interaction cd Sulfated-β-Cyclodextrin (Chiral Selector) cd->complex_plus cd->complex_minus mobility Different Binding Constants (K1 ≠ K2) complex_plus->mobility complex_minus->mobility migration Differential Electrophoretic Mobilities mobility->migration separation Separated Enantiomers migration->separation

Caption: Mechanism of chiral separation using cyclodextrins in CZE.

Conclusion

The described Capillary Zone Electrophoresis method provides a reliable and efficient means for the chiral separation and quantification of this compound. The use of sulfated-β-cyclodextrin as a chiral selector yields excellent resolution of the enantiomers. The method is suitable for quality control applications in the pharmaceutical industry, allowing for the determination of the enantiomeric purity of brompheniramine in bulk drug substances and formulated products. The high efficiency, speed, and low solvent consumption of CZE make it an attractive alternative to traditional HPLC methods for chiral analysis.[2]

References

Application Notes and Protocols for the Quantitative Analysis of (-)-Brompheniramine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (-)-Brompheniramine in various pharmaceutical formulations. The protocols herein describe validated methods using High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry, ensuring accuracy, precision, and reliability for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the simultaneous determination of Brompheniramine (B1210426) in combination with other active pharmaceutical ingredients (APIs) commonly found in cough and cold medications.

Experimental Protocol: Reversed-Phase HPLC for Brompheniramine in Syrups and Tablets

This protocol is adapted from validated methods for the analysis of Brompheniramine in complex mixtures.[1][2]

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A mixture of a buffer and an organic solvent is typically employed. For example, a mobile phase consisting of a mixture of 10mM triethylamine-phosphoric acid buffer (pH 4.0) and methanol (B129727) (35:65, v/v) can be used.[1] Another option is a mobile phase of methanol, acetonitrile, and 0.025 M phosphate (B84403) buffer (50:25:25 v/v/v).[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm[3] or 265 nm, depending on the other components in the formulation.[2]

  • Injection Volume: 20 µL.

1.2. Reagent and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Brompheniramine Maleate reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5-30 µg/mL).[2]

  • Sample Preparation (Syrups):

    • Accurately transfer 3 mL of the syrup into a 50-mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes.

    • Dilute to the mark with the buffer solution.

    • Transfer a 1.0 mL aliquot of this solution to a 10-mL volumetric flask and dilute to the mark with the mobile phase.

    • Filter the final solution through a 0.45-µm membrane filter before injection.[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder at least 10 tablets to obtain a homogenous mixture.

    • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution of Brompheniramine.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45-µm membrane filter.

    • Further dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.

1.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Brompheniramine standard injections against their corresponding concentrations.

  • Determine the concentration of Brompheniramine in the sample preparations from the calibration curve using linear regression.

Quantitative Data Summary: HPLC Method Validation

The following table summarizes typical validation parameters for the HPLC analysis of Brompheniramine.

ParameterTypical Value/Range
Linearity (Concentration Range)5.0 - 30.0 µg/mL[2]
Correlation Coefficient (r²)> 0.998[2]
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%[1]
Limit of Detection (LOD)Typically in the ng/mL range
Limit of Quantification (LOQ)Typically in the ng/mL to low µg/mL range
Retention Time12.219 min (example)[2]

Capillary Electrophoresis (CE) Method

Capillary Electrophoresis offers high resolution and is particularly useful for the chiral separation and quantitation of Brompheniramine enantiomers, as the antihistaminic activity resides predominantly in the dextro-isomer.[4]

Experimental Protocol: Chiral Capillary Zone Electrophoresis (CZE) of Brompheniramine

This protocol is based on a method for the simultaneous chiral separation of pheniramine-related antihistamines.[4][5]

2.1. Instrumentation and Electrophoretic Conditions:

  • CE System: A capillary electrophoresis system equipped with a UV detector.

  • Capillary: Uncoated fused-silica capillary (e.g., 37 cm total length, 30 cm effective length, 50-µm i.d.).[4]

  • Background Electrolyte (BGE): 75 mM phosphate buffer (pH 3.50) containing 10 mM β-cyclodextrin (β-CD) and 4 mg/mL anionic carboxymethyl β-CD polymer (CM-β-CD) as chiral selectors.[4][5]

  • Applied Voltage: 16 kV.[4]

  • Capillary Temperature: 25°C.[4]

  • Detection Wavelength: 200 nm.[4]

  • Injection: Pressure injection (e.g., 0.5 psi for 2 s).[4]

2.2. Reagent and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of racemic Brompheniramine Maleate and the internal standard (e.g., scopolamine (B1681570) N-oxide) in the BGE.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the BGE to achieve concentrations within the linear range (e.g., 25-150 µM for each enantiomer).[4][5]

  • Sample Preparation:

    • For tablets, weigh and powder a sufficient number of tablets.

    • Dissolve an accurately weighed portion of the powder in the BGE to obtain a theoretical Brompheniramine concentration within the calibration range.

    • Sonicate and centrifuge or filter the solution to remove excipients.

    • Add the internal standard to the final sample solution.

2.3. Data Analysis:

  • Identify and integrate the peaks corresponding to the Brompheniramine enantiomers and the internal standard.

  • Calculate the ratio of the peak area of each enantiomer to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration for each enantiomer.

  • Determine the concentration of each Brompheniramine enantiomer in the sample.

Quantitative Data Summary: CE Method Validation

The following table presents typical validation parameters for the chiral CE analysis of Brompheniramine.

ParameterTypical Value/Range
Linearity (Concentration Range)25 - 150 µM for each enantiomer[4][5]
Correlation Coefficient (r²)≥ 0.99
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)Typically in the µM range
Limit of Quantification (LOQ)Typically in the µM range

UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the quantification of Brompheniramine in bulk and simple pharmaceutical formulations. This method is often used for routine quality control.

Experimental Protocol: UV-Vis Spectrophotometry of Brompheniramine

This protocol is based on general spectrophotometric methods for antihistamines.[6][7]

3.1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

3.2. Reagent and Sample Preparation:

  • Solvent: 0.1N Hydrochloric Acid (HCl).[6][7]

  • Standard Stock Solution: Accurately weigh about 10 mg of Brompheniramine Maleate reference standard and dissolve it in a 100 mL volumetric flask with 0.1N HCl to get a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1N HCl to obtain concentrations in the range of 10-60 µg/mL.[6]

  • Sample Preparation:

    • For tablets, weigh and powder 10 tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Brompheniramine Maleate and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of 0.1N HCl and sonicate for 15 minutes.

    • Dilute to volume with 0.1N HCl, mix well, and filter.

    • Dilute the filtrate with 0.1N HCl to obtain a final concentration within the linear range.

3.3. Data Analysis:

  • Scan the standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 261-262 nm for related compounds.[6][7]

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Construct a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of Brompheniramine in the sample solution from the calibration curve.

Quantitative Data Summary: UV-Vis Spectrophotometric Method Validation

The following table summarizes typical validation parameters for the UV-Vis spectrophotometric analysis.

ParameterTypical Value/Range
Linearity (Concentration Range)10 - 60 µg/mL[6]
Correlation Coefficient (r²)> 0.999[7]
Accuracy (% Recovery)99.0% - 101.0%[7]
Precision (% RSD)< 1.0%[7]
Limit of Detection (LOD)2.2 µg/mL (for a related compound)[7]
Limit of Quantification (LOQ)6.6 µg/mL (for a related compound)[7]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow start Sample Receipt (Syrup/Tablets) prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) start->prep hplc HPLC Analysis (Injection, Separation, Detection) prep->hplc standards Standard Preparation (Stock and Working Solutions) standards->hplc data Data Acquisition (Chromatogram Generation) hplc->data processing Data Processing (Peak Integration, Calibration Curve) data->processing quant Quantification (Concentration Calculation) processing->quant report Final Report Generation quant->report

Caption: Workflow for HPLC analysis of Brompheniramine.

Logical Relationship of Analytical Methods

Analytical_Methods topic Quantitative Analysis of This compound hplc HPLC (High Specificity, Simultaneous Analysis) topic->hplc ce Capillary Electrophoresis (High Resolution, Chiral Separation) topic->ce uv UV-Vis Spectrophotometry (Simple, Rapid, Cost-Effective) topic->uv hplc_app Complex Formulations (e.g., Cough Syrups) hplc->hplc_app ce_app Enantiomeric Purity Testing ce->ce_app uv_app Routine QC of Bulk Drug and Simple Formulations uv->uv_app

Caption: Selection of analytical methods for Brompheniramine.

References

Application Notes: Utilization of (-)-Brompheniramine as an Analytical Standard for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Brompheniramine is a first-generation antihistamine belonging to the propylamine (B44156) class of compounds. It functions as a potent histamine (B1213489) H1 receptor antagonist, providing relief from allergic symptoms.[1][2] The accurate quantification of this compound in pharmaceutical formulations and biological matrices is critical for ensuring product quality, safety, and efficacy. The establishment of a validated, reliable analytical method is therefore a fundamental requirement in the drug development and manufacturing process.

This document provides a detailed application note and protocol for the use of this compound as an analytical standard in the validation of a High-Performance Liquid Chromatography (HPLC) method. The protocols and data presented are compiled based on established analytical practices and are intended to guide researchers and analysts in the development and validation of their own methods. Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4]

Analytical Method Protocol: HPLC

A simple, precise, and accurate isocratic reverse-phase HPLC method is presented for the determination of this compound.

Chromatographic Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detection
Column C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent
Mobile Phase Methanol:Acetonitrile:0.025 M Phosphate Buffer (pH adjusted to 3.2) (50:25:25, v/v/v)[3][5]
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm[3][5]
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 30 µg/mL.

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Brompheniramine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound.

Concentration Range (µg/mL)Correlation Coefficient (r²)
5.0 - 30.00.999
Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of this compound standard spiked into a placebo matrix at three different concentration levels.

Spiked LevelMean Recovery (%)% RSD
80%99.50.9
100%100.20.7
120%99.80.8
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Level% RSD
Repeatability (n=6) 0.9
Intermediate Precision (n=6, over 3 days) 1.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantitation (LOQ) 0.45
Specificity

Specificity was demonstrated by the absence of interference from common excipients at the retention time of this compound in the analysis of a placebo formulation. The peak purity of this compound in the sample solution was also confirmed using a photodiode array detector.

Experimental Workflow and Signaling Pathway

G Experimental Workflow for Method Validation cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Parameters cluster_report Reporting Standard Prepare Standard Solutions SystemSuitability System Suitability Test Standard->SystemSuitability Sample Prepare Sample Solutions Analysis Analyze Standards and Samples Sample->Analysis SystemSuitability->Analysis Linearity Linearity Analysis->Linearity Accuracy Accuracy Analysis->Accuracy Precision Precision Analysis->Precision Specificity Specificity Analysis->Specificity LOD_LOQ LOD & LOQ Analysis->LOD_LOQ Report Generate Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD_LOQ->Report

Caption: Workflow for analytical method validation.

G This compound Signaling Pathway cluster_allergen Allergic Response cluster_receptor Histamine Action cluster_drug Drug Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation Histamine Histamine HistamineRelease->Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to GProtein Gq/11 Protein H1Receptor->GProtein Activates PLC Phospholipase C GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates AllergicSymptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) Ca2->AllergicSymptoms PKC->AllergicSymptoms Brompheniramine This compound Brompheniramine->H1Receptor Block Blocks Binding

Caption: Mechanism of action of this compound.

Conclusion

The use of a well-characterized this compound analytical standard is paramount for the successful validation of an analytical method. The HPLC method protocol and validation data presented here demonstrate a reliable and robust procedure for the quantification of this compound in pharmaceutical dosage forms. This application note serves as a comprehensive guide for researchers and analysts to establish and validate a suitable analytical method, ensuring the quality and consistency of pharmaceutical products containing this compound. The validation results confirm that the method is linear, accurate, precise, and specific for its intended purpose.

References

Application Notes & Protocol for Stability Testing of (-)-Brompheniramine in Oral Liquid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Brompheniramine is a potent antihistamine widely used in oral liquid dosage forms for the relief of symptoms associated with allergies and the common cold. Ensuring the stability of these formulations throughout their shelf life is a critical aspect of drug development and manufacturing, as it guarantees the safety, efficacy, and quality of the final product. This document provides a comprehensive protocol for conducting stability testing of this compound in oral liquid dosage forms, in accordance with the International Council for Harmonisation (ICH) guidelines.

The protocol outlines the necessary steps for a robust stability study, including the preparation of a representative oral liquid formulation, a detailed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound and its degradation products, and the execution of long-term and accelerated stability studies. Additionally, a protocol for forced degradation studies is included to establish the stability-indicating nature of the analytical method.[1][2][3][4]

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation development, analytical testing, and quality control of pharmaceutical oral liquid products.

Representative Oral Liquid Formulation

For the purpose of this stability testing protocol, a representative oral liquid formulation of this compound Maleate (B1232345) is provided below. This formulation is for testing purposes and may be adapted based on specific product development requirements.

Table 1: Representative Formulation of this compound Maleate Oral Solution

Ingredient Function Quantity per 100 mL
This compound MaleateActive Pharmaceutical Ingredient20 mg
Purified WaterVehicleq.s. to 100 mL
GlycerinCo-solvent, Sweetener20 mL
Sorbitol Solution (70%)Sweetener, Thickening agent15 mL
Citric Acid MonohydrateBuffering agent250 mg
Sodium Citrate DihydrateBuffering agent150 mg
Sodium BenzoatePreservative100 mg
Cherry FlavorFlavoring agent0.1 mL

Preparation Procedure:

  • In a calibrated beaker, dissolve the Citric Acid Monohydrate, Sodium Citrate Dihydrate, and Sodium Benzoate in approximately 50 mL of Purified Water with stirring.

  • Add the Glycerin and Sorbitol Solution to the beaker and continue stirring until a homogenous solution is formed.

  • Accurately weigh and dissolve the this compound Maleate in the solution.

  • Add the Cherry Flavor and mix well.

  • Adjust the final volume to 100 mL with Purified Water and mix thoroughly.

  • The pH of the final solution should be between 2.5 and 3.5.[5]

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the accurate determination of this compound in the presence of its degradation products.[1][2][3]

Table 2: HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 265 nm
Column Temperature 30 °C
Run Time 15 minutes

Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of Purified Water. Adjust the pH to 3.0 with phosphoric acid.

Standard Solution Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Maleate reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

Sample Preparation:

  • Accurately pipette 1.0 mL of the this compound Maleate oral solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to provide insight into the degradation pathways of the drug substance.[4][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Protocol:

  • Acid Hydrolysis: To 1 mL of the oral solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: To 1 mL of the oral solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: To 1 mL of the oral solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation: Store the oral solution at 60 °C for 7 days. Dilute with mobile phase for analysis.

  • Photostability: Expose the oral solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Dilute with mobile phase for analysis.

Stability Study Protocol

The stability study should be conducted on at least three primary batches of the oral liquid dosage form packaged in the proposed container-closure system (e.g., amber-colored glass bottles).[1][8]

Storage Conditions:

  • Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

  • Intermediate Stability (if significant change at accelerated conditions): 30 °C ± 2 °C / 65% RH ± 5% RH for 6 months.

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

  • Intermediate: 0, 3, and 6 months.

Stability-Indicating Parameters to be Monitored:

  • Physical Appearance: Color, clarity, and presence of any particulate matter.

  • pH

  • Assay of this compound: To determine the concentration of the active ingredient.

  • Degradation Products: To identify and quantify any impurities formed during storage.

  • Microbial Limits: To ensure the product remains free from microbial contamination.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and well-structured tables to facilitate easy comparison and interpretation.

Table 3: Long-Term Stability Data (25 °C ± 2 °C / 60% RH ± 5% RH)

Time Point (Months) Batch 1 Batch 2 Batch 3 Acceptance Criteria
Appearance Clear, colorless solution
pH 2.5 - 3.5
Assay (% of Initial) 90.0 - 110.0%
Total Degradation Products (%) NMT 2.0%
Microbial Limits Conforms

Table 4: Accelerated Stability Data (40 °C ± 2 °C / 75% RH ± 5% RH)

Time Point (Months) Batch 1 Batch 2 Batch 3 Acceptance Criteria
Appearance Clear, colorless solution
pH 2.5 - 3.5
Assay (% of Initial) 90.0 - 110.0%
Total Degradation Products (%) NMT 2.0%
Microbial Limits Conforms

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the stability testing protocol of this compound oral liquid dosage form.

Stability_Testing_Workflow formulation Preparation of This compound Oral Liquid Formulation stability_study_setup Stability Study Setup (Long-Term & Accelerated Conditions) formulation->stability_study_setup hplc_method Development & Validation of Stability-Indicating HPLC Method forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) hplc_method->forced_degradation analysis Analysis of Stability Samples (Appearance, pH, Assay, Impurities, Microbial) hplc_method->analysis forced_degradation->hplc_method Demonstrates Specificity sampling Sample Collection at Pre-defined Time Points stability_study_setup->sampling sampling->analysis data_evaluation Data Evaluation & Shelf-Life Determination analysis->data_evaluation

Caption: Workflow for the stability testing of this compound oral liquid.

References

(-)-Brompheniramine: A Versatile Tool for Interrogating H1 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Brompheniramine, the pharmacologically active levorotatory enantiomer of brompheniramine (B1210426), is a first-generation alkylamine antihistamine. It serves as a potent and selective antagonist of the histamine (B1213489) H1 receptor, making it an invaluable tool for researchers studying the role of this receptor in health and disease. The histamine H1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the classic symptoms of allergy, including vasodilation, increased vascular permeability, and smooth muscle contraction.[1] By competitively blocking the binding of histamine to the H1 receptor, this compound effectively mitigates these effects, providing a powerful means to investigate H1 receptor function in various experimental systems.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological properties and detailed protocols for its application in common in vitro and in vivo assays.

Pharmacological Profile of this compound

This compound is characterized by its high affinity for the histamine H1 receptor. While specific quantitative data for the (-)-enantiomer can be challenging to find in publicly available literature, data for the closely related first-generation antihistamine, chlorpheniramine, for which the dextrorotatory enantiomer is also the more active one, shows a high binding affinity. The pharmacological activity of brompheniramine resides in its S-(+)- or dexbrompheniramine (B94561) isomer. As a competitive antagonist, this compound does not activate the receptor but instead blocks the action of the endogenous agonist, histamine. Its effects can be quantified through various in vitro and in vivo assays that measure its ability to inhibit histamine-induced responses.

Data Presentation

Table 1: Representative Binding Affinities (Ki) of First-Generation H1 Antagonists

CompoundReceptorSpeciesRadioligandKi (nM)Reference
ChlorpheniramineH1Human[3H]mepyramine1.6FNAS
DiphenhydramineH1Human[3H]mepyramine3.2FNAS
PyrilamineH1Human[3H]mepyramine1.0FNAS

Table 2: Representative Functional Antagonism (IC50) of H1 Antagonists in a Calcium Flux Assay

CompoundCell LineAgonistIC50 (nM)Reference
PyrilamineHEK293 (human H1)Histamine6[2]
TriprolidineHEK293 (human H1)Histamine13[2]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for H1 Receptor Occupancy

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor. The assay utilizes [3H]mepyramine, a well-characterized radiolabeled H1 antagonist, and cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • [3H]mepyramine (specific activity ~20-30 Ci/mmol)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Non-specific binding control: Mianserin (10 µM final concentration) or another suitable H1 antagonist.

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-H1 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in ice-cold lysis buffer and homogenize using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control (e.g., 10 µM Mianserin).

      • 25 µL of serially diluted this compound or vehicle (for total and non-specific binding).

      • 50 µL of [3H]mepyramine at a final concentration close to its Kd (e.g., 1-2 nM).

      • 100 µL of diluted cell membrane preparation (typically 10-50 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Pre-soak the filter plate with 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Rapidly filter the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Flux Assay for H1 Receptor Functional Antagonism

This protocol outlines a cell-based functional assay to measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Histamine stock solution (e.g., 10 mM in water)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed HEK293-H1 cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with 100 µL of assay buffer.

    • Add 100 µL of assay buffer containing various concentrations of this compound to the wells. For control wells, add assay buffer with vehicle (DMSO).

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Calcium Measurement:

    • Prepare a solution of histamine in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Automatically inject the histamine solution (e.g., 25 µL) into each well.

    • Immediately begin recording the fluorescence signal (excitation ~488 nm, emission ~525 nm) for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response elicited by histamine in the absence of the antagonist (100% response) and the baseline fluorescence (0% response).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

In Vivo Assay

3. Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol describes a model of a type I hypersensitivity reaction in mice to evaluate the in vivo efficacy of this compound. The PCA reaction is induced by sensitizing the skin with an IgE antibody followed by an intravenous challenge with the specific antigen, which leads to localized mast cell degranulation and increased vascular permeability.[3][4]

Materials:

  • BALB/c mice (or other suitable strain)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Evans blue dye

  • This compound

  • Saline solution

  • Formamide (B127407)

  • Spectrophotometer

Protocol:

  • Sensitization:

    • Inject mice intradermally in the ear pinna with a suboptimal dose of anti-DNP IgE (e.g., 50 ng in 20 µL of saline). Inject the contralateral ear with saline as a control.

    • Allow 24 to 48 hours for the IgE to bind to FcεRI receptors on mast cells.

  • Drug Administration:

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle (saline) to the mice via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the antigen challenge.

  • Antigen Challenge and Dye Extravasation:

    • Challenge the mice by intravenous injection of DNP-HSA (e.g., 100 µg) mixed with Evans blue dye (e.g., 0.5% in saline).

    • The antigen will cross-link the IgE on mast cells, leading to degranulation and a localized increase in vascular permeability, resulting in the extravasation of the Evans blue dye at the site of IgE injection.

  • Quantification of Anaphylactic Reaction:

    • After 20-30 minutes, euthanize the mice and excise the ears.

    • Incubate the ears in formamide (e.g., 1 mL) at 63°C overnight to extract the Evans blue dye.

    • Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.

  • Data Analysis:

    • The amount of dye extravasated is proportional to the intensity of the allergic reaction.

    • Compare the absorbance values from the drug-treated group to the vehicle-treated group to determine the percentage of inhibition of the PCA reaction by this compound.

Visualizations

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_alpha Gqα H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to Brompheniramine This compound Brompheniramine->H1R Blocks

Caption: H1 Receptor Signaling Pathway and Site of this compound Action.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (HEK293-H1R) Incubation Incubate Membranes, This compound, and [3H]mepyramine Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubation Radioligand_Prep Prepare [3H]mepyramine Solution Radioligand_Prep->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki value Counting->Analysis Logical_Relationship cluster_application Applications in H1 Receptor Research cluster_outcome Research Outcomes Tool This compound (H1 Receptor Antagonist) Binding_Studies Determine Binding Affinity (Ki) - Radioligand Binding Assays Tool->Binding_Studies Functional_Studies Measure Functional Antagonism (IC50) - Calcium Flux Assays - Phosphoinositide Hydrolysis Assays Tool->Functional_Studies InVivo_Studies Evaluate In Vivo Efficacy - Passive Cutaneous Anaphylaxis (PCA) - Models of Allergic Rhinitis Tool->InVivo_Studies Understanding Elucidate H1 Receptor Signaling and Function Binding_Studies->Understanding Development Screen and Characterize Novel H1 Antagonists Binding_Studies->Development Functional_Studies->Understanding Functional_Studies->Development InVivo_Studies->Understanding Validation Validate H1 Receptor as a Therapeutic Target InVivo_Studies->Validation

References

Application Notes & Protocols: Development of UPLC-MS/MS Methods for (-)-Brompheniramine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine (B1210426) is a first-generation antihistamine commonly used to alleviate symptoms of the common cold and allergic rhinitis. It exists as a racemic mixture of two enantiomers: dextrobrompheniramine and levobrompheniramine, or (-)-Brompheniramine. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods is crucial for pharmacokinetic studies, formulation development, and clinical trials to assess the effects of the individual enantiomers.

This document provides detailed application notes and protocols for the detection and quantification of brompheniramine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). It includes a standard method for the analysis of racemic brompheniramine and a proposed method for the chiral separation and quantification of this compound.

I. Racemic Brompheniramine Analysis in Human Plasma

This section details a validated UPLC-MS/MS method for the quantitative estimation of total brompheniramine (racemic mixture) in human plasma, often in combination with other co-formulated drugs like paracetamol and pseudoephedrine.[1][2]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard (IS) working solution (e.g., Diphenhydramine, 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 100 µL of 0.1 M NaOH to alkalinize the plasma.

  • Add 3 mL of ethyl acetate (B1210297) as the extraction solvent.[2]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to a UPLC vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Agilent Zorbax SB C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.[2]

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (70:30 v/v).[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • Total Run Time: Approximately 2 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Brompheniramine319.1273.13020
Diphenhydramine (IS)256.2167.12515
Quantitative Data Summary

The following tables summarize the validation parameters for the racemic brompheniramine UPLC-MS/MS method.[1][2]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Brompheniramine0.1 - 50.0> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.1< 10< 1290 - 110
Low0.3< 8< 1092 - 108
Medium15< 7< 995 - 105
High40< 6< 896 - 104

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Brompheniramine85 - 9590 - 110
Diphenhydramine (IS)88 - 9892 - 108

II. Proposed Chiral UPLC-MS/MS Method for this compound

This section outlines a proposed method for the enantioselective analysis of this compound. The method is adapted from established chiral HPLC methods for brompheniramine and its structural analog, chlorpheniramine.[3] This proposed method requires validation before its application in regulated bioanalysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chiral UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into UPLC Recon->Inject Sep Chiral Separation Inject->Sep Ion ESI+ Ionization Sep->Ion Detect MRM Detection Ion->Detect Quant Quantification of this compound Detect->Quant

Caption: Proposed workflow for this compound analysis.

Proposed Experimental Protocol

1. Sample Preparation:

Follow the Liquid-Liquid Extraction protocol described in Section I.

2. Chiral UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Chiral Column: A cyclodextrin-based or polysaccharide-based chiral stationary phase is recommended. For example, a CYCLOBOND I 2000 (beta-cyclodextrin) or a Chiralpak series column (e.g., Chiralpak AD-H) has shown success in separating similar compounds.[4]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer containing a chiral selector or a pH modifier. A suggested starting point is a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. The gradient can be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 25°C (temperature can be optimized for better resolution).

  • Autosampler Temperature: 10°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The same transitions as for racemic brompheniramine can be used.

3. Method Validation:

This proposed method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include:

  • Selectivity: Differentiating between the two enantiomers and from endogenous plasma components.

  • Linearity: Establishing a linear response over a defined concentration range for this compound.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy for this compound.

  • Recovery and Matrix Effect: Assessing the extraction efficiency and the influence of the plasma matrix on the ionization of this compound.

  • Stability: Evaluating the stability of this compound in plasma under various storage and handling conditions.

Expected Quantitative Data (Based on Analogs)

The following tables provide expected performance characteristics for a validated chiral method, based on data from the chiral analysis of chlorpheniramine.

Table 4: Expected Calibration and Linearity for this compound

AnalyteExpected Linear Range (ng/mL)Expected Correlation Coefficient (r²)
This compound0.1 - 50.0> 0.99

Table 5: Expected Precision and Accuracy for this compound

QC LevelConcentration (ng/mL)Expected Intra-day Precision (%RSD)Expected Inter-day Precision (%RSD)Expected Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 10< 1288 - 112
Medium15< 8< 1090 - 110
High40< 7< 992 - 108

III. Mechanism of Action and Signaling Pathway

Brompheniramine is a histamine (B1213489) H1 receptor antagonist, or more accurately, an inverse agonist. It competitively binds to H1 receptors on various cells, preventing histamine from binding and exerting its effects. This action alleviates allergy symptoms such as sneezing, itching, and rhinorrhea.

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store IP3->Ca_ER Releases Ca²⁺ PKC Protein Kinase C DAG->PKC Activates Response Allergic Response (Vasodilation, etc.) PKC->Response Phosphorylates Target Proteins Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Histamine Histamine Histamine->H1R Binds & Activates Brompheniramine This compound Brompheniramine->H1R Binds & Inhibits Ca_Cytosol->Response Activates Ca²⁺-dependent Pathways

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for the Determination of (-)-Brompheniramine in Biological Samples by Gas-Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine (B1210426) is a potent antihistamine used for the relief of symptoms associated with allergic rhinitis and the common cold. It exists as a racemic mixture of two enantiomers, (+)-brompheniramine and (-)-brompheniramine. The pharmacological activity of the drug resides primarily in the dextrorotatory, or (+), enantiomer, which is also known as dexbrompheniramine. However, for pharmacokinetic, toxicological, and clinical studies, it is often necessary to determine the concentration of the specific (-)-enantiomer in biological matrices. This document provides a detailed protocol for the determination of this compound in biological samples using gas-liquid chromatography (GLC), a robust and reliable analytical technique.

The methodology presented here is based on the foundational work of Bruce et al. (1968) for the extraction and derivatization of brompheniramine from biological fluids, coupled with modern enantioselective gas chromatography principles for the specific quantification of the (-)-enantiomer.[1] The protocol involves an efficient extraction procedure, a chemical derivatization step to improve chromatographic properties, and subsequent analysis on a chiral capillary column for the separation of the enantiomers.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in biological samples such as blood and urine.

Reagents and Materials
  • Sodium Hydroxide (NaOH), 5M solution

  • Heptane (B126788), analytical grade

  • Hydrochloric Acid (HCl), 0.1N

  • Potassium Permanganate (KMnO₄), 1% (w/v) aqueous solution

  • Sodium Bisulfite (NaHSO₃), 10% (w/v) aqueous solution

  • Anhydrous Ether

  • This compound standard

  • Internal Standard (e.g., Chlorpheniramine)

  • Biological matrix (plasma, serum, or urine)

  • Glassware: Centrifuge tubes, pipettes, separatory funnels

  • Centrifuge

  • Vortex mixer

  • Water bath

  • Gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD)

  • Chiral capillary GC column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™)

Sample Preparation and Extraction

The following protocol is adapted from the method described by Bruce et al. (1968).

  • Sample Collection: Collect blood or urine samples using standard clinical procedures. For blood, separate the plasma or serum.

  • Alkalinization: To a 5 mL aliquot of the biological sample (plasma, serum, or urine) in a centrifuge tube, add 1 mL of 5M NaOH to make the solution strongly alkaline.

  • Extraction: Add 10 mL of heptane containing the internal standard to the tube. Vortex mix for 5 minutes and then centrifuge at 2000 rpm for 10 minutes to separate the layers.

  • Back Extraction: Transfer the heptane layer to a clean tube. Add 3 mL of 0.1N HCl, vortex for 5 minutes, and centrifuge. The brompheniramine and internal standard will move into the aqueous layer.

  • Re-extraction: Discard the heptane layer. Wash the aqueous layer with 5 mL of anhydrous ether and discard the ether layer. Make the aqueous layer alkaline with 1 mL of 5M NaOH and extract the analytes with 5 mL of heptane.

Derivatization (Oxidation)

To enhance the volatility and chromatographic behavior of brompheniramine, it is oxidized to its corresponding ketone derivative.

  • To the final heptane extract from the sample preparation step, add 1 mL of 1% KMnO₄ solution.

  • Shake the mixture vigorously for 10 minutes.

  • Centrifuge to separate the layers.

  • Transfer the heptane layer to a new tube and decolorize the residual KMnO₄ by adding a few drops of 10% NaHSO₃ solution.

  • The heptane layer containing the ketone derivative of brompheniramine is now ready for GLC analysis.

Gas-Liquid Chromatography (GLC) Analysis
  • Injection: Inject 1-2 µL of the final heptane extract into the gas chromatograph.

  • Chromatographic Conditions: The following are recommended starting conditions for the enantioselective analysis. Method optimization will be required.

    • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness β-cyclodextrin phase).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 300 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 220 °C at a rate of 5 °C/min, and hold for 5 minutes. This program should be optimized to achieve baseline separation of the this compound and (+)-brompheniramine enantiomers.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the (-)-enantiomer to that of the internal standard and referencing a calibration curve prepared with known concentrations of the this compound standard.

Data Presentation

The following tables summarize the quantitative data for the determination of brompheniramine in biological samples, based on the recovery studies by Bruce et al. (1968). It is important to note that these recovery data represent the total (racemic) brompheniramine.

Table 1: Recovery of Brompheniramine Added to Plasma

Sample No.Amount Added (ng)Amount Found (ng)% Recovery
1504896
25051102
31009797
4100103103
520019597.5
6200205102.5

Table 2: Recovery of Brompheniramine from Urine

Amount Added (ng)Mean Amount Found (ng)Standard Deviation% Recovery
46.842.7± 0.591.2
351368± 7104.8
468473± 4101.1

Visualization of Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to the final GLC analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GLC Analysis sample_collection Biological Sample Collection (Blood or Urine) alkalinization Alkalinization (5M NaOH) sample_collection->alkalinization extraction1 Liquid-Liquid Extraction (Heptane + Internal Standard) alkalinization->extraction1 centrifugation1 Centrifugation extraction1->centrifugation1 back_extraction Back Extraction (0.1N HCl) centrifugation1->back_extraction centrifugation2 Centrifugation back_extraction->centrifugation2 re_extraction Re-extraction (Heptane) centrifugation2->re_extraction oxidation Oxidation (1% KMnO₄) re_extraction->oxidation decolorization Decolorization (10% NaHSO₃) oxidation->decolorization injection Injection into GC decolorization->injection separation Enantioselective Separation (Chiral Capillary Column) injection->separation detection Detection (FID or ECD) separation->detection quantification Quantification of This compound detection->quantification

Caption: Experimental workflow for the determination of this compound.

Discussion and Considerations

  • Enantioselective Separation: The key to determining this compound is the use of a chiral GC column. The choice of the specific chiral stationary phase may require some method development to achieve optimal separation of the enantiomers. Cyclodextrin-based columns are a good starting point for this application.

  • Derivatization: The oxidation of brompheniramine to its ketone derivative is a critical step to improve its thermal stability and chromatographic peak shape.[1] Incomplete derivatization can lead to inaccurate results.

  • Internal Standard: The use of an internal standard is crucial for accurate quantification as it compensates for variations in extraction efficiency and injection volume. Chlorpheniramine, being structurally similar to brompheniramine, is a suitable internal standard.

  • Method Validation: As with any analytical method, this protocol should be fully validated for the specific biological matrix being analyzed. Validation parameters should include linearity, accuracy, precision, selectivity, and the limit of quantification (LOQ).

  • Alternative Detectors: While a Flame Ionization Detector (FID) is commonly used, an Electron Capture Detector (ECD) can offer higher sensitivity for halogenated compounds like brompheniramine.

By following this detailed protocol, researchers can reliably and accurately determine the concentration of this compound in biological samples, which is essential for advancing our understanding of its pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for the Chiral Separation of (-)-Brompheniramine Using Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chiral separation of brompheniramine (B1210426) enantiomers, with a focus on the use of cyclodextrins as chiral selectors. The information compiled is intended to guide researchers in developing and implementing effective enantioselective analytical methods for this compound.

Introduction

Brompheniramine, a potent antihistamine, is a chiral compound that exists as a racemic mixture of two enantiomers: dextrobrompheniramine ((+)-brompheniramine) and levobrompheniramine ((-)-brompheniramine). The pharmacological activity of these enantiomers can differ significantly, making their separation and analysis crucial for drug development, quality control, and pharmacokinetic studies. Cyclodextrins (CDs), a class of cyclic oligosaccharides, have emerged as highly effective chiral selectors for the enantiomeric resolution of a wide range of pharmaceutical compounds, including brompheniramine. Their unique toroidal structure allows them to form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their physicochemical properties and enabling their separation by various analytical techniques.

This document outlines the application of different cyclodextrins in the chiral separation of brompheniramine by Capillary Electrophoresis (CE) and High-Speed Countercurrent Chromatography (HSCCC), providing both summarized data and detailed experimental protocols.

Data Presentation: Chiral Separation of Brompheniramine

The following tables summarize the quantitative data for the chiral separation of brompheniramine using various cyclodextrins as chiral selectors.

Table 1: Capillary Electrophoresis (CE) Data for Brompheniramine Enantioseparation

Cyclodextrin (B1172386) (CD) TypeAnalytical MethodKey Separation ParametersObservations
Native β-Cyclodextrin (β-CD)Capillary Electrophoresis (CE)Baseline chiral separation of all racemates was accomplished in less than 8 min.An opposite migration order was observed for the enantiomers of brompheniramine when native β-CD and heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) were used as chiral selectors.
Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD)Capillary Electrophoresis (CE)Opposite migration order compared to native β-CD.-
Sulfated-β-CyclodextrinCapillary Zone ElectrophoresisEnantiomeric separation of brompheniramine was obtained.Cyclodextrins with negatively charged substituents and a higher degree of substitution on the rim of the structure proved to give better resolution for cationic racemic compounds.
Carboxyethylated-β-CyclodextrinCapillary Zone ElectrophoresisResolved brompheniramine enantiomers.-
Hydroxypropyl-β-CyclodextrinCapillary Zone ElectrophoresisDid not resolve brompheniramine enantiomers under the tested conditions.-
Dual CD System: β-CD and Sulfobutylether-β-CD (SBE-β-CD)Capillary Zone ElectrophoresisBaseline chiral separation of brompheniramine was achieved in under 8 minutes.This dual system demonstrated a synergistic effect on the enantioseparation.

Table 2: High-Speed Countercurrent Chromatography (HSCCC) Data for Brompheniramine Enantioseparation

Cyclodextrin (CD) TypeAnalytical MethodPurity of EnantiomersRecovery Yields
Carboxymethyl-β-CyclodextrinRecycling High-Speed Countercurrent Chromatography> 99% for both (+)-brompheniramine and this compound.88% for (+)-brompheniramine and 85% for this compound.

Experimental Protocols

Protocol 1: Chiral Separation of Brompheniramine by Capillary Electrophoresis (CE) using a Dual Cyclodextrin System

This protocol is based on the successful baseline separation of brompheniramine enantiomers using a synergistic dual cyclodextrin system.

1. Materials and Reagents:

  • Brompheniramine maleate (B1232345) racemic standard

  • β-Cyclodextrin (β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sodium phosphate (B84403) monobasic

  • Sodium phosphate dibasic

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

2. Instrumentation:

  • Capillary Electrophoresis system equipped with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length of 40 cm)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Sonicator

3. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.

  • Chiral Selector Solution: To the 25 mM phosphate buffer (pH 7.0), add β-cyclodextrin to a final concentration of 10 mM and sulfobutylether-β-cyclodextrin to a final concentration of 15 mM. Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Sample Solution: Prepare a stock solution of racemic brompheniramine maleate in deionized water at a concentration of 1 mg/mL. Dilute the stock solution with the BGE to a final concentration of 100 µg/mL.

4. CE Method Parameters:

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Rinse with the BGE for 20 minutes.

  • Pre-run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE (containing the CDs) for 5 minutes.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: +25 kV.

  • Capillary Temperature: 20 °C.

  • Detection: UV detection at 214 nm.

5. Data Analysis:

  • Identify the peaks corresponding to the two brompheniramine enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of ≥ 1.5 indicates baseline separation.

  • Determine the migration times for each enantiomer.

Protocol 2: Enantioseparation of Brompheniramine by High-Speed Countercurrent Chromatography (HSCCC)

This protocol details the preparative separation of brompheniramine enantiomers using carboxymethyl-β-cyclodextrin as the chiral selector in a recycling HSCCC system.

1. Materials and Reagents:

  • Racemic brompheniramine

  • Carboxymethyl-β-cyclodextrin (CM-β-CD)

  • n-Hexane

  • Isobutyl acetate

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Deionized water

2. Instrumentation:

  • High-Speed Countercurrent Chromatography (HSCCC) instrument

  • HPLC system with a chiral column for fraction analysis

  • pH meter

  • Analytical balance

3. Preparation of the Two-Phase Solvent System:

  • Prepare a two-phase solvent system composed of n-hexane, isobutyl acetate, and a 0.10 mol/L phosphate buffer solution in a volume ratio of 2:4:6.

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Aqueous Phase (Mobile Phase): To the aqueous phase, add carboxymethyl-β-cyclodextrin to a final concentration of 0.010 mol/L. Adjust the pH of the aqueous phase to 7.5.

  • Organic Phase (Stationary Phase): The upper organic phase will serve as the stationary phase.

4. HSCCC Operating Parameters:

  • Apparatus: A commercially available HSCCC instrument.

  • Column Temperature: 5 °C.

  • Revolution Speed: Set to an appropriate speed (e.g., 800-1000 rpm) to ensure good mixing and phase retention.

  • Mobile Phase Flow Rate: Set to a suitable flow rate (e.g., 1.5-2.0 mL/min).

  • Sample Injection: Dissolve the racemic brompheniramine sample in a small volume of the mobile phase and inject it into the system after the column is filled with the stationary phase and equilibrated with the mobile phase.

  • Elution Mode: Recycling elution. The eluent is continuously cycled back through the column to improve the separation.

  • Detection: Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

5. Fraction Collection and Analysis:

  • Collect fractions of the eluent at regular intervals.

  • Analyze the collected fractions using a suitable chiral HPLC method to determine the enantiomeric purity of each fraction.

  • Combine the fractions containing the pure enantiomers.

6. Recovery and Purification:

  • Evaporate the solvent from the combined fractions to obtain the purified (+)- and this compound.

  • Calculate the recovery yield for each enantiomer.

Visualizations

Chiral_Separation_Workflow cluster_preparation Sample and Reagent Preparation cluster_separation Enantioselective Separation cluster_analysis Detection and Analysis racemic_brompheniramine Racemic Brompheniramine sample_solution Sample Solution racemic_brompheniramine->sample_solution cyclodextrin Cyclodextrin Selector (e.g., β-CD, CM-β-CD) chiral_mobile_phase Chiral Mobile/Aqueous Phase cyclodextrin->chiral_mobile_phase buffer Buffer/Solvent System buffer->chiral_mobile_phase sample_injection Sample Injection sample_solution->sample_injection separation_system Separation System (CE or HSCCC) chiral_mobile_phase->separation_system detector Detector (e.g., UV) separation_system->detector sample_injection->separation_system Introduction data_acquisition Data Acquisition detector->data_acquisition enantiomer1 This compound data_acquisition->enantiomer1 enantiomer2 (+)-Brompheniramine data_acquisition->enantiomer2 final_analysis Purity & Recovery Analysis enantiomer1->final_analysis enantiomer2->final_analysis

Caption: Experimental workflow for the chiral separation of brompheniramine.

Cyclodextrin_Interaction cluster_cyclodextrin Chiral Selector enantiomer_S This compound cyclodextrin Cyclodextrin (Hydrophobic Cavity) enantiomer_S->cyclodextrin Inclusion enantiomer_R (+)-Brompheniramine enantiomer_R->cyclodextrin Inclusion complex_S This compound-CD Complex (More Stable) complex_R (+)-Brompheniramine-CD Complex (Less Stable) separation Enantioseparation complex_S->separation Differential Migration/ Partitioning complex_R->separation Differential Migration/ Partitioning

Caption: Interaction mechanism of brompheniramine enantiomers with cyclodextrin.

Troubleshooting & Optimization

Optimizing mobile phase for chiral HPLC separation of Brompheniramine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral HPLC separation of Brompheniramine (B1210426) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common chiral stationary phases (CSPs) used for the separation of Brompheniramine isomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the chiral separation of a variety of compounds, including antihistamines like Brompheniramine. Columns like Chiralpak® AD-H, based on amylose tris(3,5-dimethylphenylcarbamate), have shown success in separating similar compounds like Chlorpheniramine and can be a good starting point.[1] Cyclodextrin-based columns are also a viable option, as they can form inclusion complexes with the enantiomers, leading to separation.

Q2: What are the typical mobile phase modes for chiral separation of Brompheniramine?

A2: Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase: This typically involves a non-polar solvent like n-hexane mixed with a polar organic modifier, such as isopropanol (B130326) or ethanol. A small amount of a basic additive like diethylamine (B46881) (DEA) is often required to improve peak shape and reduce tailing for basic compounds like Brompheniramine.

  • Reversed-Phase: This mode uses a polar mobile phase, usually a mixture of water (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol. Chiral mobile phase additives, such as cyclodextrins, can be used in this mode with a standard achiral column (e.g., C18).[2]

Q3: Why is a basic additive like diethylamine (DEA) often used in the mobile phase?

A3: Brompheniramine is a basic compound. When using silica-based chiral stationary phases, secondary interactions can occur between the basic analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface. This can lead to poor peak shape (tailing) and reduced resolution. A small amount of a basic additive like DEA in the mobile phase can compete for these active sites, minimizing these undesirable interactions and improving chromatography.[3]

Q4: How does the mobile phase pH affect the separation in reversed-phase mode?

A4: The pH of the mobile phase is a critical parameter in reversed-phase chromatography of ionizable compounds like Brompheniramine. The pH will determine the ionization state of the analyte. For reproducible retention and good peak shape, it is advisable to work at a pH that is at least 2 units away from the pKa of Brompheniramine to ensure it is in a single ionic state. For basic compounds, a lower pH (e.g., 3-4) will ensure the compound is fully protonated.

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature can significantly influence chiral separations. Varying the column temperature can alter the thermodynamics of the interactions between the enantiomers and the chiral stationary phase, which can improve selectivity and resolution. It is a valuable parameter to screen during method development.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of Brompheniramine and related compounds. These provide starting points for method development.

Table 1: Normal-Phase HPLC Conditions for a Related Compound (Chlorpheniramine)

ParameterValue
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
Mobile Phase n-hexane : isopropanol : diethylamine (97.5 : 2.5 : 0.025, v/v/v)
Flow Rate 1.2 mL/min
Detection UV at 258 nm
Temperature 25°C
Source: Adapted from a study on Chlorpheniramine enantiomers, which provides a good starting point for Brompheniramine.[1]

Table 2: Reversed-Phase HPLC with Chiral Mobile Phase Additive for a Related Compound (Chlorpheniramine)

ParameterValue
Stationary Phase Octadecylsilyl (ODS/C18)
Mobile Phase 5 mM Sodium Phosphate (B84403) buffer : Methanol : Triethylamine (73 : 25 : 2, v/v/v)
Chiral Additive 0.5 mM Carboxymethyl-β-cyclodextrin
pH 4.3
Flow Rate 0.24 mL/min
Detection UV at 224 nm
Source: Adapted from a study on Chlorpheniramine enantiomers.[2]

Table 3: High-Speed Counter-Current Chromatography Conditions for Brompheniramine

ParameterValue
Solvent System n-hexane : isobutyl acetate (B1210297) : 0.10 M phosphate buffer (2 : 4 : 6, v/v/v)
Chiral Selector 0.010 M Carboxymethyl-β-cyclodextrin (in aqueous phase)
pH (aqueous phase) 7.5
Temperature 5°C
Source: A study on the enantioseparation of Brompheniramine using HSCCC.[4]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Normal-Phase)

This protocol outlines a systematic approach to developing a chiral HPLC method for Brompheniramine isomers using a polysaccharide-based CSP.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation (Initial Screening):

    • Prepare a primary mobile phase of n-hexane and a polar modifier (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (n-hexane:modifier, v/v).

    • To this mixture, add a basic additive. A typical concentration for diethylamine (DEA) is 0.1% (v/v).[3]

    • Prepare a second mobile phase with a different modifier (e.g., if you started with isopropanol, use ethanol) at the same ratio and additive concentration.

  • Chromatographic Conditions:

    • Flow Rate: Start with 1.0 mL/min for a standard 4.6 mm ID column.

    • Temperature: Maintain a constant temperature, typically 25°C, using a column oven.

    • Detection: Use a UV detector at a wavelength where Brompheniramine has good absorbance (e.g., 258 nm).

    • Injection Volume: Inject 5-10 µL of a standard solution of racemic Brompheniramine.

  • Screening and Optimization:

    • Inject the racemic Brompheniramine standard onto the column with the prepared mobile phases.

    • If no separation or poor resolution is observed, systematically vary the ratio of the organic modifier. For example, try 95:5 and 80:20 (n-hexane:modifier).

    • If peak shape is poor (e.g., significant tailing), adjust the concentration of the basic additive (e.g., try 0.05% or 0.2% DEA).

    • Once partial separation is achieved, fine-tune the mobile phase composition and flow rate to maximize resolution. Reducing the flow rate can sometimes improve resolution in chiral separations.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Question: I am not seeing any separation between the Brompheniramine enantiomers, or the peaks are heavily overlapped. What should I do?

Answer:

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Polarity In normal-phase, adjust the percentage of the alcohol modifier (isopropanol or ethanol). A lower percentage of the polar modifier generally increases retention and can improve selectivity.
Incorrect Mobile Phase Additive For a basic compound like Brompheniramine, a basic additive (e.g., DEA) is crucial in normal-phase to improve peak shape and interaction with the CSP. Ensure it is present at an appropriate concentration (start with 0.1%).
Unsuitable Chiral Stationary Phase The chosen CSP may not be suitable for Brompheniramine. Screen other types of chiral columns, for example, if a cellulose-based column is not working, try an amylose-based one, or a cyclodextrin-based column.
Suboptimal Temperature Vary the column temperature. Both increasing and decreasing the temperature can have a significant impact on chiral selectivity. Try analyzing at 15°C and 40°C to see the effect.
Issue 2: Poor Peak Shape (Tailing)

Question: My peaks for the Brompheniramine isomers are showing significant tailing. How can I improve this?

Answer:

Possible Cause Troubleshooting Step
Secondary Interactions with Silica This is a common issue for basic analytes. In normal-phase, increase the concentration of the basic additive (e.g., DEA from 0.1% to 0.2%). In reversed-phase, ensure the mobile phase pH is low enough to keep the analyte fully protonated and consider using a high-purity silica column.
Insufficient Mobile Phase Buffering In reversed-phase, ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.
Column Overload Inject a smaller amount of the sample to see if the peak shape improves. If it does, reduce the sample concentration or injection volume.
Column Contamination If the column has been used with other samples, strongly retained impurities may be affecting the peak shape. Flush the column with a strong solvent as recommended by the manufacturer.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_Start Initial Setup cluster_Screening Screening & Evaluation cluster_Optimization Optimization Loop cluster_Final Finalization Start Select Chiral Stationary Phase (e.g., Polysaccharide-based) MobilePhase Prepare Initial Mobile Phase (e.g., Hexane/IPA/DEA 90:10:0.1) Start->MobilePhase Inject Inject Racemic Brompheniramine MobilePhase->Inject Evaluate Evaluate Chromatogram Inject->Evaluate AdjustModifier Adjust Modifier Ratio (e.g., 95:5 or 85:15) Evaluate->AdjustModifier No Optimized Baseline Separation Achieved Evaluate->Optimized Good Resolution? Yes AdjustModifier->Inject AdjustAdditive Adjust Additive Conc. (e.g., 0.05% or 0.2% DEA) AdjustModifier->AdjustAdditive ChangeModifier Change Modifier (e.g., IPA to EtOH) AdjustModifier->ChangeModifier AdjustAdditive->Inject ChangeModifier->Inject

Caption: Workflow for optimizing the mobile phase in chiral HPLC.

Troubleshooting_Guide cluster_Resolution Poor Resolution cluster_Tailing Peak Tailing cluster_NoPeaks No Elution cluster_General General Solution Problem Problem Observed: Poor Separation of Brompheniramine Isomers Cause_Resolution Possible Cause: Inappropriate Mobile Phase Polarity Problem->Cause_Resolution Cause_Tailing Possible Cause: Secondary Interactions Problem->Cause_Tailing Cause_NoElution Possible Cause: Mobile Phase Too Weak Problem->Cause_NoElution Solution_Resolution Solution: Adjust Organic Modifier % Cause_Resolution->Solution_Resolution Change_CSP If problem persists: Screen a different CSP Solution_Resolution->Change_CSP Solution_Tailing Solution: Increase Basic Additive Conc. Cause_Tailing->Solution_Tailing Solution_Tailing->Change_CSP Solution_NoElution Solution: Increase Organic Modifier % Cause_NoElution->Solution_NoElution Solution_NoElution->Change_CSP

Caption: Troubleshooting decision tree for chiral HPLC of Brompheniramine.

References

Technical Support Center: Optimizing (-)-Brompheniramine Recovery in Preparative Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery yield of (-)-Brompheniramine from preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low recovery yield for this compound in preparative HPLC?

Low recovery of basic compounds like this compound in preparative High-Performance Liquid Chromatography (HPLC) can stem from several factors:

  • Secondary Interactions: The basic amine groups in brompheniramine (B1210426) can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing and potential loss of the compound on the column.

  • Sample Precipitation: The solubility of brompheniramine may differ between the sample solvent and the mobile phase. If the compound is not fully soluble in the mobile phase, it can precipitate on the column or during injection, leading to significant yield loss.

  • Inefficient Fraction Collection: Improperly set fraction collection parameters, such as the collection window or delay volume, can result in the incomplete capture of the target peak.

  • On-Column Degradation: Although less common, the compound may degrade on the column if the mobile phase conditions (e.g., pH) are not suitable.

  • Column Overloading: Injecting too much sample can lead to poor peak shape and reduced separation efficiency, making it difficult to collect a pure fraction with high recovery.

Q2: How can I improve the peak shape for this compound in preparative chiral chromatography?

Poor peak shape, particularly tailing, is a common issue for basic amines. To address this:

  • Mobile Phase Additives: Incorporate a basic modifier into the mobile phase to suppress the interaction between the basic analyte and acidic silanol groups. Additives like 0.1% diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are commonly used.[1][2]

  • Column Choice: Utilize a column with low silanol activity or one specifically designed for the separation of basic compounds.

  • Reduce Sample Load: Overloading the column can exacerbate peak tailing. Try reducing the injection volume or the concentration of the sample.

Q3: What is a good starting point for a mobile phase for the preparative chiral separation of Brompheniramine?

For the chiral separation of brompheniramine on a polysaccharide-based chiral stationary phase (CSP), a common starting point for the mobile phase would be a mixture of a non-polar solvent and an alcohol, with a basic additive. For example, a mobile phase of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v) is often effective for similar compounds. The exact ratio will need to be optimized for your specific column and system.

Q4: Can temperature affect the recovery yield of this compound?

Yes, temperature can influence the recovery yield in several ways:

  • Solubility: Increasing the temperature can improve the solubility of brompheniramine in the mobile phase, reducing the risk of precipitation.

  • Mass Transfer: Higher temperatures can improve the mass transfer kinetics, leading to sharper peaks and better separation, which can, in turn, improve the accuracy of fraction collection.

  • Thermodynamics of Chiral Recognition: Temperature can also affect the chiral recognition process itself. It's a parameter worth investigating to find the optimal balance between resolution and analysis time.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparative chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery Yield - Sample precipitation during injection or on the column.- Secondary interactions with the stationary phase.- Inefficient fraction collection.- On-column degradation.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[1][2]- Optimize fraction collection parameters, including delay volume and collection window.- Check the stability of brompheniramine under the chosen mobile phase conditions.
Poor Peak Shape (Tailing) - Interaction of the basic amine with acidic silanol groups on the stationary phase.- Column overloading.- Add a basic additive like diethylamine or triethylamine to the mobile phase.[1][2]- Reduce the amount of sample injected onto the column.- Consider using a chiral stationary phase with a different chemistry or a column with end-capping.
Poor Resolution of Enantiomers - Sub-optimal mobile phase composition.- Inappropriate chiral stationary phase (CSP).- Flow rate is too high.- Systematically vary the ratio of the organic modifier in the mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Reduce the flow rate to improve separation efficiency.
Irreproducible Retention Times - Inadequate column equilibration.- Changes in mobile phase composition over time.- Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily.- Use a guard column to protect the analytical column.

Quantitative Data on Recovery Yield

The following table summarizes recovery yields for brompheniramine enantiomers and related compounds under different chromatographic conditions. This data can be used as a benchmark for your own experiments.

CompoundChromatography TechniqueStationary Phase / Chiral SelectorMobile Phase / Solvent SystemRecovery Yield (%)Reference
This compound Recycling High-Speed Countercurrent ChromatographyCarboxymethyl-β-cyclodextrinn-hexane/isobutyl acetate/0.10 mol/L phosphate (B84403) buffer (2:4:6 v/v/v), pH 7.585[5]
(+)-Brompheniramine Recycling High-Speed Countercurrent ChromatographyCarboxymethyl-β-cyclodextrinn-hexane/isobutyl acetate/0.10 mol/L phosphate buffer (2:4:6 v/v/v), pH 7.588[5]
2-(4-hydroxyphenyl)propionic acid enantiomersCounter-Current ChromatographyHydroxyethyl-β-cyclodextrinIsobutyl acetate-aqueous phase (1:1, v/v), pH 2.580-90[6]
2-Phenylbutyric acid enantiomersCounter-Current ChromatographyHydroxyethyl-β-cyclodextrinn-hexane/butyl acetate/aqueous phase (7:3:10, v/v/v)91-93[6]

Experimental Protocols

Protocol 1: Preparative Chiral HPLC of this compound (Adapted from Analytical Methods)

This protocol is an adaptation from analytical methods for brompheniramine and related chiral amines and should be optimized for your specific instrumentation and purity requirements.

1. Materials and Reagents:

  • Racemic Brompheniramine

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

2. Chromatographic System:

  • Preparative HPLC system with a suitable pump, injector, and fraction collector.

  • UV detector set to an appropriate wavelength for brompheniramine (e.g., 258 nm).

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD) or a similar polysaccharide-based column.

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of approximately 90:10:0.1 (v/v/v).

  • Degas the mobile phase before use.

4. Sample Preparation:

  • Dissolve the racemic brompheniramine in the mobile phase to a suitable concentration for preparative work. Ensure the sample is fully dissolved.

5. Chromatographic Conditions:

  • Flow Rate: Start with a flow rate appropriate for the column dimensions and scale of the separation.

  • Injection Volume: Inject a volume that does not overload the column. This will need to be determined empirically.

  • Detection: Monitor the elution at 258 nm.

6. Fraction Collection:

  • Set the fraction collector to collect the peaks corresponding to the two enantiomers. The elution order will need to be determined with a standard of the desired enantiomer if available.

7. Post-Purification:

  • Evaporate the solvent from the collected fractions under reduced pressure.

  • Analyze the purity of the isolated this compound using an analytical HPLC method.

Protocol 2: Recycling High-Speed Countercurrent Chromatography for Brompheniramine Enantiomers

This protocol is based on a published method for the chiral separation of brompheniramine.[5]

1. Materials and Reagents:

  • Racemic Brompheniramine

  • n-Hexane

  • Isobutyl acetate

  • Phosphate buffer (0.10 mol/L, pH 7.5)

  • Carboxymethyl-β-cyclodextrin (chiral selector)

2. Two-Phase Solvent System:

  • Prepare a two-phase solvent system of n-hexane/isobutyl acetate/0.10 mol/L phosphate buffer with a volume ratio of 2:4:6.

  • Add carboxymethyl-β-cyclodextrin to the aqueous phase to a concentration of 0.010 mol/L.

3. Chromatographic System:

  • Recycling high-speed countercurrent chromatograph.

4. Separation Conditions:

  • Temperature: 5°C

  • The specific operational parameters of the countercurrent chromatograph (e.g., rotational speed, flow rate) will need to be optimized.

5. Analysis:

  • The purity of the collected fractions of (+)- and this compound was determined to be over 99%.[5]

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Start Low Recovery Yield of This compound Issue_Tailing Poor Peak Shape (Tailing)? Start->Issue_Tailing Issue_Resolution Poor Enantiomeric Resolution? Issue_Tailing->Issue_Resolution No Sol_Additive Add Basic Modifier (e.g., 0.1% DEA) to Mobile Phase Issue_Tailing->Sol_Additive Yes Issue_Precipitation Sample Precipitation Likely? Issue_Resolution->Issue_Precipitation No Sol_MP Optimize Mobile Phase Composition Issue_Resolution->Sol_MP Yes Sol_Solvent Ensure Sample Solubility in Mobile Phase Issue_Precipitation->Sol_Solvent Yes End Improved Recovery Yield Issue_Precipitation->End No Sol_Load Reduce Sample Load Sol_Additive->Sol_Load Sol_Load->Issue_Resolution Sol_CSP Screen Different Chiral Stationary Phases Sol_CSP->Issue_Precipitation Sol_MP->Sol_CSP Sol_Temp Increase Column Temperature Sol_Solvent->Sol_Temp Sol_Temp->End ExperimentalWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Post-Processing Prep_MP Mobile Phase Preparation Prep_System System Equilibration Prep_MP->Prep_System Prep_Sample Sample Preparation Exec_Inject Sample Injection Prep_Sample->Exec_Inject Prep_System->Exec_Inject Exec_Separate Chromatographic Separation Exec_Inject->Exec_Separate Exec_Detect Peak Detection Exec_Separate->Exec_Detect Exec_Collect Fraction Collection Exec_Detect->Exec_Collect Post_Evap Solvent Evaporation Exec_Collect->Post_Evap Post_Analyze Purity Analysis Post_Evap->Post_Analyze

References

Identification of (-)-Brompheniramine degradation products by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of (-)-brompheniramine degradation products by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound stability?

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2] For this compound, a comprehensive study should include exposure to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1][3] These conditions typically include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

Q2: What are the expected degradation pathways for this compound?

Based on the structure of this compound, which contains a pyridine (B92270) ring, a bromophenyl group, and a dimethylaminoethyl side chain, several degradation pathways can be anticipated:

  • N-Oxidation: The tertiary amine of the dimethylamino group is susceptible to oxidation, forming an N-oxide derivative.

  • N-Demethylation: Loss of one or both methyl groups from the dimethylamino side chain.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the bond connecting the side chain to the chiral center could occur, though this is less common.

  • Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation to form N-oxides or other related products.

  • Bromine Displacement: Under certain conditions, the bromine atom on the phenyl ring could be displaced.

Q3: How can I identify and characterize the degradation products using mass spectrometry?

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying and characterizing degradation products.[2][4][5] High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, provides accurate mass measurements, which helps in determining the elemental composition of the degradation products.[6] Tandem mass spectrometry (MS/MS) experiments are used to fragment the degradation products, and the resulting fragmentation patterns provide structural information.[7][8] By comparing the fragmentation pattern of a degradation product to that of the parent drug, the site of modification can often be deduced.

Troubleshooting Guides

Problem 1: Poor chromatographic separation of degradation products.

  • Possible Cause: Inadequate mobile phase composition or gradient.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Experiment with different solvent compositions (e.g., acetonitrile, methanol) and pH modifiers (e.g., formic acid, ammonium (B1175870) acetate).[7] For basic compounds like brompheniramine, a mobile phase with a slightly acidic pH often yields better peak shapes.[9]

    • Adjust Gradient Profile: Modify the gradient slope and duration to improve the resolution between closely eluting peaks. A shallower gradient can enhance separation.

    • Change Column Chemistry: If optimization of the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.

Problem 2: No degradation observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

    • Increase Temperature: For hydrolytic and thermal degradation, increase the temperature.

    • Extend Exposure Time: Increase the duration of exposure to the stress condition. It is important to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at detectable levels without excessive degradation.

Problem 3: Difficulty in elucidating the structure of an unknown degradation product from MS/MS data.

  • Possible Cause: The fragmentation pattern is complex or does not provide clear structural information.

  • Troubleshooting Steps:

    • Perform High-Resolution MS/MS: Obtain accurate mass data for the fragment ions to help determine their elemental compositions.

    • Utilize Multi-Stage Mass Spectrometry (MSn): If using an ion trap mass spectrometer, perform MSn experiments to further fragment the primary fragment ions, which can provide more detailed structural insights.[7]

    • Consider Isotopic Labeling: If feasible, synthesize isotopically labeled this compound to aid in tracking specific parts of the molecule during fragmentation.

    • NMR Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[10][11]

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data from a forced degradation study of this compound. The data is typically presented as the percentage of the parent drug degraded and the percentage of each degradation product formed relative to the initial concentration of the parent drug.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundMajor Degradation Products Formed (%)
0.1 N HCl (80°C, 24h)12.5DP1 (3.2%), DP2 (1.8%)
0.1 N NaOH (80°C, 24h)8.2DP3 (2.5%)
30% H₂O₂ (RT, 48h)18.7DP4 (N-oxide, 10.1%), DP5 (4.3%)
Thermal (80°C, 7 days)3.1Minimal degradation
Photolytic (UV/Vis)5.6DP6 (1.5%)

Table 2: Mass Spectrometric Data of this compound and its Hypothesized Degradation Products (DPs)

CompoundRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
This compound10.2319.08/321.08Parent Drug
DP18.5305.06/307.06N-desmethyl-brompheniramine
DP27.9291.05/293.05N,N-didesmethyl-brompheniramine
DP39.8337.07/339.07Hydroxylated brompheniramine
DP49.1335.07/337.07Brompheniramine N-oxide
DP511.5VariesUnidentified
DP610.8VariesUnidentified

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.2 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.2 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 48 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 7 days. After the specified time, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV (254 nm) and visible light in a photostability chamber for a specified duration. After exposure, dissolve the sample and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Control Samples: Prepare control samples by diluting the stock solution to the final concentration without subjecting it to any stress.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography System:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[7]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7][12]

    • Scan Mode: Full scan mode (e.g., m/z 100-1000) for initial screening and targeted MS/MS for fragmentation analysis.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C[6]

      • Cone Gas Flow: 50 L/h

      • Desolvation Gas Flow: 600 L/h

    • MS/MS Parameters:

      • Collision Gas: Argon

      • Collision Energy: Ramped (e.g., 10-40 eV) to obtain informative fragment ions.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis LC_MS LC-MS Analysis (Full Scan) Acid->LC_MS Base Base Hydrolysis Base->LC_MS Oxidation Oxidation Oxidation->LC_MS Thermal Thermal Thermal->LC_MS Photo Photolysis Photo->LC_MS HRMS High-Resolution MS (Accurate Mass) LC_MS->HRMS LC_MSMS LC-MS/MS Analysis (Fragmentation) HRMS->LC_MSMS Structure Structure Elucidation LC_MSMS->Structure Pathway Degradation Pathway Proposal Structure->Pathway Drug This compound Drug Substance Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Experimental workflow for the identification of this compound degradation products.

degradation_pathway cluster_products Potential Degradation Products BRP This compound (m/z 319/321) N_Oxide N-Oxide (m/z 335/337) BRP->N_Oxide Oxidation Desmethyl N-Desmethyl (m/z 305/307) BRP->Desmethyl N-Demethylation Didesmethyl N,N-Didesmethyl (m/z 291/293) Desmethyl->Didesmethyl N-Demethylation

Caption: Plausible degradation pathways for this compound.

References

Resolving poor peak shape in the chromatography of Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Brompheniramine, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with Brompheniramine on my C18 column?

A1: Peak tailing for Brompheniramine, a hydrophobic and basic compound, is a common issue in reversed-phase chromatography.[1][2] The primary cause is secondary interactions between the basic amine groups of Brompheniramine and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases like C18.[3][4][5] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak shape.[3][4]

Q2: What is peak fronting and could it affect my Brompheniramine analysis?

A2: Peak fronting is an asymmetry where the front of the peak is broader than the back.[6] Common causes include high sample concentration (column overload), a sample solvent stronger than the mobile phase, or poor column packing.[6][7] While less common than tailing for basic compounds like Brompheniramine, it can occur if the sample concentration is too high or the sample is dissolved in a solvent with a high percentage of organic modifier.[6]

Q3: How does the mobile phase pH affect the peak shape of Brompheniramine?

A3: Mobile phase pH is a critical factor. Brompheniramine is a basic compound. At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized and interact strongly with the protonated basic analyte, causing peak tailing.[3][8] Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, reducing these unwanted ionic interactions and thereby improving peak symmetry.[3][9]

Q4: Can my choice of column impact the peak shape of Brompheniramine?

A4: Absolutely. Using a modern, high-purity silica column with end-capping can significantly reduce peak tailing. End-capping chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[3][4] Alternatively, specialized columns, such as those with mixed-mode stationary phases (e.g., reversed-phase and ion-exchange), can provide excellent peak shape for basic compounds like Brompheniramine without the need for ion-pairing reagents.[1][2]

Troubleshooting Guides

Issue: Severe Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for Brompheniramine.

Troubleshooting Workflow

G start Start: Poor Brompheniramine Peak Shape (Tailing) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Action: Lower Mobile Phase pH (e.g., to 2.5-3.5) check_mobile_phase->adjust_ph Is pH > 4? increase_buffer Action: Increase Buffer Strength (e.g., to 25-50 mM) check_mobile_phase->increase_buffer Is buffer < 10 mM? adjust_ph->increase_buffer check_column Step 2: Assess Column Condition increase_buffer->check_column Tailing Persists? end_capped_column Action: Use a Modern End-Capped or Mixed-Mode Column check_column->end_capped_column Using an old or non- end-capped column? replace_column Action: Replace with a New Column of the Same Type check_column->replace_column Column is old or contaminated? check_sample Step 3: Investigate Sample and Injection end_capped_column->check_sample Tailing Persists? replace_column->check_sample Tailing Persists? reduce_concentration Action: Dilute Sample or Reduce Injection Volume check_sample->reduce_concentration Is sample concentrated? match_solvent Action: Match Sample Solvent to Mobile Phase check_sample->match_solvent Is sample solvent stronger than mobile phase? reduce_concentration->match_solvent check_system Step 4: Inspect HPLC System match_solvent->check_system Tailing Persists? check_tubing Action: Minimize Tubing Length and Check for Dead Volume check_system->check_tubing

Caption: Troubleshooting workflow for Brompheniramine peak tailing.

Detailed Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: The most common cause of tailing for basic compounds is silanol interaction.

      • Protocol: Prepare mobile phases with decreased pH values. Start with your current mobile phase and prepare two additional mobile phases with the pH lowered by 0.5 and 1.0 pH units, respectively, using an appropriate acid (e.g., phosphoric acid or formic acid). Equilibrate the column with each mobile phase and inject the sample.

    • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface.

      • Protocol: If your buffer concentration is low (e.g., <10 mM), prepare a new mobile phase with an increased buffer concentration (e.g., 25-50 mM) at the optimal pH determined above.

  • Column Evaluation:

    • Column Chemistry: Not all C18 columns are the same. Older columns or those with low purity silica have more active silanol sites.

      • Protocol: If available, switch to a modern, end-capped C18 column or a column specifically designed for basic compounds (e.g., with a polar-embedded phase or a mixed-mode column).

    • Column Health: The column may be fouled or have developed a void at the inlet.

      • Protocol: First, try flushing the column with a strong solvent. If this doesn't work, remove the column and replace it with a new column of the same type. If the peak shape improves, the original column was the issue.

  • Sample and Injection Parameters:

    • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.

      • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

    • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Protocol: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • System Check:

    • Extra-Column Volume: Excessive tubing length or fittings with large dead volumes can contribute to band broadening and asymmetry.

      • Protocol: Inspect the HPLC system for any unnecessary lengths of tubing between the injector, column, and detector. Ensure all fittings are appropriate for the column and system.

Issue: Peak Fronting

Troubleshooting Workflow

G start Start: Poor Brompheniramine Peak Shape (Fronting) check_sample_load Step 1: Evaluate Sample Load start->check_sample_load reduce_load Action: Reduce Injection Volume or Sample Concentration check_sample_load->reduce_load Is sample concentrated? check_solvent Step 2: Check Sample Solvent check_sample_load->check_solvent No resolved Issue Resolved reduce_load->resolved match_solvent Action: Re-dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->match_solvent Is sample solvent stronger than mobile phase? check_column_integrity Step 3: Assess Column Integrity check_solvent->check_column_integrity No match_solvent->resolved replace_column Action: Replace Column check_column_integrity->replace_column Is there a void or channeling in the column? check_temp Step 4: Verify Temperature check_column_integrity->check_temp No replace_column->resolved adjust_temp Action: Increase Column Temperature check_temp->adjust_temp Is temperature too low? adjust_temp->resolved

Caption: Troubleshooting workflow for Brompheniramine peak fronting.

Detailed Steps:

  • Sample Overload: This is a common cause of peak fronting.

    • Protocol: Systematically reduce the injection volume or dilute the sample. An improvement in peak shape indicates that column overload was the issue.

  • Sample Solvent Incompatibility: The solvent used to dissolve the sample can significantly impact peak shape.

    • Protocol: Prepare your sample in a solvent that is weaker than or equal in strength to your mobile phase. For reversed-phase, this typically means a higher aqueous content.

  • Column Integrity: A damaged column, such as one with a void at the inlet, can lead to peak fronting.

    • Protocol: Visually inspect the top of the column bed if possible. A more straightforward diagnostic is to replace the column with a new, reliable one. If the problem is resolved, the original column was likely damaged.

Data and Methodologies

Table 1: Example Mobile Phase Compositions for Brompheniramine Analysis
Method TypeStationary PhaseMobile Phase CompositionpHReference
Reversed-PhaseC18Acetonitrile (B52724):Water (25:75, v/v)3.2[10]
Mixed-ModeHeritage MAAcetonitrile/Water/Ammonium Phosphate (B84403)2.2[1]
Reversed-PhaseMediterranea™ sea 18Methanol:Dilute Sulphuric Acid (40:60, v/v)2.8[11]
Experimental Protocol: Mobile Phase pH Optimization
  • Objective: To determine the optimal mobile phase pH for symmetrical Brompheniramine peak shape.

  • Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Brompheniramine standard

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Phosphoric acid (or other suitable acid)

    • pH meter

  • Procedure:

    • Prepare a stock solution of Brompheniramine at a known concentration (e.g., 0.2 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare the aqueous component of the mobile phase (e.g., 10 mM phosphate buffer).

    • Divide the aqueous buffer into three portions. Adjust the pH of these portions to 4.0, 3.5, and 3.0, respectively, using phosphoric acid.

    • Prepare three mobile phases by mixing the pH-adjusted aqueous solutions with acetonitrile in a fixed ratio (e.g., 70:30 aqueous:acetonitrile).

    • Set the HPLC flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 265 nm).

    • Equilibrate the column with the pH 4.0 mobile phase for at least 15 minutes.

    • Inject the Brompheniramine standard and record the chromatogram.

    • Repeat steps 6 and 7 for the pH 3.5 and pH 3.0 mobile phases.

    • Analyze the resulting chromatograms, paying close attention to the peak tailing factor for each run. Select the pH that provides the most symmetrical peak.

References

Technical Support Center: Stabilizing (-)-Brompheniramine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of (-)-Brompheniramine aqueous solutions. This resource provides in-depth guidance for researchers, scientists, and drug development professionals to address challenges in stabilizing this compound, ensuring the integrity and shelf-life of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The primary factors contributing to the degradation of this compound in aqueous solutions are pH, exposure to light, and temperature. An acidic pH is crucial for its stability, with studies showing good stability at a pH of 2.7.[1][2][3] Like many pharmaceutical compounds, this compound can be susceptible to photodegradation and accelerated degradation at elevated temperatures.[4]

Q2: What is the recommended pH range for aqueous formulations of this compound?

A2: Based on available stability data, a pH of 2.7 has been shown to maintain the stability of a brompheniramine (B1210426) maleate (B1232345) oral liquid formulation for at least 202 days at room temperature.[1][2][3] Therefore, formulating in a well-buffered acidic medium is highly recommended.

Q3: How does light exposure affect the stability of this compound solutions?

A3: While specific photodegradation pathways for this compound are not extensively detailed in the provided literature, it is a common degradation route for many active pharmaceutical ingredients.[5] A study demonstrated the stability of a brompheniramine maleate formulation when stored in amber-colored glass bottles, which protect the contents from light.[1][2][3] Therefore, protection from light is a critical strategy to prevent degradation.

Q4: What are the potential degradation pathways for this compound?

A4: The primary chemical degradation pathways for drugs in aqueous solution include hydrolysis, oxidation, and photodegradation.[1] For this compound, which has a tertiary amine group, oxidation is a potential degradation pathway, possibly leading to the formation of N-oxides and N-demethylated products, similar to its metabolic pathways.[6]

Q5: What types of excipients can be used to stabilize this compound in aqueous solutions?

A5: To enhance the stability of this compound in aqueous solutions, the following excipients should be considered:

  • Buffering Agents: To maintain an optimal acidic pH (e.g., citrate (B86180) or phosphate (B84403) buffers).

  • Antioxidants: To prevent oxidative degradation. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[7][8]

  • Chelating Agents: To bind metal ions that can catalyze oxidative reactions. Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used.

  • Preservatives: To prevent microbial growth in multi-dose formulations.

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
Loss of Potency over Time - Inappropriate pH of the solution.- Exposure to light.- Oxidative degradation.- Elevated storage temperature.- Verify and adjust the pH of the formulation to an acidic range (e.g., pH 2.7).- Store the solution in light-resistant containers (e.g., amber glass).- Incorporate an appropriate antioxidant and/or a chelating agent into the formulation.- Ensure storage at controlled room temperature or as determined by stability studies.
Change in Color or Appearance - Formation of degradation products.- Photodegradation.- Microbial contamination.- Analyze the solution for degradation products using a stability-indicating HPLC method.- Protect the formulation from light at all stages of manufacturing and storage.- If microbial contamination is suspected, perform microbial limit testing and consider adding a suitable preservative.
Precipitation in the Solution - Change in pH leading to solubility issues.- Incompatibility with other excipients.- Ensure the buffering capacity of the formulation is sufficient to maintain the target pH.- Conduct compatibility studies with all excipients in the formulation.

Data Presentation

Table 1: Stability of Brompheniramine Maleate Oral Liquid Formulation

ParameterConditionDurationResultReference
Storage Room Temperature in Amber Glass Bottles202 daysStable[1][2][3]
pH 2.7202 daysRemained Constant[1][2][3]
Physical Appearance Room Temperature202 daysNo Change[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
  • Buffer Preparation: Prepare a citrate buffer solution (e.g., 0.1 M) and adjust the pH to 2.7 using citric acid or sodium citrate.

  • Dissolution of Excipients:

    • Dissolve the chelating agent (e.g., disodium (B8443419) edetate at 0.01-0.1% w/v) in the buffer solution with stirring.

    • Dissolve the antioxidant (e.g., ascorbic acid at 0.05-0.2% w/v) in the solution.

  • Dissolution of this compound: Slowly add the desired amount of this compound maleate to the solution while stirring until completely dissolved.

  • Final Volume Adjustment: Adjust the final volume with the buffer solution.

  • Packaging: Filter the solution through a suitable filter (e.g., 0.22 µm) and store in amber-colored glass vials.

Protocol 2: Stability-Indicating HPLC Method for this compound

A stability-indicating HPLC method is crucial to separate and quantify this compound from its degradation products.

  • Column: A reversed-phase C18 column is typically suitable.[9][10]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used.[9][10]

  • Detection: UV detection at a suitable wavelength (e.g., 265 nm).

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[11][12][13] This involves subjecting the drug solution to stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) and visible light for a specified duration.

The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

Visualizations

degradation_pathway cluster_0 This compound in Aqueous Solution cluster_1 Degradation Triggers cluster_2 Potential Degradation Products B B Photo_Products Photodegradation Products B->Photo_Products Photodegradation Oxidative_Products Oxidative Degradation (e.g., N-oxide) B->Oxidative_Products Oxidation Hydrolysis_Products Hydrolysis Products B->Hydrolysis_Products Hydrolysis Light Light Light->Photo_Products Heat Heat Heat->B Accelerates Degradation Oxidizing_Agents Oxidizing Agents / Metal Ions Oxidizing_Agents->Oxidative_Products Incorrect_pH Inappropriate pH Incorrect_pH->Hydrolysis_Products

Caption: Potential degradation pathways for this compound in aqueous solutions.

experimental_workflow cluster_0 Formulation Development cluster_1 Stability Testing cluster_2 Analysis & Outcome Start Define Target Product Profile Select_Excipients Select Stabilizing Excipients (Buffer, Antioxidant, Chelating Agent) Start->Select_Excipients Prepare_Formulation Prepare Aqueous Formulation Select_Excipients->Prepare_Formulation Forced_Degradation Forced Degradation Studies Prepare_Formulation->Forced_Degradation Stability_Indicating_Method Develop & Validate Stability-Indicating HPLC Method Forced_Degradation->Stability_Indicating_Method Long_Term_Stability Long-Term Stability Studies (ICH Conditions) Stability_Indicating_Method->Long_Term_Stability Analyze_Data Analyze Stability Data Long_Term_Stability->Analyze_Data Final_Formulation Finalize Stable Formulation Analyze_Data->Final_Formulation

Caption: Experimental workflow for developing a stable this compound aqueous formulation.

References

Troubleshooting matrix effects in (-)-Brompheniramine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioanalysis of (-)-brompheniramine, with a specific focus on mitigating matrix effects in LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3] Endogenous phospholipids (B1166683) and proteins in plasma are common causes of matrix effects.[2][4]

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound?

A2: The most common and effective techniques are:

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on its solubility in an organic solvent. LLE is effective in removing non-volatile and highly polar matrix components.[4][5]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away.[5][6] Polymeric SPE sorbents are often used for the extraction of basic drugs like this compound from plasma.[6]

  • Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing matrix components compared to LLE and SPE, and may result in significant matrix effects.[7]

Q3: How can I quantitatively assess matrix effects in my this compound assay?

A3: The standard method is the post-extraction spike method.[2][8] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The ratio of these peak areas is the Matrix Factor (MF).[9] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[2]

Q4: What is an acceptable level of matrix effect?

A4: According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor calculated from at least six different lots of matrix should not be greater than 15%.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the bioanalysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening)

Possible Causes:

  • Inadequate chromatographic separation from matrix components.

  • Secondary interactions between the basic analyte and the analytical column.

  • Inappropriate mobile phase pH.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Gradient Elution: Employ a gradient elution to improve separation from co-eluting matrix components.[10]

    • Mobile Phase Modifier: Add a small concentration of an acid (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of the basic analyte, this compound.[4]

    • Column Choice: Use a column with end-capping to minimize secondary interactions. A C18 or a phenyl-hexyl column can provide good retention and peak shape.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to ensure it is in its protonated form, which generally leads to better peak shapes in reversed-phase chromatography.

  • Sample Clean-up: If chromatographic optimization is insufficient, consider a more rigorous sample preparation method (e.g., switching from PPT to SPE) to remove interfering matrix components.[5][6]

Issue 2: Significant Ion Suppression or Enhancement

Possible Causes:

  • Co-elution of phospholipids from the plasma matrix.

  • High concentrations of salts or other endogenous components in the sample extract.

  • Suboptimal sample preparation leading to insufficient removal of matrix components.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Utilize an LLE protocol with a suitable organic solvent like ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane (B109758) to effectively remove phospholipids.[1][4]

    • Solid-Phase Extraction (SPE): Employ a polymeric SPE sorbent designed for the extraction of basic drugs. This can provide a cleaner extract compared to LLE.[6]

  • Chromatographic Separation:

    • Modify the chromatographic gradient to separate the elution of this compound from the region where phospholipids typically elute (early in the run).[10]

    • Consider using a column with a different selectivity (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) to achieve better separation from interfering matrix components.

  • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.[11]

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Variability in matrix effects between different lots of biological matrix.

  • Inconsistent sample preparation recovery.

  • Instability of the analyte in the matrix or during the analytical process.

Troubleshooting Steps:

  • Evaluate Matrix Lot Variability:

    • Assess the matrix effect using at least six different lots of blank plasma.[9] If significant variability is observed, a more robust sample preparation method is required.

  • Optimize and Validate Sample Preparation:

    • Ensure the chosen sample preparation method provides consistent recovery across the calibration range. Validate the recovery at low, medium, and high concentrations.

    • Strictly control all parameters of the extraction procedure (e.g., volumes, mixing times, pH).

  • Assess Analyte Stability:

    • Perform stability experiments to evaluate the stability of this compound in the biological matrix under different storage conditions (freeze-thaw, short-term benchtop, long-term frozen).

    • Evaluate the stability of the processed samples in the autosampler.

Quantitative Data Summary

The following tables summarize key quantitative data from a validated UPLC-MS/MS method for the analysis of this compound in human plasma.[4]

Table 1: Recovery and Matrix Effect of this compound [4]

AnalyteConcentration (ng/mL)Recovery (%)RSD (%)Matrix Effect (%)
This compound0.3 (LQC)92.53.195.8
20 (MQC)94.12.597.2
40 (HQC)93.32.896.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: LC-MS/MS Parameters for this compound Analysis [4]

ParameterValue
Chromatography
ColumnAgilent Zorbax SB C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile PhaseAcetonitrile: 0.1% Formic acid (70:30 v/v)
Flow Rate0.3 mL/min
Injection Volume7.5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitionm/z 321.03 → 276.06

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma[5]
  • To 450 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M sodium hydroxide (B78521) and vortex for 30 seconds.

  • Add 3 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect (Post-Extraction Spike Method)[2][9]
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma using the validated LLE protocol. Spike this compound into the final reconstituted extract at the same low and high concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound into blank plasma at low and high concentrations and then perform the LLE protocol.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_validation Validation Problem Poor Peak Shape, Ion Suppression, or Inconsistent Results CheckChromatography Review Chromatographic Performance Problem->CheckChromatography EvaluateSamplePrep Assess Sample Preparation Method Problem->EvaluateSamplePrep OptimizeLC Optimize LC Conditions (Gradient, Mobile Phase) CheckChromatography->OptimizeLC ImproveCleanup Enhance Sample Cleanup (LLE, SPE) EvaluateSamplePrep->ImproveCleanup UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL_IS ImproveCleanup->UseSIL_IS ValidateMethod Re-validate Method (Accuracy, Precision, Stability) UseSIL_IS->ValidateMethod

Caption: Troubleshooting workflow for addressing matrix effects.

SampleAnalysisWorkflow Experimental Workflow for Sample Analysis SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for this compound sample analysis.

LogicalRelationships Key Parameter Relationships in Bioanalysis MatrixEffects Matrix Effects Ionization Ionization Efficiency MatrixEffects->Ionization Affects SamplePrep Sample Preparation (LLE/SPE) SamplePrep->MatrixEffects Reduces Chromatography Chromatography Chromatography->MatrixEffects Separates from Accuracy Accuracy & Precision Ionization->Accuracy Sensitivity Sensitivity Ionization->Sensitivity

Caption: Relationships between key bioanalytical parameters.

References

Proper storage conditions for light-sensitive (-)-Brompheniramine maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals on the proper storage and handling of light-sensitive (-)-Brompheniramine maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for solid this compound maleate?

A1: Solid this compound maleate should be stored in tightly sealed, light-resistant containers.[1][2] The storage area should be cool, dry, and well-ventilated.[3] It is crucial to protect the compound from light to prevent photodegradation.[4][5][6]

Q2: How should I store solutions of this compound maleate?

A2: For solutions, storage conditions are more stringent. According to one supplier, solutions of this compound maleate can be stored at -20°C for up to one month or at -80°C for up to six months.[7] These solutions should be in sealed containers, protected from moisture.[7] A study on an oral liquid formulation found it to be stable for at least 202 days when stored in amber-colored glass bottles at room temperature.[8][9][10]

Q3: What type of containers are most suitable for storing this compound?

A3: The United States Pharmacopeia (USP) specifies the use of "tight, light-resistant containers".[1][2] For general laboratory use, this means using amber glass vials or bottles.[4][5] If amber containers are not available, the compound should be kept in its original packaging or the container should be wrapped in aluminum foil or other opaque material to block light exposure.[4][11]

Q4: My this compound maleate was briefly exposed to light. Is it still usable?

A4: Short, accidental exposure may not cause significant degradation, but it is not ideal. The extent of degradation depends on the intensity and duration of the light exposure.[6][12] It is recommended to perform a quality control check, such as HPLC analysis, to confirm the purity of the compound before use. For future handling, always work in a dimly lit area or use brown colored light, and minimize the time the container is open.[6][11]

Q5: Are there any materials or chemicals that are incompatible with this compound maleate?

A5: Yes, this compound maleate should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[7][13] Contact with these substances can lead to chemical degradation.

Q6: What are the visual signs of degradation I should look for?

A6: While this compound maleate is a white, crystalline solid, any change in color or physical appearance could indicate degradation or contamination.[13] For solutions, look for changes in color or the formation of precipitates. One stability study noted that the physical appearance of their oral liquid formulation did not change over the 202-day study period.[8][10]

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound maleate in different forms.

FormTemperatureDurationContainer TypeAdditional Notes
Solid Cool, Dry PlaceIndefinite (if properly stored)Tight, light-resistant containerStore away from incompatible materials (e.g., oxidizing agents).[3][13]
Solution (in solvent) -20°C1 monthSealed, airtight vialProtect from moisture.[7]
Solution (in solvent) -80°C6 monthsSealed, airtight vialProtect from moisture.[7]
Oral Liquid Formulation Room TemperatureAt least 202 daysAmber-colored glass bottlepH of the formulation remained stable at 2.7.[8][10]

Experimental Protocols

Protocol 1: General Photostability Assessment

This protocol is based on general guidelines for testing photosensitive pharmaceuticals, such as those outlined by the ICH (International Council for Harmonisation).[12]

  • Sample Preparation:

    • Prepare two sets of samples of this compound maleate (both solid and in solution).

    • One set will be the "test" sample, and the other will be the "control" sample.

  • Control Sample Storage:

    • Wrap the control samples completely in aluminum foil to protect them from light.

    • Store them under the recommended temperature and humidity conditions alongside the test samples.

  • Test Sample Exposure:

    • Place the unwrapped test samples in a photostability chamber.

    • Expose the samples to a light source that provides a standardized output, such as a xenon lamp or a metal halide lamp, to simulate sunlight. The overall illumination should be not less than 1.2 million lux hours.

    • Simultaneously expose the samples to near UV energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At predetermined time points, withdraw both test and control samples.

    • Analyze the samples using a stability-indicating method, such as HPLC (see Protocol 2), to quantify the amount of this compound maleate and detect any degradation products.

    • Compare the results from the test samples to the control samples to determine the extent of photodegradation.

Protocol 2: Stability-Indicating HPLC Method

This method is adapted from a published study on the chemical stability of brompheniramine (B1210426) maleate in an oral liquid dosage form.[8][9]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A suitable mixture of an organic solvent (like acetonitrile) and a buffer (like phosphate (B84403) buffer). The exact composition should be optimized to achieve good separation.

  • Detection: UV detection at a wavelength appropriate for brompheniramine.

  • Procedure:

    • Prepare a standard solution of this compound maleate of known concentration.

    • Prepare the sample solution from the photostability test (Protocol 1).

    • Inject both the standard and sample solutions into the HPLC system.

    • The concentration of the drug is determined by comparing the peak height or area of the sample to that of the standard. The method should be validated to ensure that degradation products do not interfere with the peak of the active compound.

Visual Guides

stability_factors cluster_factors Degradation Factors cluster_compound cluster_protection Protective Measures Light Light Exposure (UV & Visible Light) Compound This compound Maleate Stability Light->Compound Temp High Temperature Temp->Compound Moisture Moisture/Humidity Moisture->Compound Incompatible Incompatible Materials (e.g., Strong Oxidizers) Incompatible->Compound Container Light-Resistant Containers (Amber Glass) Compound->Container Storage Cool, Dry, Well-Ventilated Storage Compound->Storage Handling Minimal Exposure During Handling Compound->Handling Packaging Opaque Packaging (e.g., Aluminum Foil) Compound->Packaging

Caption: Factors influencing the stability of this compound maleate.

photostability_workflow arrow start Start: Prepare Test & Control Samples expose Expose Test Sample to Light Source (e.g., Xenon Lamp) start->expose dark Store Control Sample in Complete Darkness start->dark analysis Analyze Both Samples via Stability-Indicating Method (e.g., HPLC) expose->analysis dark->analysis compare Compare Results: (Test vs. Control) analysis->compare end End: Determine Extent of Photodegradation compare->end

Caption: Experimental workflow for photostability testing.

References

The effect of pH on the stability and chromatographic separation of (-)-Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability and chromatographic separation of (-)-Brompheniramine.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of this compound?

Q2: How does mobile phase pH affect the chromatographic separation of this compound?

A2: The pH of the mobile phase is a critical parameter in the chromatographic separation of this compound, as it is an ionizable basic compound.[4][6] Adjusting the pH affects the analyte's degree of ionization, which in turn influences its retention time and peak shape, particularly in reversed-phase HPLC.[5][7] For basic compounds like Brompheniramine (B1210426), increasing the mobile phase pH suppresses ionization, leading to increased retention on a non-polar stationary phase.[5] Conversely, a lower pH will lead to a higher degree of ionization and likely shorter retention times. The choice of pH can also significantly impact selectivity when separating Brompheniramine from other compounds or its enantiomers.[7][8]

Q3: What are the recommended pH ranges for different chromatographic techniques for this compound analysis?

A3: The optimal pH is highly dependent on the specific chromatographic technique and the desired separation. Based on various studies, the following pH conditions have been successfully employed:

Chromatographic TechniqueOptimal/Used pHPurpose of Separation
Capillary Zone Electrophoresis3.50 - 4.00Chiral separation of Brompheniramine enantiomers.[8]
High-Speed Countercurrent Chromatography7.5Enantioseparation of Brompheniramine.[9][10]
Reversed-Phase HPLC2.2Analysis of Brompheniramine with other active ingredients.[6]
Reversed-Phase HPLC3.2Separation from pseudoephedrine and paracetamol.[11]
Reversed-Phase HPLC4.0Simultaneous determination with other cold medicine ingredients.
Reversed-Phase HPLC5.5Simultaneous estimation with other active ingredients.[12]
Reversed-Phase HPLC6.5Simultaneous determination with Levocloperastine fendizoate.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing) for this compound in Reversed-Phase HPLC.

  • Cause: Secondary interactions between the ionized, basic Brompheniramine molecule and residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.[6]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of Brompheniramine (a basic compound). A pH two units above the pKa is often recommended for optimal peak shape.[5] However, be mindful of the pH tolerance of your column (typically up to pH 8 for silica-based columns).[4]

    • Use a Different Column: Consider using a column with end-capping to minimize exposed silanol groups or a column designed for use at higher pH. Mixed-mode chromatography columns can also improve peak shape for basic compounds.[6]

    • Lower the pH: Alternatively, lowering the pH (e.g., to pH 2-3) can fully protonate the Brompheniramine and also protonate the silanol groups, which can sometimes reduce tailing, though retention time will decrease.

Issue 2: Inadequate separation between this compound and other components.

  • Cause: The selectivity of the separation is insufficient at the current mobile phase pH.

  • Troubleshooting Steps:

    • Systematic pH Adjustment: The pH of the mobile phase is a powerful tool for manipulating selectivity for ionizable compounds.[5][7] Methodically adjust the pH of the mobile phase and observe the changes in the retention times of the components. Small changes in pH can lead to significant shifts in selectivity.

    • Optimize Other Parameters: In conjunction with pH, adjust other chromatographic variables such as the organic solvent ratio, buffer concentration, and column temperature.

    • Consider a Different Separation Mode: If reversed-phase HPLC does not provide adequate separation, consider alternative techniques like HILIC or mixed-mode chromatography.[6]

Experimental Protocols

Protocol 1: Chiral Separation of Brompheniramine Enantiomers by Capillary Zone Electrophoresis

  • Objective: To achieve baseline resolution of Brompheniramine enantiomers.

  • Methodology:

    • Capillary: Fused-silica capillary.

    • Buffer: 75 mM phosphate (B84403) buffer.

    • Chiral Selectors: A mixture of 10 mM β-cyclodextrin (β-CD) and 4 mg/mL carboxymethyl β-cyclodextrin (CM-β-CD).[8]

    • pH: The buffer pH is adjusted to 3.50 using phosphoric acid.[8]

    • Voltage: 16 kV.[8]

    • Temperature: 25°C.[8]

    • Injection: Pressure injection at 0.5 psi for 2 seconds.[8]

    • Detection: UV detection.

Protocol 2: Enantioseparation of Brompheniramine by High-Speed Countercurrent Chromatography

  • Objective: To separate the enantiomers of Brompheniramine.

  • Methodology:

    • Two-Phase Solvent System: n-hexane/isobutyl acetate/0.10 mol/L phosphate buffer solution with a volume ratio of 2:4:6.[9]

    • Chiral Selector: 0.010 mol/L carboxymethyl-β-cyclodextrin in the aqueous phase.[9]

    • pH of Aqueous Phase: Adjusted to 7.5.[9][10]

    • Temperature: 5°C.[9][10]

    • Apparatus: Recycling high-speed countercurrent chromatograph.

Visualizations

experimental_workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Prepare this compound Sample prep_mobile_phase Prepare Mobile Phase/Buffer at desired pH equilibrate Equilibrate Chromatographic System inject Inject Sample equilibrate->inject separate Separation on Column inject->separate detect Detect Analyte separate->detect integrate Integrate Peak(s) detect->integrate quantify Quantify Results integrate->quantify ph_effect_logic cluster_separation_type Select Separation Type cluster_chiral_options Chiral Method Options cluster_achiral_options Achiral Method (HPLC) start Goal: Analyze this compound is_chiral Chiral Separation? start->is_chiral is_achiral Achiral Analysis (with other compounds) is_chiral->is_achiral No ce Capillary Electrophoresis (pH 3.5 - 4.0) is_chiral->ce Yes hsccc Countercurrent Chromatography (pH 7.5) is_chiral->hsccc Yes hplc Reversed-Phase HPLC (pH typically 2.2 - 6.5) is_achiral->hplc

References

Technical Support Center: Enhancing the Resolution of Brompheniramine Enantiomers in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chiral separation of Brompheniramine enantiomers using capillary electrophoresis (CE).

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral selectors for separating Brompheniramine enantiomers in CE?

A1: The most widely used and effective chiral selectors for Brompheniramine enantiomers are cyclodextrins (CDs) and their derivatives.[1][2] Due to their chiral cavity, CDs can form transient diastereomeric complexes with the Brompheniramine enantiomers, leading to differences in their electrophoretic mobility and enabling separation. Commonly employed CDs include native β-cyclodextrin (β-CD), and derivatized CDs such as hydroxypropyl-β-cyclodextrin (HP-β-CD), carboxymethyl-β-cyclodextrin (CM-β-CD), and methylated cyclodextrins.[1][3] Anionic cyclodextrins, like CM-β-CD, are often effective at lower concentrations compared to their neutral counterparts.[4][5]

Q2: What is the typical pH range for the background electrolyte (BGE), and why is it critical?

A2: The optimal pH for the BGE is typically in the acidic range, generally between 2.5 and 4.5.[6][7] Brompheniramine is a basic compound, and an acidic pH ensures it is fully protonated and carries a positive charge, which is necessary for migration in the electric field. The pH also influences the electroosmotic flow (EOF) and the charge of certain chiral selectors (like CM-β-CD). Incomplete separation can occur at very low pH values (e.g., 2.5) due to suppressed ionization of acidic CDs and at higher pH values (e.g., 4.5) due to a stronger EOF that can shorten the migration window.[6] Therefore, optimizing the pH is a critical step in method development.

Q3: How does the concentration of the chiral selector impact the enantiomeric resolution?

A3: The concentration of the chiral selector is a crucial parameter for achieving optimal resolution. Generally, increasing the CD concentration enhances the interaction with the enantiomers, leading to improved separation, up to a certain point. However, excessively high concentrations can lead to peak broadening and can sometimes decrease resolution.[7] The optimal concentration depends on the specific CD and analyte. For instance, anionic CDs like CM-β-CD can be effective at lower concentrations (e.g., 1-5 mM) compared to neutral CDs, which might require higher concentrations (e.g., 10-20 mM).[5][8]

Q4: What is a typical applied voltage, and how does it influence the separation?

A4: The applied voltage typically ranges from +10 kV to +25 kV. A higher voltage generally leads to shorter analysis times and sharper peaks. However, an excessively high voltage can generate significant Joule heating, which can cause changes in the buffer viscosity and conductivity inside the capillary. This can lead to peak broadening and a decrease in resolution. Therefore, the applied voltage should be optimized to balance analysis time and separation efficiency.[7]

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Poor or No Enantiomeric Resolution 1. Incorrect type or concentration of chiral selector. 2. Suboptimal buffer pH. 3. Inappropriate applied voltage or capillary temperature.1. Screen different types of cyclodextrins (e.g., neutral vs. anionic). Optimize the concentration of the selected CD. 2. Adjust the buffer pH within the 2.5-4.5 range. A pH of 3.5 is often a good starting point.[6] 3. Lower the voltage to reduce Joule heating. Ensure the capillary temperature is controlled, typically around 20-25°C.
Peak Tailing or Broadening 1. Adsorption of the analyte to the capillary wall. 2. Mismatch between sample matrix and BGE conductivity. 3. High sample concentration (overloading).1. Ensure a proper capillary conditioning protocol is followed. Consider using a coated capillary. 2. Dissolve the sample in the BGE or a solution with lower conductivity. 3. Dilute the sample to a lower concentration.
Long Migration Times 1. Low applied voltage. 2. High viscosity of the BGE (e.g., high CD concentration). 3. Low buffer pH leading to reduced EOF.1. Increase the applied voltage, monitoring for signs of Joule heating. 2. If possible, reduce the concentration of the chiral selector without compromising resolution. 3. Slightly increase the buffer pH, for example, from 2.5 to 3.5, to increase the EOF.[6]
Poor Reproducibility of Migration Times 1. Inconsistent capillary conditioning. 2. Fluctuation in capillary temperature. 3. BGE degradation or evaporation.1. Implement a consistent and thorough capillary conditioning procedure between runs.[9] 2. Use a CE system with effective temperature control and allow the system to equilibrate before injection. 3. Prepare fresh BGE daily and keep vials capped to prevent evaporation.

Quantitative Data Summary

The following table summarizes various reported conditions for the chiral separation of Brompheniramine enantiomers using capillary electrophoresis.

Chiral SelectorConcentration (mM)Background Electrolyte (BGE)pHApplied Voltage (kV)Achieved Resolution (Rs)Reference
β-CD1075 mM Phosphate (B84403) Buffer3.5Not SpecifiedPartial Separation[6]
CM-β-CD1.5Acidic Background ElectrolyteNot SpecifiedNot Specified> 10[8]
HP-β-CD & SCX[n]Not SpecifiedPhosphate Buffer4.65Not SpecifiedSeparation Induced[3]
CM-β-CD~10.8 (1.0 mg/mL)Not SpecifiedNot SpecifiedNot SpecifiedAdequate Separation[5]
β-CD1525 mM Phosphate Buffer7.0+25Baseline Separation[1]

Note: CM-β-CD = Carboxymethyl-β-cyclodextrin; HP-β-CD = Hydroxypropyl-β-cyclodextrin; SCX[n] = p-sulfonatocalix[n]arenes.

Detailed Experimental Protocol

This protocol provides a typical starting point for the method development of Brompheniramine enantiomer separation.

1. Materials and Reagents

  • Brompheniramine Maleate (B1232345) standard

  • Chiral Selector (e.g., Carboxymethyl-β-cyclodextrin)

  • Sodium Phosphate Monobasic

  • Phosphoric Acid

  • Sodium Hydroxide (0.1 M)

  • Deionized water (18 MΩ·cm)

2. Buffer and Sample Preparation

  • Background Electrolyte (BGE): Prepare a 75 mM sodium phosphate buffer. Adjust the pH to 3.5 using phosphoric acid. Add the optimized concentration of the chiral selector (e.g., 1.5 mM CM-β-CD). Filter the buffer through a 0.45 µm syringe filter.

  • Sample Solution: Prepare a stock solution of Brompheniramine Maleate in deionized water. Dilute the stock solution with the BGE to the desired working concentration (e.g., 50 µg/mL).

3. Capillary Conditioning

  • New Capillary: Condition a new fused-silica capillary by flushing sequentially with 1.0 M NaOH (20 min), deionized water (10 min), and BGE (15 min).

  • Between Runs: To ensure reproducibility, flush the capillary between injections with 0.1 M NaOH (2 min), deionized water (2 min), and then equilibrate with BGE (3 min).

4. Capillary Electrophoresis Method

  • Capillary: Fused-silica, e.g., 50 µm I.D., 375 µm O.D., total length 60 cm, effective length 50 cm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Applied Voltage: +20 kV.

  • Temperature: 25°C.

  • Detection: UV detection at 214 nm.

5. Data Analysis

  • Calculate the resolution (Rs) between the two enantiomer peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the migration time and w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.

Visualizations

G Experimental Workflow for Brompheniramine Enantiomer Separation cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Data Processing BGE_Prep BGE Preparation (Buffer + Chiral Selector) Sample_Prep Sample Preparation (Dilution in BGE) BGE_Prep->Sample_Prep Cap_Cond Capillary Conditioning Injection Sample Injection Cap_Cond->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Analysis Peak Integration & Resolution Calculation Data_Acq->Analysis

Caption: A typical experimental workflow for the chiral separation of Brompheniramine by CE.

G Troubleshooting Flowchart for Poor Enantiomeric Resolution Start Start: Poor or No Resolution Check_CS Is the Chiral Selector (CS) Type and Concentration Optimal? Start->Check_CS Check_pH Is the Buffer pH within the optimal range (2.5-4.5)? Check_CS->Check_pH Yes Optimize_CS Screen different CS types. Optimize CS concentration. Check_CS->Optimize_CS No Check_Voltage Is there evidence of excessive Joule Heating? Check_pH->Check_Voltage Yes Optimize_pH Adjust pH. Start at 3.5 and optimize. Check_pH->Optimize_pH No Optimize_Voltage Lower the applied voltage. Improve temperature control. Check_Voltage->Optimize_Voltage Yes Success Resolution Achieved Check_Voltage->Success No Optimize_CS->Check_CS Optimize_pH->Check_pH Optimize_Voltage->Check_Voltage

Caption: A logical flowchart for troubleshooting poor enantiomeric resolution in CE.

References

Overcoming challenges in the large-scale synthesis of (-)-Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (-)-Brompheniramine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process, offering potential causes and actionable solutions.

Issue 1: Low Yield of Racemic Brompheniramine (B1210426) Base

Question: We are experiencing lower than expected yields (<70%) of the crude racemic brompheniramine base after the Grignard reaction and workup. What are the common causes and how can we improve the yield?

Answer: Low yields in the Grignar-based synthesis of brompheniramine's precursor carbinol are often traced back to issues with the Grignard reagent itself or reaction conditions.[1][2] Key areas to investigate include:

  • Grignard Reagent Quality: The formation of Grignard reagents can be inefficient, often competing with the formation of undesired Wurtz coupling byproducts.[3] Ensure magnesium turnings are fresh and properly activated. The reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[2]

  • Reaction Temperature: The Grignard reaction is highly exothermic.[4] Poor temperature control can lead to side reactions. For the synthesis of related carbinols, maintaining a low temperature (e.g., 0°C) during the addition of reagents has been shown to improve yields significantly.[1][2]

  • Side Reactions: The formation of bipyridyls is a known side reaction when preparing 2-pyridylmagnesium bromide, which can reduce the amount of desired Grignard reagent available for the reaction.[1] Using a Grignard exchange reaction can be an effective alternative to mitigate this.[1][2]

  • Workup Procedure: Ensure the quenching step is performed carefully at a low temperature to avoid degradation of the product. Complete extraction of the product from the aqueous layer is critical; perform multiple extractions with an appropriate organic solvent like o-xylene (B151617) and combine the organic layers.[5]

Issue 2: Inefficient Chiral Resolution

Question: Our primary challenge is the inefficient separation of the (-)-enantiomer from the racemic mixture using classical resolution with a chiral resolving agent. The diastereomeric salt of the desired enantiomer is not precipitating selectively. What factors should we optimize?

Answer: Inefficient chiral resolution is a common bottleneck. The success of diastereomeric salt crystallization depends on creating a significant solubility difference between the two diastereomers.[6] Consider the following optimizations:

  • Choice of Resolving Agent: The selection of the resolving agent is paramount. While various acids like tartaric acid derivatives are common, they may not be optimal.[6] For brompheniramine, agents such as (+)-4-nitrotartranilic acid (PNTA) have been shown to be effective.[5] It is often necessary to screen several resolving agents to find the one that provides the best selectivity and crystal quality.[6]

  • Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A systematic screening of solvents (e.g., methanol (B129727), ethanol, acetone, and mixtures thereof) is recommended. For the resolution of brompheniramine with PNTA, methanol has been used effectively.[5]

  • Temperature Profile: The crystallization process is highly dependent on temperature. A controlled cooling rate during crystallization is essential. Filtering the diastereomeric salt at an optimized temperature (e.g., 58-60°C for the PNTA salt) can maximize the yield and purity of the desired salt.[5]

  • Concentration: The concentration of the racemic base and the resolving agent in the solvent must be carefully optimized. Supersaturation is necessary for crystallization, but excessively high concentrations can lead to the co-precipitation of both diastereomers, reducing enantiomeric purity.

Issue 3: Poor Enantiomeric Purity (>99% e.e. not achieved)

Question: After performing the chiral resolution and liberation of the free base, the enantiomeric excess (e.e.) of our this compound is consistently below our target of >99%. How can we improve the enantiopurity?

Answer: Achieving high enantiomeric purity often requires additional purification steps after the initial resolution.

  • Recrystallization: The most straightforward method to enhance enantiomeric purity is to perform one or more recrystallizations of the diastereomeric salt before converting it back to the free base.[5] This process selectively removes the undesired diastereomer that may have co-precipitated.

  • Leaching/Washing: Washing the filtered diastereomeric salt with a chilled solvent in which it is sparingly soluble can effectively remove impurities and the more soluble, undesired diastereomer.[5]

  • Alternative Separation Techniques: For large-scale industrial applications, chromatographic methods can be employed for polishing or even for the primary separation. Techniques like recycling high-speed countercurrent chromatography have been shown to achieve purities over 99% for brompheniramine enantiomers.[7]

  • Analytical Method Accuracy: Verify the accuracy of your chiral analytical method (e.g., Chiral HPLC, Capillary Electrophoresis). An improperly validated method may give inaccurate e.e. readings.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for large-scale chiral resolution of brompheniramine?

A1: The most common industrial method is classical resolution via the formation of diastereomeric salts.[6] This involves reacting the racemic brompheniramine base with a single enantiomer of a chiral acid (the resolving agent). The resulting two diastereomeric salts have different physical properties, most importantly solubility, which allows one to be selectively crystallized from a suitable solvent.[6] A key advantage is the ability to recover and recycle the resolving agent and racemize the undesired enantiomer for reuse, making the process more economical.[5]

Q2: Are there alternative, more modern methods for producing enantiopure this compound?

A2: Yes, besides classical resolution, other methods are available, though they may present different scaling challenges. These include:

  • Asymmetric Synthesis: This approach builds the chiral center stereoselectively from the beginning, avoiding the need to separate enantiomers later. This can be more atom-economical but often requires expensive chiral catalysts and rigorous optimization.

  • Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) can separate the enantiomers.[8] While highly effective for analysis and smaller-scale purification, scaling this to industrial production can be capital-intensive.

  • Enzymatic Resolution: Using enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. This method offers high selectivity under mild conditions but can be limited by enzyme cost, stability, and productivity on a large scale.

Q3: How can the undesired (+)-Brompheniramine enantiomer be recycled?

A3: To improve the overall process economy, the undesired (+)-enantiomer can be converted back into the racemic mixture through a process called racemization. For brompheniramine, this can be achieved by heating the isolated (+)-brompheniramine base with a strong base, such as potassium hydroxide (B78521) flakes, at elevated temperatures (e.g., 140-150°C).[5] The resulting racemic base can then be reintroduced into the chiral resolution step.[5]

Q4: What are the critical safety considerations for the large-scale synthesis involving Grignard reagents?

A4: The use of Grignard reagents on a large scale poses significant thermal hazards.[4] Key safety considerations include:

  • Exothermic Reaction: The formation and subsequent reaction of Grignard reagents are highly exothermic and can lead to thermal runaway if not properly controlled.[4] A robust reactor cooling system is essential.

  • Flammable Solvents: The reaction is typically carried out in flammable etheric solvents (e.g., THF, diethyl ether), requiring strict control of ignition sources and an inert atmosphere.

  • Water Reactivity: Grignard reagents react violently with water, producing flammable alkanes. All glassware, solvents, and reagents must be scrupulously dried, and the reaction must be protected from atmospheric moisture.[4]

  • Dosing Rate: The rate of addition of the organic halide to the magnesium must be carefully controlled to manage the rate of heat generation.[4]

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for Brompheniramine Enantiomers
MethodChiral Selector / Resolving AgentSolvent / Buffer SystemPurity AchievedRecovery / YieldReference
Classical Resolution (+)-4-nitro tartranilic acid (PNTA)Methanol>99% (after purification)Yield of PNTA salt: 82.27%[5]
Recycling HSCCC Carboxymethyl-β-cyclodextrinn-hexane/isobutyl acetate/phosphate buffer>99%85% for this compound[7]
Capillary Electrophoresis β-cyclodextrin and Carboxymethyl β-CD75mM Phosphate buffer (pH 3.50)Baseline separationAnalytical Method[9][10]

Experimental Protocols

Protocol: Chiral Resolution of Racemic Brompheniramine with (+)-4-Nitrotartranilic Acid (PNTA)

This protocol is adapted from a documented industrial process.[5]

1. Dissolution of Resolving Agent:

  • Charge a suitable reactor with methanol (23.6 L per kg of PNTA).

  • Under stirring, add (+)-4-Nitrotartranilic acid (PNTA) (1.82 kg per kg of brompheniramine base).

  • Heat the mixture to 60-65°C until a clear solution is obtained.

2. Formation of Diastereomeric Salt:

  • Slowly add racemic brompheniramine base (1.0 kg) to the PNTA solution while maintaining the temperature at 60-65°C.

  • Once the addition is complete, reflux the reaction mixture for 4-5 hours.

3. Crystallization and Isolation:

  • Allow the mixture to cool slowly to 58-60°C.

  • The diastereomeric salt of (+)-Brompheniramine with PNTA will begin to precipitate.

  • Filter the solid product at this temperature. The filtrate contains the desired (-)-enantiomer's salt.

4. Isolation of this compound Salt:

  • Take the methanol filtrate from the previous step and distill it under vacuum at a temperature below 50°C to concentrate the solution and precipitate the PNTA salt of this compound.

5. Liberation of this compound Free Base:

  • Treat the isolated this compound PNTA salt with dilute hydrochloric acid in demineralized water and stir for approximately 4 hours at room temperature. This precipitates the PNTA, which can be recovered by filtration for recycling.

  • Basify the aqueous filtrate to a pH of 9.0-9.5 using a 50% caustic solution.

  • Extract the liberated this compound base with an organic solvent such as o-xylene (perform at least 2-3 extractions).

  • Combine the organic layers, wash with water, and distill off the solvent under vacuum to obtain the crude this compound base. Further purification may be required to achieve desired purity levels.

Visualizations

G cluster_0 Synthesis of Racemic Base cluster_1 Chiral Resolution cluster_2 Product & Recycle Start 1. Grignard Reaction (2-bromopyridine + p-bromophenylacetonitrile) Workup 2. Hydrolysis & Workup Start->Workup Quench Purify 3. Distillation Workup->Purify Crude Product Racemate Racemic (±)-Brompheniramine Base Purify->Racemate Resolution 4. Diastereomeric Salt Formation (Add Resolving Agent, e.g., PNTA) Racemate->Resolution Filtration 5. Fractional Crystallization & Filtration Resolution->Filtration Filtrate Filtrate (Contains soluble salt of (-)-enantiomer) Filtration->Filtrate Mother Liquor Solid Precipitate (Insoluble salt of (+)-enantiomer) Filtration->Solid Solid Cake Liberation_L 6a. Liberate (-)-Base FinalProduct This compound (API) Liberation_L->FinalProduct Liberation_D 6b. Liberate (+)-Base Racemization 7. Racemization of (+)-Base Liberation_D->Racemization Filtrate->Liberation_L Solid->Liberation_D Racemization->Racemate Recycle

Caption: Workflow for Synthesis and Chiral Resolution of this compound.

G Start Low Enantiomeric Excess (e.e.) Observed in Final Product CheckPurity 1. Verify Purity of Diastereomeric Salt Start->CheckPurity Is salt pure? CheckMethod 2. Validate Chiral Analytical Method Start->CheckMethod Is method accurate? CheckResolution 3. Review Resolution Conditions Start->CheckResolution Are conditions optimal? Recrystallize Action: Recrystallize Diastereomeric Salt CheckPurity->Recrystallize No Leach Action: Wash/Leach Salt with Chilled Solvent CheckPurity->Leach No Calibrate Action: Calibrate Instrument & Validate Method (HPLC/CE) CheckMethod->Calibrate No OptimizeSolvent Action: Screen Alternative Solvent Systems CheckResolution->OptimizeSolvent No OptimizeTemp Action: Optimize Cooling Profile & Filtration Temp CheckResolution->OptimizeTemp No End Achieve Target >99% e.e. Recrystallize->End Leach->End Calibrate->End OptimizeSolvent->End OptimizeTemp->End

Caption: Troubleshooting Tree for Low Enantiomeric Purity.

References

Validation & Comparative

Head-to-Head Comparison: (-)-Brompheniramine vs. Cetirizine Efficacy in H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antihistamines, both first-generation compounds like (-)-Brompheniramine and second-generation agents such as Cetirizine are staples in the management of allergic conditions. Their efficacy is primarily mediated through the antagonism of the histamine (B1213489) H1 receptor. This guide provides a detailed, data-driven comparison of the efficacy of this compound and Cetirizine, intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

The following table summarizes the key in vitro efficacy parameters for this compound and Cetirizine at the human histamine H1 receptor. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of potential methodological differences.

ParameterThis compoundCetirizine
H1 Receptor Binding Affinity (Ki) ~3.2 nM (for (+)-Brompheniramine)3-6 nM
Functional Antagonism (pA2) Not widely reported~8.7

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of this compound and Cetirizine for the human histamine H1 receptor.

Materials:

  • Human H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]-mepyramine (radioligand)

  • Test compounds: this compound and Cetirizine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: A suspension of cell membranes expressing the H1 receptor is prepared.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes and [³H]-mepyramine.

    • Non-specific Binding: Cell membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., mianserin) to saturate all receptors.

    • Competitive Binding: Cell membranes, [³H]-mepyramine, and varying concentrations of the test compound (this compound or Cetirizine).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Histamine-Induced Skin Wheal and Flare Study

This clinical study design evaluates the in vivo efficacy of an antihistamine in suppressing the visible allergic reaction in the skin.

Objective: To compare the ability of orally administered this compound and Cetirizine to inhibit histamine-induced wheal and flare responses in human volunteers.

Study Design: Double-blind, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers with a history of a positive histamine skin test.

Procedure:

  • Baseline Measurement: A baseline histamine response is established by intradermal injection of a fixed concentration of histamine solution (e.g., 100 µg/mL) into the forearm skin.

  • Drug Administration: Subjects are randomly assigned to receive a single oral dose of this compound, Cetirizine, or a placebo.

  • Post-Dose Histamine Challenge: At specified time points after drug administration (e.g., 2, 4, 8, 12, and 24 hours), histamine challenges are repeated on different sites on the forearm.

  • Measurement of Wheal and Flare: The areas of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are traced or digitally imaged and measured at a fixed time after each histamine injection (e.g., 15 minutes).

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point compared to baseline is calculated for each treatment group. Statistical analysis is performed to compare the efficacy of this compound, Cetirizine, and placebo.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used to assess efficacy.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Antagonist This compound or Cetirizine Antagonist->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->CellularResponse Leads to

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow_Wheal_Flare cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Crossover Design) cluster_assessment Efficacy Assessment SubjectRecruitment Subject Recruitment (Healthy Volunteers) Baseline Baseline Histamine Skin Prick Test SubjectRecruitment->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Drug Administration (this compound, Cetirizine, or Placebo) Randomization->DrugAdmin Washout Washout Period DrugAdmin->Washout PostDoseChallenge Post-Dose Histamine Challenges (Multiple Time Points) DrugAdmin->PostDoseChallenge Washout->Randomization Crossover Measurement Measure Wheal & Flare Areas PostDoseChallenge->Measurement DataAnalysis Data Analysis (% Inhibition) Measurement->DataAnalysis

Caption: Experimental Workflow for a Human Skin Wheal and Flare Study.

Discussion

Both this compound and Cetirizine are effective antagonists of the histamine H1 receptor. Based on the available in vitro binding affinity data, Cetirizine and the active enantiomer of Brompheniramine exhibit comparable high affinity for the H1 receptor.

This compound, a first-generation antihistamine, is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[1] In contrast, Cetirizine is a second-generation antihistamine with limited penetration of the blood-brain barrier, resulting in a lower incidence of sedative side effects at standard therapeutic doses.

The in vivo efficacy, as demonstrated by the inhibition of the histamine-induced wheal and flare response, is a clinically relevant measure of antihistamine activity. Both drugs are expected to show significant inhibition compared to placebo. The onset and duration of action can be key differentiating factors in a clinical setting.

References

Comparative Clinical Analysis of (-)-Brompheniramine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive clinical comparison of (-)-brompheniramine with other prominent first-generation antihistamines, focusing on efficacy, sedation, and cognitive and psychomotor effects. The information is supported by data from clinical trials and details established experimental methodologies.

First-generation H1 antihistamines are known for their effectiveness in treating allergic conditions such as urticaria and allergic rhinitis. However, their clinical utility is often limited by their sedative and anticholinergic side effects, which stem from their ability to cross the blood-brain barrier.[1][2] This comparison aims to provide a detailed overview to aid in research and development of future antihistamine therapies.

Efficacy in Allergic Conditions

Clinical trials have demonstrated the efficacy of brompheniramine (B1210426) in treating allergic conditions, with direct comparisons made to other first-generation antihistamines.

Chronic Urticaria

In a placebo-controlled study, brompheniramine maleate (B1232345) was found to be significantly more effective than clemastine (B1669165) fumarate (B1241708) in the long-term control of chronic urticaria.[3]

Allergic Rhinitis and Other Allergic Disorders

A double-blind trial comparing mequitazine (B1676290) and brompheniramine for allergic disorders found mequitazine to be at least as effective as brompheniramine.[4] In a separate study on perennial rhinitis, dexchlorpheniramine (B1670334) (the dextrorotatory enantiomer of chlorpheniramine) was significantly more effective at relieving symptoms compared to mequitazine.[5] Furthermore, an extended-release formulation of brompheniramine was shown to provide significantly better relief of symptomatic allergic rhinitis than the second-generation antihistamine loratadine.[6]

Comparative Adverse Effect Profile

A primary differentiator among first-generation antihistamines is the severity of their sedative and anticholinergic side effects.

Sedation and Drowsiness

First-generation antihistamines are well-documented to cause sedation, drowsiness, and fatigue.[7] In a comparative trial, drowsiness was reported by four patients taking brompheniramine compared to three patients taking clemastine.[3] Another study found that mequitazine caused significantly less drowsiness than brompheniramine.[4] A study on the pharmacokinetics of brompheniramine and chlorpheniramine (B86927) in children noted that sedation was the most commonly reported adverse event and was more prevalent in younger children (2-5 years old).

Cognitive and Psychomotor Impairment

The central nervous system effects of first-generation antihistamines extend beyond sedation to include impairment of cognitive functions such as vigilance, working memory, and divided attention, as well as psychomotor performance.[2][7][8] Studies have shown that diphenhydramine (B27) can significantly impair performance on various cognitive tasks.[7] While direct and comprehensive comparative data for brompheniramine's cognitive and psychomotor effects against other first-generation antihistamines is limited, the known central nervous system penetration of these drugs suggests a similar potential for impairment.

Data Summary

ComparisonIndicationEfficacy OutcomeSedation/Drowsiness OutcomeReference
Brompheniramine vs. Clemastine Chronic UrticariaBrompheniramine significantly better in long-term control.4/24 patients on brompheniramine reported drowsiness vs. 3/24 on clemastine.[3]
Brompheniramine vs. Mequitazine Allergic DisordersMequitazine was at least as effective as brompheniramine.Mequitazine caused significantly less drowsiness.[4]
Dexchlorpheniramine vs. Mequitazine Perennial RhinitisDexchlorpheniramine significantly better at relieving symptoms.No significant difference in side effects reported.[5]
Brompheniramine vs. Loratadine Allergic RhinitisBrompheniramine significantly better for summed symptom scores.Somnolence was the most frequently reported adverse event with brompheniramine.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are representative protocols for key experiments cited in antihistamine research.

Assessment of Efficacy in Chronic Urticaria

A common method for evaluating the efficacy of antihistamines in chronic urticaria is the Urticaria Activity Score (UAS7) .[9][10][11]

  • Protocol: Patients record the number of wheals and the intensity of pruritus (itch) daily for seven consecutive days.

  • Scoring:

    • Wheals: 0 (none), 1 (<20 wheals/24h), 2 (20-50 wheals/24h), 3 (>50 wheals/24h).[9]

    • Pruritus: 0 (none), 1 (mild), 2 (moderate), 3 (intense).[9]

  • Data Analysis: The daily scores for wheals and pruritus are summed to give a daily UAS, and the sum of the seven daily scores provides the UAS7, with a maximum score of 42.[9]

Assessment of Efficacy in Allergic Rhinitis

The Total Nasal Symptom Score (TNSS) is a standard measure for assessing the severity of allergic rhinitis symptoms in clinical trials.[12][13][14]

  • Protocol: Patients rate the severity of four nasal symptoms (runny nose, sneezing, nasal itching, and nasal congestion) on a 4-point scale.[12][15]

  • Scoring: 0 (no symptoms), 1 (mild symptoms), 2 (moderate symptoms), 3 (severe symptoms).[12]

  • Data Analysis: The scores for the four individual symptoms are summed to produce the TNSS, with a maximum score of 12.[15]

Assessment of Sedation and Drowsiness

Subjective and objective methods are used to quantify the sedative effects of antihistamines.

  • Subjective Assessment:

    • Visual Analogue Scale (VAS): Patients mark their level of sleepiness on a 100 mm line, with anchors from "not sleepy at all" to "extremely sleepy". The score is the measurement in millimeters from the "not sleepy" end.

    • Epworth Sleepiness Scale (ESS): A questionnaire that assesses the likelihood of falling asleep in various situations.

  • Objective Assessment:

    • Multiple Sleep Latency Test (MSLT): Measures the time it takes for a patient to fall asleep in a quiet environment during the day. EEG recordings are used to determine sleep onset.[16]

    • Psychomotor Vigilance Task (PVT): A reaction-time test that measures sustained attention.

Assessment of Cognitive and Psychomotor Performance

A battery of standardized tests is often employed to evaluate the impact of antihistamines on cognitive and psychomotor functions.

  • Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and working memory.

  • Choice Reaction Time (CRT) Test: Measures the speed and accuracy of responding to specific stimuli.

  • Divided Attention Tasks: Require the subject to simultaneously monitor and respond to multiple stimuli.

  • Working Memory Tasks: Such as n-back tasks, assess the ability to hold and manipulate information in short-term memory.

Signaling Pathways and Mechanisms of Action

First-generation antihistamines exert their therapeutic effects and side effects through their interaction with histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.

Histamine H1 Receptor Antagonism

First-generation antihistamines act as inverse agonists at H1 receptors, blocking the effects of histamine.[17] In the central nervous system, this blockade of H1 receptors is responsible for the sedative effects.[1]

G cluster_0 Cell Membrane Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds to Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Brompheniramine This compound (First-Gen Antihistamine) Brompheniramine->H1_Receptor Blocks

Histamine H1 Receptor Signaling Pathway and Inhibition by this compound

Anticholinergic Activity

The anticholinergic side effects of first-generation antihistamines, such as dry mouth and blurred vision, result from their antagonism of muscarinic acetylcholine receptors.[3] This action is non-selective, affecting multiple muscarinic receptor subtypes (M1-M5).[3]

G cluster_0 Cell Membrane Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (GPCR) Acetylcholine->Muscarinic_Receptor Binds to G_protein G Protein (Gq or Gi/o) Muscarinic_Receptor->G_protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cholinergic Response (e.g., salivation, muscle contraction) Second_Messenger->Cellular_Response Brompheniramine This compound (First-Gen Antihistamine) Brompheniramine->Muscarinic_Receptor Blocks

Anticholinergic Mechanism of First-Generation Antihistamines

Experimental Workflow for Comparative Clinical Trials

The logical flow of a typical double-blind, placebo-controlled clinical trial comparing first-generation antihistamines is depicted below.

G Patient_Recruitment Patient Recruitment (Allergic Condition Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Efficacy, Safety, Cognitive/Psychomotor) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Antihistamine) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Treatment_Period Treatment Period (Double-Blind) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Follow_up_Assessments Follow-up Assessments (Efficacy, Safety, Cognitive/Psychomotor) Treatment_Period->Follow_up_Assessments Data_Analysis Data Analysis Follow_up_Assessments->Data_Analysis Results Results and Comparison Data_Analysis->Results

Comparative Clinical Trial Workflow

References

A Comparative Guide to Analytical HPLC Methods for Determining (-)-Brompheniramine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control, particularly for chiral compounds like (-)-Brompheniramine, the active enantiomer of Brompheniramine. This guide provides a comprehensive comparison of validated analytical High-Performance Liquid Chromatography (HPLC) methods for assessing the enantiomeric purity of this compound. Due to the structural similarity and extensive literature available for its chlorinated analog, Chlorpheniramine (B86927), validated methods for this compound are presented as a primary reference, alongside other analytical techniques applicable to Brompheniramine.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including required resolution, sensitivity, analysis time, and available instrumentation. This section compares the performance of different HPLC-based approaches and alternative techniques.

MethodChiral Selector/Stationary PhaseMobile Phase/Solvent SystemKey Performance CharacteristicsReference
HPLC with Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)n-hexane-isopropanol-diethylamine (97.5:2.5:0.025, v/v/v)Resolution (Rs): 3.80Selectivity (α): 1.24Linearity (r²): 0.999LOQ: 0.88 µg/mL (S-enantiomer), 1.31 µg/mL (R-enantiomer)Analysis Time: < 15 min[1]
HPLC with Chiral Stationary Phase (CSP) Beta-cyclodextrin (CYCLOBOND I 2000)0.25% Diethylamine (B46881) acetate (B1210297) (pH 4.4):Methanol:Acetonitrile (85:7.5:7.5, v/v/v)Resolution (Rs): 1.17Selectivity (α): 1.12Linearity: 0.13 to 50.00 ng/mLLOD: 125 pg/mLNot explicitly for Brompheniramine, but for Chlorpheniramine
HPLC with Chiral Mobile Phase Additive (CMPA) Conventional ODS (C18) ColumnAqueous sodium phosphate (B84403) (5 mM) with 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (B128534) (73:25:2, v/v/v, pH 4.3)Economical and convenient, avoids the need for a dedicated chiral column. Performance data not fully detailed in the provided abstract.[2]
High-Speed Countercurrent Chromatography (HSCCC) Carboxymethyl-β-cyclodextrinn-hexane/isobutyl acetate/0.10 mol/L phosphate buffer (2:4:6, v/v/v)Purity: >99% for both enantiomersRecovery: 88% for (+)-brompheniramine, 85% for this compound[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the key methods cited.

1. HPLC Method with Chiral Stationary Phase (Chiralpak AD-H)

This method was validated for the enantioselective determination of Chlorpheniramine, a close structural analog of Brompheniramine.[1]

  • Instrumentation: LC-20AT liquid chromatography system (Shimadzu) with a DGU-20A5R degasser, SPD-M20A photodiode array (PDA) detector, and a Rheodyne syringe sample injector (50 µL).

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, isopropanol (B130326) (IPA), and diethylamine (DEA) in the ratio of 97.5:2.5:0.025 (v/v/v).

  • Flow Rate: 1.2 mL/min (isocratic elution).

  • Detection: PDA detector at 258 nm.

  • Temperature: 25°C.

  • System Suitability: The method demonstrated a baseline separation with a resolution value of 3.80 and a selectivity factor of 1.24.

  • Validation Parameters:

    • Linearity: The method was linear in the range of 2-10 µg/mL with a correlation coefficient (r) of 0.999 for both enantiomers.[1]

    • Limit of Quantification (LOQ): 0.88 µg/mL for the S-(+)-enantiomer and 1.31 µg/mL for the R-(-)-enantiomer.[1]

    • Precision: Intraday and interday precision showed relative standard deviation (RSD %) values in the range of 0.24-1.50%.[1]

    • Accuracy: Mean percent recovery values were between 99.41% and 101.82%.[1]

2. High-Speed Countercurrent Chromatography (HSCCC)

This technique offers an alternative for the preparative and analytical separation of Brompheniramine enantiomers.[3]

  • Instrumentation: High-Speed Countercurrent Chromatograph.

  • Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD).

  • Two-Phase Solvent System: A mixture of n-hexane, isobutyl acetate, and 0.10 mol/L phosphate buffer solution at a volume ratio of 2:4:6.

  • Optimized Conditions:

    • CM-β-CD Concentration: 0.010 mol/L.

    • pH of Aqueous Solution: 7.5.

    • Separation Temperature: 5°C.

  • Performance: Under optimal conditions, the purities of both enantiomers were over 99%, with recovery yields of 88% for (+)-brompheniramine and 85% for this compound.[3]

Visualizing the Workflow

Understanding the experimental workflow is essential for method implementation. The following diagrams, generated using Graphviz, illustrate the logical steps of the described analytical methods.

HPLC_CSP_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample Solution Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (n-hexane:IPA:DEA) Separate Isocratic Elution (1.2 mL/min) MobilePhase->Separate Column Chiralpak AD-H Column Inject->Column Column->Separate Detect PDA Detection (258 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomeric Purity Chromatogram->Quantify

Figure 1. Workflow for HPLC-CSP method.

HSCCC_Workflow cluster_prep System Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis of Fractions Solvent Prepare Two-Phase Solvent System (with Chiral Selector) Separate Perform Separation Solvent->Separate Sample Prepare Sample Load Load Sample into Column Sample->Load Load->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fractions by HPLC Collect->Analyze Determine Determine Purity and Recovery Analyze->Determine

Figure 2. Workflow for HSCCC method.

Alternative and Emerging a

Beyond traditional chiral HPLC and HSCCC, other techniques have been explored for the enantioseparation of Brompheniramine and related compounds. Capillary Electrophoresis (CE) using cyclodextrins as chiral selectors has demonstrated successful separation of Brompheniramine enantiomers.[3] This method can offer advantages in terms of reduced solvent consumption and high separation efficiency.

Conclusion

The enantiomeric purity of this compound can be reliably determined using several analytical techniques. HPLC with a chiral stationary phase, particularly an amylose-based column like Chiralpak AD-H, provides a robust and validated method with excellent resolution and sensitivity, as demonstrated with the analogous compound Chlorpheniramine.[1] For preparative scale or as an alternative analytical method, HSCCC offers high purity and recovery.[3] The choice of method will ultimately be guided by the specific requirements of the analysis, including sample matrix, desired level of sensitivity, and available instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of a suitable analytical method for the enantiomeric purity determination of this compound.

References

Comparative Analysis of Antibody Cross-Reactivity for Alkylamine Antihistamines: A Focus on Brompheniramine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of antibody cross-reactivity, with a specific focus on antibodies raised against alkylamine antihistamines. Due to a lack of publicly available studies directly investigating the cross-reactivity of antibodies against Brompheniramine isomers, this document presents a model analysis based on data from the closely related compound, Chlorpheniramine. The structural similarity between Brompheniramine and Chlorpheniramine, differing only by a halogen substitution on the phenyl ring (bromine instead of chlorine), makes this a relevant and informative comparison.

The data herein is crucial for researchers developing immunoassays for the specific detection and quantification of Brompheniramine and its stereoisomers, d-Brompheniramine and l-Brompheniramine. Understanding the cross-reactivity profile is essential for ensuring assay specificity and avoiding false-positive results from structurally related compounds.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a polyclonal antibody raised against Chlorpheniramine. This data is representative of the type of analysis required for an antibody intended for specific Brompheniramine isomer detection. The cross-reactivity is calculated as: (IC50 of Chlorpheniramine / IC50 of competing compound) x 100%.

CompoundChemical Structure% Cross-Reactivity
Chlorpheniramine 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine100
Diphenhydramine2-(diphenylmethoxy)-N,N-dimethylethanamine< 1.8
Loratadineethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate< 1.8
Terfenadine(RS)-1-(4-tert-butylphenyl)-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-ol< 1.8
Astemizole1-[(4-fluorophenyl)methyl]-N-(1-{2-[4-(2-methoxyethyl)phenyl]ethyl}piperidin-4-yl)-1H-benzimidazol-2-amine< 1.8
Cetirizine(±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid< 1.8

Data is adapted from the product information for a commercially available Chlorpheniramine ELISA kit.

Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)

This section details a representative protocol for determining the cross-reactivity of an antibody against Brompheniramine isomers and other related compounds using an indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA).

1. Materials and Reagents:

  • Coating Antigen: Brompheniramine-protein conjugate (e.g., Brompheniramine-BSA).

  • Antibody: Polyclonal or monoclonal antibody raised against a Brompheniramine hapten.

  • Standards: d-Brompheniramine, l-Brompheniramine, and other potential cross-reactants.

  • Plates: 96-well microtiter plates.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (or other appropriate species).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

2. Assay Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the standards (Brompheniramine isomers and other test compounds) in assay buffer.

    • Add 50 µL of each standard dilution to the respective wells.

    • Add 50 µL of the primary antibody (at its optimal dilution) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration for Brompheniramine.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal).

  • Calculate the cross-reactivity of each test compound using the formula mentioned above.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining antibody cross-reactivity using an indirect competitive ELISA.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competitive_binding Competitive Binding cluster_detection Detection cluster_analysis Data Analysis coat 1. Coat Plate with Brompheniramine-Protein Conjugate wash1 2. Wash coat->wash1 block 3. Block Non-specific Sites wash1->block wash2 4. Wash block->wash2 add_standards 5. Add Standards/Samples (Brompheniramine Isomers, etc.) wash2->add_standards add_primary_ab 6. Add Primary Antibody (Anti-Brompheniramine) add_standards->add_primary_ab incubate1 7. Incubate add_primary_ab->incubate1 wash3 8. Wash incubate1->wash3 add_secondary_ab 9. Add HRP-conjugated Secondary Antibody wash3->add_secondary_ab incubate2 10. Incubate add_secondary_ab->incubate2 wash4 11. Wash incubate2->wash4 add_substrate 12. Add TMB Substrate wash4->add_substrate incubate3 13. Incubate (Dark) add_substrate->incubate3 add_stop 14. Add Stop Solution incubate3->add_stop read_plate 15. Read Absorbance at 450 nm add_stop->read_plate calc 16. Calculate IC50 and % Cross-Reactivity read_plate->calc

Caption: Workflow for ic-ELISA based cross-reactivity assessment.

Logical Relationship of Cross-Reactivity Assessment

The following diagram outlines the logical relationship between the components of a cross-reactivity study and the final assessment of antibody specificity.

logical_relationship cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Experimental Outputs cluster_conclusion Conclusion immunogen Immunogen (Brompheniramine Hapten-Carrier) antibody Generated Antibody (Polyclonal or Monoclonal) immunogen->antibody immunoassay Immunoassay (e.g., Competitive ELISA) antibody->immunoassay isomers Brompheniramine Isomers (d- and l-) isomers->immunoassay analogs Structurally Related Antihistamines analogs->immunoassay ic50_values IC50 Values for Each Compound immunoassay->ic50_values cross_reactivity Quantitative Cross-Reactivity (%) ic50_values->cross_reactivity specificity Antibody Specificity Assessment cross_reactivity->specificity

Caption: Logical flow from inputs to specificity assessment.

References

A comprehensive guide for researchers and drug development professionals on the analytical techniques for the chiral separation of Brompheniramine.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Analytical Techniques for Brompheniramine (B1210426) Enantiomers

Published: December 10, 2025

The separation of enantiomers is a critical aspect of drug development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Brompheniramine, a first-generation antihistamine, possesses a chiral center, making the analysis of its enantiomers essential. This guide provides a comparative analysis of various analytical techniques for the separation and quantification of Brompheniramine enantiomers, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Supercritical Fluid Chromatography (SFC), and High-Speed Countercurrent Chromatography (HSCCC).

Quantitative Data Summary

The following table summarizes the performance of different analytical techniques for the enantioseparation of Brompheniramine and its closely related analogue, Chlorpheniramine. Data for Chlorpheniramine is included as a reference due to the structural similarity and availability of detailed validation data.

TechniqueAnalyteChiral Selector/Stationary PhaseResolution (Rs)Linearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Purity/Recovery
HPLC ChlorpheniramineAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)3.80[1]2-10 µg/mL[1]0.29-0.44 µg/mL[1]0.88-1.31 µg/mL[1]-
CE Brompheniramineβ-cyclodextrin & Carboxymethyl β-cyclodextrin polymerBaseline25-150 µM[2]---
CE Dexchlorpheniramine (B1670334)Carboxymethyl-β-cyclodextrin>10[3]2-10 µg/mL[3]0.25 µg/mL[3]0.75 µg/mL[3]-
HSCCC BrompheniramineCarboxymethyl-β-cyclodextrin---->99% Purity, 85-88% Recovery[4]
SFC General Chiral CompoundsPolysaccharide-based CSPs-----

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Chlorpheniramine Enantiomers

This method is for the enantioselective determination of Chlorpheniramine, a closely related compound to Brompheniramine.

  • Chromatographic System: LC-20AT liquid chromatograph with a photodiode array detector.[1]

  • Column: Chiralpak AD-H (250 mm x 4.6 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).[1]

  • Flow Rate: 1.2 mL/min (isocratic).[1]

  • Detection: 258 nm.[1]

  • Temperature: 25°C.[1]

  • Internal Standard: Diphenhydramine.[1]

Capillary Electrophoresis (CE) for Brompheniramine Enantiomers
  • System: Capillary Zone Electrophoresis (CZE) instrument.[2]

  • Buffer: 75 mM phosphate (B84403) buffer (pH 3.50).[2]

  • Chiral Selectors: 10 mM β-cyclodextrin and 4 mg/mL soluble anionic carboxymethyl β-cyclodextrin polymer.[2]

  • Applied Voltage: Not specified, but baseline resolution is attainable at pH 3.50 or 4.00.[2]

  • Internal Standard: Scopolamine N-oxide.[2]

High-Speed Countercurrent Chromatography (HSCCC) for Brompheniramine Enantiomers
  • Apparatus: Recycling high-speed countercurrent chromatograph.[4]

  • Two-Phase Solvent System: n-hexane:isobutyl acetate:0.10 mol/L phosphate buffer solution (2:4:6, v/v/v).[4]

  • Chiral Selector: 0.010 mol/L carboxymethyl-β-cyclodextrin in the aqueous phase.[4]

  • pH of Aqueous Solution: 7.5.[4]

  • Separation Temperature: 5°C.[4]

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the comparative analysis of Brompheniramine enantiomers using different analytical techniques.

Analytical Workflow for Brompheniramine Enantiomer Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Sample Racemic Brompheniramine Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC (Chiral Stationary Phase) Dissolution->HPLC CE Capillary Electrophoresis (Chiral Selector in Buffer) Dissolution->CE SFC Supercritical Fluid Chromatography (Chiral Stationary Phase) Dissolution->SFC HSCCC High-Speed Countercurrent Chromatography (Chiral Selector in Liquid Phase) Dissolution->HSCCC DataAcquisition Chromatogram/Electropherogram Acquisition HPLC->DataAcquisition CE->DataAcquisition SFC->DataAcquisition HSCCC->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration PerformanceMetrics Calculation of Performance Metrics (Resolution, LOD, LOQ, etc.) PeakIntegration->PerformanceMetrics Comparison Comparison of Techniques based on: - Resolution - Speed - Sensitivity - Solvent Consumption - Cost PerformanceMetrics->Comparison

Caption: General workflow for the analysis and comparison of Brompheniramine enantiomers.

Signaling Pathway of Chiral Recognition

The separation of enantiomers in chromatography and electrophoresis is based on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers. These complexes have different formation constants and/or mobilities, leading to their separation.

Chiral_Recognition_Pathway cluster_complexation Diastereomeric Complex Formation Racemate Racemic Brompheniramine (R- and S-enantiomers) ChiralSelector Chiral Selector (e.g., Cyclodextrin, Chiral Stationary Phase) Racemate->ChiralSelector Interaction ComplexR [R-Brompheniramine]-[Chiral Selector] ChiralSelector->ComplexR K_R ComplexS [S-Brompheniramine]-[Chiral Selector] ChiralSelector->ComplexS K_S Separation Separation based on different interaction energies and/or mobilities ComplexR->Separation ComplexS->Separation

Caption: Simplified pathway of chiral recognition leading to enantiomeric separation.

References

A Comparative Analysis of In Vivo Efficacy and Side Effects: Brompheniramine vs. Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy and side effect profiles of Brompheniramine, a first-generation antihistamine, and Loratadine (B1675096), a second-generation antihistamine. The information presented is supported by experimental data to assist researchers and professionals in drug development in their understanding of these two commonly used H1 receptor antagonists.

Executive Summary

Brompheniramine and Loratadine are both effective in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1][2] Clinical evidence suggests that while Brompheniramine may offer superior symptomatic relief for allergic rhinitis, it is associated with a higher incidence of central nervous system (CNS) side effects, most notably somnolence.[3][4] Loratadine, in contrast, is a non-sedating antihistamine with a more favorable side effect profile, making it a preferred option for patients requiring daytime alertness.[5][6] The choice between these two agents in a clinical or developmental context requires a careful consideration of the trade-off between efficacy and tolerability.

In Vivo Efficacy Comparison

A double-blind, randomized, placebo-controlled, parallel-group, multicenter study directly compared the effectiveness of an extended-release formulation of Brompheniramine (12 mg twice daily) and Loratadine (10 mg once daily) in the treatment of allergic rhinitis over a 7-day period.[3]

Key Findings:

  • Allergic Rhinitis: Brompheniramine was found to be significantly more effective than both Loratadine and placebo in reducing the summed severity scores for all symptoms and for a cluster of nasal symptoms (rhinorrhea, sneezing, and nasal blockage) at all post-baseline evaluations (days 3 and 7).[3] Loratadine showed a significant improvement over placebo for physician-rated total symptom severity averaged over the two days and for both physician and subject ratings of the nasal symptom cluster on day 3.[3]

  • Urticaria: Both Brompheniramine and Loratadine are indicated for the treatment of urticaria.[1][7] Loratadine has been shown to be effective in the management of chronic idiopathic urticaria.[2][8] While direct comparative efficacy data for urticaria from the same head-to-head trial is not available, both are considered effective options.[2][7]

Quantitative Efficacy Data
Efficacy Endpoint Brompheniramine (12 mg twice daily) Loratadine (10 mg once daily) Placebo Statistical Significance Source
Physician's Global Efficacy Evaluation (Day 3) Superior to Loratadine and PlaceboSuperior to Placebo-Brompheniramine > Loratadine > Placebo[3]
Summed Severity Scores (All Symptoms - Days 3 & 7) Significantly better than Loratadine and PlaceboSignificantly better than Placebo-Brompheniramine > Loratadine > Placebo[3]
Nasal Symptom Cluster (Rhinorrhea, Sneezing, Nasal Blockage - Days 3 & 7) Significantly better than Loratadine and PlaceboSignificantly better than Placebo (Day 3)-Brompheniramine > Loratadine > Placebo[3]

Side Effect Profile Comparison

The primary differentiator between Brompheniramine and Loratadine lies in their side effect profiles, particularly concerning CNS and anticholinergic effects.

Key Findings:

  • Sedation: Brompheniramine, as a first-generation antihistamine, can cross the blood-brain barrier and is associated with a significant incidence of somnolence.[9][10][11] In a comparative trial, somnolence was the most frequently reported adverse experience by patients taking Brompheniramine.[3] Loratadine is a second-generation antihistamine that does not readily cross the blood-brain barrier, and therefore has a low to minimal incidence of sedation at recommended doses.[5][6][12]

  • Anticholinergic Effects: Brompheniramine exhibits mild to moderate anticholinergic properties, which can lead to side effects such as dry mouth, blurred vision, and urinary retention.[9][13][14] Loratadine has minimal anticholinergic activity.[5][13]

  • Cardiovascular Effects: While uncommon and usually associated with overdosage, first-generation antihistamines like Brompheniramine can have cardiovascular adverse effects due to their anticholinergic and local anesthetic-like activities.[13] Loratadine is generally considered to have a better cardiovascular safety profile.[7]

Quantitative Side Effect Data
Side Effect Brompheniramine Loratadine Key Distinctions Sources
Somnolence/Drowsiness Common and frequently reportedRare at recommended dosesBrompheniramine readily crosses the blood-brain barrier, while Loratadine does not.[3][5][6][9][10][11][12]
Anticholinergic Effects (e.g., dry mouth) ModerateMinimalBrompheniramine has notable anticholinergic activity.[5][9][13][14]
Dizziness Can occurMay occur, but less frequentlyRelated to CNS effects of Brompheniramine.[1][15]
Gastrointestinal Distress -Can include diarrhea, abdominal pain, nausea-[16]
Headache -One of the more common side effects-[11][16]

Mechanism of Action and Signaling Pathways

Both Brompheniramine and Loratadine are antagonists of the histamine (B1213489) H1 receptor.[5][9] By blocking this receptor, they prevent histamine from binding and exerting its pro-inflammatory effects, thereby alleviating allergy symptoms.[5][9]

Brompheniramine: As a first-generation antihistamine, it competitively binds to H1 receptors in the periphery and the CNS.[9] It also has moderate antimuscarinic (anticholinergic) actions.[14][17]

Loratadine: As a second-generation antihistamine, it is a selective peripheral H1-receptor antagonist.[5][18] It does not readily cross the blood-brain barrier.[5] In addition to its antihistaminic effects, Loratadine has demonstrated anti-inflammatory properties by inhibiting the NF-κB and AP-1 signaling pathways, leading to a reduction in pro-inflammatory cytokines.[][20]

Signaling Pathway Diagrams

Brompheniramine_Signaling_Pathway cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) H1_Receptor->Allergic_Symptoms Activates Histamine Histamine Histamine->H1_Receptor Binds to Brompheniramine Brompheniramine Brompheniramine->H1_Receptor Blocks

Caption: Brompheniramine's mechanism of action.

Loratadine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Loratadine Loratadine Loratadine->H1_Receptor Blocks Syk_Src Syk / Src Loratadine->Syk_Src Inhibits TAK1 TAK1 Loratadine->TAK1 Inhibits Allergic_Symptoms Allergic Symptoms H1_Receptor->Allergic_Symptoms Activates NFkB_Pathway NF-κB Pathway Syk_Src->NFkB_Pathway AP1_Pathway AP-1 Pathway TAK1->AP1_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Pathway->Pro_inflammatory_Cytokines AP1_Pathway->Pro_inflammatory_Cytokines

Caption: Loratadine's dual mechanism of action.

Experimental Protocols

In Vivo Model of Allergic Rhinitis

A common method for inducing allergic rhinitis in a murine model involves sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA) or Dermatophagoides farinae (Der f1).[21][22][23]

Protocol Outline:

  • Animal Model: BALB/c mice are frequently used due to their Th2-biased immune response.[21]

  • Sensitization:

    • Mice are sensitized via intraperitoneal (IP) injections of the allergen (e.g., 20-100 µg of OVA or Der f1) mixed with an adjuvant like aluminum hydroxide.[21][24]

    • IP injections are typically administered on days 0, 7, and 14.[21][24]

  • Drug Administration:

    • The test compounds (Brompheniramine or Loratadine) or a vehicle control are administered orally or via an appropriate route at specified doses and time points before the allergen challenge.

  • Allergen Challenge:

    • Following the sensitization period (e.g., from day 21 to 27), mice are challenged intranasally with the allergen solution.[24]

  • Efficacy Assessment:

    • Symptom Scoring: The frequency of sneezing and nasal rubbing movements are counted for a defined period (e.g., 15-30 minutes) after the final allergen challenge.[22][24]

    • Histological Analysis: Nasal mucosal tissues are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Giemsa) to quantify the infiltration of inflammatory cells such as eosinophils and mast cells.[22]

    • Measurement of Serum IgE: Blood samples are collected to measure the levels of total and allergen-specific IgE using ELISA.[22]

Allergic_Rhinitis_Model_Workflow Sensitization Sensitization (IP injection of Allergen + Adjuvant) Days 0, 7, 14 Drug_Admin Drug Administration (Brompheniramine, Loratadine, or Vehicle) Sensitization->Drug_Admin Challenge Intranasal Allergen Challenge (e.g., Days 21-27) Drug_Admin->Challenge Assessment Efficacy Assessment Challenge->Assessment Symptom_Scoring Symptom Scoring (Sneezing, Nasal Rubbing) Assessment->Symptom_Scoring Histology Histological Analysis (Eosinophil Infiltration) Assessment->Histology IgE_Measurement Serum IgE Measurement (ELISA) Assessment->IgE_Measurement Sedation_Assessment_Workflow cluster_protocol Clinical Trial Protocol cluster_assessments Sedation Assessments Recruitment Recruit Healthy Volunteers Randomization Randomize to Treatment Arms (Crossover Design) Recruitment->Randomization Drug_Admin Administer Drug (Test, Comparator, Placebo) Randomization->Drug_Admin Data_Collection Data Collection Drug_Admin->Data_Collection MSLT Objective: Multiple Sleep Latency Test (MSLT) Data_Collection->MSLT Psychomotor Objective: Psychomotor Performance Tests Data_Collection->Psychomotor VAS Subjective: Visual Analog Scale (VAS) for Sleepiness Data_Collection->VAS

References

A Comparative Analysis of the Sedative Effects of (-)-Brompheniramine and Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of the first-generation antihistamine (-)-brompheniramine and newer second-generation antihistamines. The information presented is supported by experimental data to assist in research, clinical development, and decision-making processes.

First-generation antihistamines, such as this compound, are known for their sedative side effects, which can significantly impair daily activities.[1][2] In contrast, second-generation antihistamines were developed to minimize or eliminate these central nervous system (CNS) effects.[1][2] This comparison delves into the pharmacological differences and presents quantitative data from various studies to illustrate the sedative profiles of these two classes of drugs.

Mechanism of Sedation: A Tale of Two Generations

The primary mechanism of action for both first and second-generation antihistamines is the competitive antagonism of histamine (B1213489) H1 receptors.[3] Histamine is a key neurotransmitter in the brain that promotes wakefulness. By blocking H1 receptors in the CNS, first-generation antihistamines like this compound disrupt this wakefulness signal, leading to drowsiness and sedation.[3]

The key difference lies in their ability to cross the blood-brain barrier (BBB). First-generation antihistamines are lipophilic molecules that readily penetrate the CNS.[2] Conversely, second-generation antihistamines are typically more lipophobic and are substrates for P-glycoprotein, an efflux transporter in the BBB that actively pumps these drugs out of the brain, thus limiting their central effects.

cluster_0 Bloodstream cluster_1 Central Nervous System (Brain) First-Gen Antihistamine First-Gen Antihistamine H1 Receptor H1 Receptor First-Gen Antihistamine->H1 Receptor Easily Crosses BBB Second-Gen Antihistamine Second-Gen Antihistamine Second-Gen Antihistamine->H1 Receptor Limited BBB Penetration Sedation Sedation H1 Receptor->Sedation Blockade Leads to

Figure 1: Mechanism of Sedation

Quantitative Comparison of Sedative Effects

The sedative potential of antihistamines can be quantified using several methods, including brain histamine H1 receptor occupancy (H1RO) measured by Positron Emission Tomography (PET), objective psychomotor tests, and subjective sedation scales.

Antihistamine ClassSpecific DrugBrain H1 Receptor Occupancy (H1RO)Psychomotor PerformanceSubjective Drowsiness (VAS Scores)
First-Generation This compoundData not available; d-chlorpheniramine (structurally similar) shows significant occupancyImpaired visuo-motor coordination and reaction timeHigh
d-chlorpheniramine~50%Impaired performance on various psychomotor testsHigh
Second-Generation FexofenadineNo significant occupancyNo significant impairment in reaction time or decision-makingLow
Loratadine~12%No significant impairment at recommended dosesLow
DesloratadineNot specified, but considered non-sedatingNot specified, but considered non-sedatingLow
Cetirizine (B192768)~13%Can cause sedation and impair performance in some individualsModerate
Azelastine (intranasal)Not applicable (local action)Can cause sedation at recommended dosesModerate

Experimental Protocols

Brain Histamine H1 Receptor Occupancy (H1RO) via PET

Positron Emission Tomography (PET) is a neuroimaging technique used to quantify the binding of a drug to its target receptor in the brain.

  • Radioligand: A radiolabeled tracer that binds to H1 receptors, such as [11C]doxepin, is administered intravenously.

  • Imaging: PET scans are taken before and after the administration of the antihistamine being studied.

  • Data Analysis: The reduction in the binding of the radioligand after drug administration is used to calculate the percentage of H1 receptors occupied by the antihistamine.

cluster_workflow Experimental Workflow: H1RO PET Study A Subject Recruitment (Healthy Volunteers) B Baseline PET Scan (with [11C]doxepin) A->B C Antihistamine Administration B->C D Post-Dosing PET Scan (with [11C]doxepin) C->D E Image Analysis and H1RO Calculation D->E

Figure 2: H1RO PET Study Workflow
Psychomotor Performance Tests

These objective tests measure the effects of a drug on cognitive and motor functions.

  • Critical Flicker Fusion (CFF) Test: This test assesses CNS arousal. Participants are shown a flickering light, and the frequency at which the light appears to be continuous (fused) is measured. Sedating drugs tend to lower the CFF threshold. The apparatus consists of a viewing chamber with a light source of adjustable frequency.[4] The subject reports the frequency at which they perceive the flickering to cease (fusion) and reappear (flicker).[4]

  • Choice Reaction Time (CRT) Test: This test measures the speed and accuracy of a response to a stimulus. Participants are required to make a specific response to one of several possible stimuli. Sedating drugs typically increase reaction time and may increase the number of errors.[5] For example, in a four-choice reaction time test, the subject responds to one of four visual or auditory cues, and the time taken to respond correctly is recorded.[5]

Subjective Sedation Scales
  • Visual Analogue Scale (VAS): This is a subjective measure where participants rate their level of drowsiness on a continuous line, typically 100 mm long, with "not drowsy at all" at one end and "extremely drowsy" at the other.[6][7] The score is the distance in millimeters from the "not drowsy" end.

The Evolution of Antihistamines: A Focus on Reducing Sedation

The development of second-generation antihistamines was driven by the need to mitigate the undesirable sedative and anticholinergic effects of their predecessors. This progression represents a significant advancement in pharmacotherapy for allergic conditions, prioritizing patient safety and quality of life.

cluster_evolution Logical Progression of Antihistamine Development First-Generation\nAntihistamines First-Generation Antihistamines Key Limitation:\nSedation & Anticholinergic Effects Key Limitation: Sedation & Anticholinergic Effects First-Generation\nAntihistamines->Key Limitation:\nSedation & Anticholinergic Effects Development Goal:\nReduce CNS Side Effects Development Goal: Reduce CNS Side Effects Key Limitation:\nSedation & Anticholinergic Effects->Development Goal:\nReduce CNS Side Effects Second-Generation\nAntihistamines Second-Generation Antihistamines Development Goal:\nReduce CNS Side Effects->Second-Generation\nAntihistamines Outcome:\nImproved Safety Profile Outcome: Improved Safety Profile Second-Generation\nAntihistamines->Outcome:\nImproved Safety Profile

Figure 3: Antihistamine Development

Conclusion

The available evidence clearly indicates that this compound, as a first-generation antihistamine, possesses significant sedative properties. In contrast, second-generation antihistamines, with a few exceptions, are considerably less sedating. This difference is primarily due to their reduced ability to cross the blood-brain barrier and occupy histamine H1 receptors in the central nervous system. For applications where cognitive and psychomotor function are critical, second-generation antihistamines offer a markedly improved safety profile. However, it is important to note that some second-generation agents, such as cetirizine and azelastine, may still cause mild sedation in a subset of individuals.[8] Therefore, the selection of an antihistamine should be based on a careful consideration of its sedative potential in the context of the patient's or study subject's activities and sensitivities.

References

Comparative Analysis of the Anticholinergic Activity of (-)-Brompheniramine and Other Alkylamine Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticholinergic activity of (-)-brompheniramine relative to other first-generation alkylamine antihistamines. The information presented is collated from preclinical and in vitro studies to assist researchers and professionals in drug development in understanding the nuanced anticholinergic profiles of these compounds. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

First-generation antihistamines, including those in the alkylamine class, are known to possess anticholinergic properties due to their structural similarity to acetylcholine (B1216132) and their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] This off-target activity is responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[1] The alkylamine class includes several structurally related compounds, such as brompheniramine (B1210426), chlorpheniramine (B86927), pheniramine, and triprolidine.

Quantitative Comparison of Anticholinergic Activity

The anticholinergic potency of alkylamine antihistamines can be quantified using various in vitro and ex vivo experimental models. The most common metrics are the pA2 value, derived from functional assays, and the Ki (inhibition constant) or ED50 (half-maximal effective dose) values from receptor binding and functional assays, respectively. A higher pA2 value and a lower Ki or ED50 value indicate greater anticholinergic potency.

A study assessing the ability of antihistamines to inhibit methacholine-induced mucin secretion in human nasal mucosal explants found that brompheniramine and chlorpheniramine are equipotent in their anticholinergic effects.[2][3] Another study evaluated the anticholinergic potencies of several first-generation antihistamines by measuring the inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle, providing pA2 values for chlorpheniramine among others.[4]

AntihistamineDrug ClasspA2 ValueED50 (µM)Key Findings
This compound AlkylamineNot directly reported in comparative studies4.10[2][3]Equipotent to chlorpheniramine in inhibiting cholinergic-induced glandular secretion.[2][3]
Chlorpheniramine Alkylamine5.8 (inhibition of carbachol-induced contractions)[4]4.63[2][3]Considered to have moderate anticholinergic activity among first-generation antihistamines.[4]
Atropine (B194438) (Reference) Anticholinergic9.4 (inhibition of ACh-induced ion transport)[5]0.25[2][3]A potent, non-selective muscarinic antagonist used as a positive control.

Note: pA2 and ED50 values are from different experimental systems and should be compared with caution.

Experimental Protocols

The quantitative data presented above are derived from established experimental protocols designed to measure anticholinergic activity. Below are detailed methodologies for two common assays.

Radioligand Receptor Binding Assay

This assay directly measures the affinity of a drug for muscarinic receptors. A common protocol involves the use of a radiolabeled muscarinic antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), to quantify the displacement by the test compound.

Objective: To determine the inhibition constant (Ki) of an alkylamine antihistamine for muscarinic acetylcholine receptors.

Materials:

  • Test compounds (e.g., this compound, chlorpheniramine)

  • Radioligand: [3H]quinuclidinyl benzilate ([3H]QNB)

  • Receptor source: Rat brain cortex homogenate or cells stably expressing human muscarinic receptor subtypes (e.g., CHO-K1 cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: Atropine (1 µM)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: A crude membrane fraction is prepared from the receptor source (e.g., rat brain cortex) by homogenization followed by centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand ([3H]QNB) at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Bioassay: Inhibition of Cholinergic Agonist-Induced Smooth Muscle Contraction (Schild Analysis)

This assay measures the functional consequence of muscarinic receptor antagonism by quantifying the ability of an antagonist to inhibit the contractile response of smooth muscle to a cholinergic agonist.

Objective: To determine the pA2 value of an alkylamine antihistamine, which represents its functional antagonist potency.

Materials:

  • Test compounds (e.g., this compound, chlorpheniramine)

  • Cholinergic agonist: Carbachol or acetylcholine

  • Tissue preparation: Isolated guinea pig ileum or trachea

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C

  • Isotonic force transducer and data acquisition system

Procedure:

  • Tissue Preparation: A segment of guinea pig ileum or trachea is dissected and mounted in an organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period (e.g., 60 minutes), with regular washing.

  • Cumulative Concentration-Response Curve to Agonist: A cumulative concentration-response curve to the cholinergic agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (test compound) for a predetermined time to allow for equilibrium to be reached.

  • Second Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The presence of a competitive antagonist will cause a parallel rightward shift of the dose-response curve.

  • Schild Plot Construction: Steps 4 and 5 are repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathway and Antagonist Action

Muscarinic_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Acetylcholine Receptor (mAChR) G_protein G-protein mAChR->G_protein Activates Effector Effector Protein (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to ACh->mAChR Binds to Antihistamine Alkylamine Antihistamine Antihistamine->mAChR Competitively Blocks

Caption: Competitive antagonism of muscarinic receptors by alkylamine antihistamines, blocking cellular responses.

Experimental Workflow for Determining Anticholinergic Activity

Anticholinergic_Workflow cluster_assay In Vitro Assay cluster_binding Receptor Binding Assay cluster_functional Functional Bioassay (Schild Analysis) cluster_analysis Data Analysis and Comparison prep_mem 1. Prepare Receptor Source (e.g., Brain Homogenate) incubate 2. Incubate Membranes with Radioligand and Test Compound prep_mem->incubate filter 3. Separate Bound and Free Ligand (Filtration) incubate->filter count 4. Quantify Radioactivity filter->count calc_ki 5. Calculate IC50 and Ki Values count->calc_ki compare Compare Potency (Ki or pA2 values) calc_ki->compare prep_tissue 1. Prepare Isolated Tissue (e.g., Guinea Pig Ileum) agonist_curve1 2. Generate Agonist Concentration-Response Curve prep_tissue->agonist_curve1 incubate_antagonist 3. Incubate with Antagonist (Test Compound) agonist_curve1->incubate_antagonist agonist_curve2 4. Generate Second Agonist Concentration-Response Curve incubate_antagonist->agonist_curve2 calc_pa2 5. Construct Schild Plot and Determine pA2 Value agonist_curve2->calc_pa2 calc_pa2->compare

Caption: Workflow for in vitro assessment of anticholinergic activity using binding and functional assays.

References

A comparative study of the effects of Brompheniramine and Triprolidine on human performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two first-generation antihistamines, Brompheniramine (B1210426) and Triprolidine (B1240482), on human performance. By synthesizing available experimental data, this document aims to offer an objective resource for understanding the cognitive and psychomotor implications of these compounds.

Executive Summary

Brompheniramine and Triprolidine are both potent H1 receptor antagonists known for their efficacy in treating allergic conditions. However, as first-generation antihistamines, they readily cross the blood-brain barrier, leading to significant effects on the central nervous system, most notably sedation and performance impairment. This guide details the experimental evidence of these effects, presents comparative data, and outlines the methodologies used in key studies.

Comparative Performance Data

The following table summarizes the quantitative effects of Brompheniramine and Triprolidine on various human performance metrics as reported in clinical trials. It is important to note that direct head-to-head quantitative comparisons are limited in the literature; therefore, data from separate studies are presented with appropriate context.

Performance MetricBrompheniramineTriprolidineKey Observations
Visuo-motor Coordination Impaired performance observed from 1.5 to 3.0 hours after a 4 mg dose and at 1.5 hours after a 12 mg sustained-release dose.[1][2]Immediate and persistent impairment for up to 3.0 hours after a 2.5 mg dose. A 10 mg sustained-release dose impaired performance from 1.5 to 5.0 hours.[1][2]Both drugs impair visuo-motor coordination, with Triprolidine showing a more immediate effect at a lower dose in the cited study.
Choice Reaction Time (CRT) A 10 mg sustained-release formulation significantly slowed reaction time at 2.75 and 5.5 hours post-dosage.[1][3]A 10 mg dose increased reaction time by approximately 50 milliseconds.[4]Both drugs demonstrate a clear negative impact on reaction time, a key indicator of cognitive processing speed.
Critical Flicker Fusion (CFF) Threshold Data not available in comparative studies.A 10 mg dose reduced the CFF threshold by approximately 1.5 Hz.[4]The reduction in CFF threshold by Triprolidine suggests an impairment in the central nervous system's ability to process visual information.
Subjective Sedation Subjective feelings of uncoordination were significantly increased at 2.75 hours post-dosage with a 10 mg sustained-release formulation.[1][3]Consistently used as a positive control for sedation in clinical trials, indicating its well-established sedative effects.[5]Both are recognized as sedating antihistamines, with Triprolidine often used as a benchmark for sedation in research.
Pharmacokinetics Elimination Half-Life: Approximately 25 hours.[6]Elimination Half-Life: Approximately 4-6 hours.[7]The longer half-life of Brompheniramine suggests a more prolonged potential for performance impairment compared to Triprolidine.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are descriptions of the experimental protocols used in the key studies cited in this guide.

Visuo-motor Coordination Task (Nicholson, 1979)

The study by Nicholson (1979) utilized a visuo-motor coordination task to assess the impact of Brompheniramine and Triprolidine on performance.

  • Apparatus: A tracking task was used where subjects were required to follow a moving target on a screen with a hand-controlled cursor.

  • Procedure: Participants were trained on the task to establish a baseline performance level. Following drug administration (or placebo), their performance was measured at intervals of 0.5, 1.5, 3.0, 5.0, and 7.0 hours.

  • Measures: The primary outcome was the deviation of the cursor from the target, with increased deviation indicating impaired performance. Subjective assessments of performance and well-being were also collected.[1][2]

Choice Reaction Time (CRT) and Critical Flicker Fusion (CFF) (Hindmarch et al., 1994)

The study by Hindmarch and colleagues (1994) employed a battery of psychomotor tests to evaluate the effects of Triprolidine.

  • Choice Reaction Time (CRT):

    • Apparatus: A computer-based system presented visual stimuli to which participants had to respond by pressing a corresponding key.

    • Procedure: A series of stimuli were presented in a random order, and the time taken for the participant to make the correct response was recorded.

    • Measures: The mean reaction time in milliseconds was the primary measure of performance.[4]

  • Critical Flicker Fusion (CFF) Threshold:

    • Apparatus: A device that presents a flickering light source.

    • Procedure: The frequency of the flicker was varied, and participants were asked to indicate the point at which the flickering light appeared to be a steady, continuous light source.

    • Measures: The frequency in Hertz (Hz) at which the flicker was no longer perceived was recorded as the CFF threshold.[4]

Subjective Sedation Assessment

Subjective feelings of sedation are typically measured using Visual Analogue Scales (VAS).

  • Procedure: Participants are presented with a horizontal line, typically 100mm in length, with descriptive anchors at each end (e.g., "Not at all sleepy" to "Extremely sleepy"). They are instructed to mark a point on the line that corresponds to their current state.

  • Measures: The distance from the "Not at all sleepy" anchor to the participant's mark is measured in millimeters to provide a quantitative score of subjective sedation.

Signaling Pathways and Mechanism of Action

Both Brompheniramine and Triprolidine are first-generation antihistamines that act as inverse agonists at the histamine (B1213489) H1 receptor. Their primary mechanism of action involves blocking the effects of histamine in the body. However, their ability to cross the blood-brain barrier allows them to interact with H1 receptors in the central nervous system, which is responsible for their sedative and performance-impairing effects.

a cluster_0 Central Nervous System (CNS) cluster_1 Peripheral Tissues Brompheniramine Brompheniramine Blood_Brain_Barrier Blood-Brain Barrier Brompheniramine->Blood_Brain_Barrier Triprolidine Triprolidine Triprolidine->Blood_Brain_Barrier H1_Receptor_CNS Histamine H1 Receptor Sedation Sedation & Performance Impairment Histamine Histamine H1_Receptor_Peripheral Histamine H1 Receptor Allergic_Symptoms Allergic Symptoms (e.g., sneezing, itching) Blood_Brain_Barrier->H1_Receptor_CNS Crosses

While both drugs target the same receptor, subtle differences in their chemical structure may influence their binding affinity and off-target effects, though comparative data on this is limited. Both are known to possess some anticholinergic properties, which can contribute to side effects like dry mouth and blurred vision, and may also play a role in their central nervous system effects.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of these antihistamines on human performance.

G cluster_0 Pre-Trial Phase cluster_1 Trial Phase (Double-Blind, Crossover Design) cluster_2 Post-Trial Phase p1 Subject Recruitment & Screening p2 Informed Consent p1->p2 p3 Baseline Performance Testing p2->p3 t1 Randomized Drug Administration (Brompheniramine, Triprolidine, Placebo) p3->t1 t2 Performance Testing at Timed Intervals t1->t2 t3 Washout Period t2->t3 After each treatment a1 Data Collection & Compilation t2->a1 t4 Crossover to Next Treatment Arm t3->t4 t4->t1 Repeat cycle a2 Statistical Analysis a1->a2 a3 Reporting of Findings a2->a3

Conclusion

The available evidence clearly indicates that both Brompheniramine and Triprolidine can significantly impair human performance, particularly in tasks requiring visuo-motor coordination and rapid cognitive processing. Triprolidine appears to have a more rapid onset of these effects, while the longer half-life of Brompheniramine may result in a more sustained period of impairment. For researchers and drug development professionals, these findings underscore the importance of considering the central nervous system effects of first-generation antihistamines. Future research should focus on direct, quantitative comparisons of these and other antihistamines on a wider range of performance metrics to provide a more complete understanding of their relative impact.

References

A Comparative Analysis of the Antihistaminic Effects of (-)-Brompheniramine and Mequitazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihistaminic properties of (-)-Brompheniramine and mequitazine (B1676290), focusing on their mechanism of action, pharmacokinetics, clinical efficacy, and safety profiles. The information is supported by experimental data to assist in research and development decisions.

Mechanism of Action: H1-Receptor Antagonism

Both this compound and mequitazine exert their antihistaminic effects by acting as inverse agonists at the histamine (B1213489) H1-receptor.[1][2] This action blocks the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms.

Histamine, released from mast cells and basophils during an allergic reaction, binds to H1-receptors on various cells, leading to symptoms such as itching, vasodilation, and increased vascular permeability.[1][2] By competitively binding to these receptors, this compound and mequitazine prevent histamine from eliciting these effects.[1][2]

Mequitazine is classified as a second-generation antihistamine, which generally implies a lower propensity to cross the blood-brain barrier and cause sedation compared to first-generation antihistamines like brompheniramine (B1210426).[3]

dot

Caption: Simplified H1-receptor signaling pathway and the inhibitory action of antihistamines.

Receptor Binding Affinity

A key determinant of an antihistamine's potency is its binding affinity to the H1-receptor, often expressed as the inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate higher affinity.

DrugReceptorBinding Affinity (Kd/Ki)Reference
This compound Histamine H1Kd: 6.06 nM[4][5]
MuscarinicModerate antagonist activity[1]
Mequitazine Histamine H1Not explicitly found
MuscarinicHigh affinity (Ki = 5.0-38 nM)[6]

While a specific Ki value for mequitazine's H1-receptor affinity was not identified in the reviewed literature, its classification as a potent antihistamine suggests a high affinity. Notably, mequitazine exhibits a high affinity for muscarinic receptors, which can contribute to anticholinergic side effects.[6] this compound also possesses moderate anticholinergic properties.[1]

Pharmacokinetics

The pharmacokinetic profiles of this compound and mequitazine influence their dosing frequency and duration of action.

ParameterThis compoundMequitazine
Bioavailability Well absorbed orallyInformation not available
Time to Peak (Tmax) 2-4 hours5.67 ± 1.68 hours
Half-life (t1/2) 11.8-34.7 hours45 ± 26 hours
Metabolism Hepatic (Cytochrome P450 system)Hepatic
Excretion Primarily renalPrimarily renal

Clinical Efficacy and Side Effects

A double-blind clinical trial directly comparing mequitazine and brompheniramine in 48 patients with allergic disorders provides valuable insights into their relative performance.[7]

OutcomeMequitazine (10 mg daily)Brompheniramine (24 mg daily)FindingReference
Antihistaminic Efficacy At least as effective as brompheniramineEffectiveMequitazine demonstrated comparable efficacy to brompheniramine in managing allergic symptoms.[7]
Drowsiness Significantly less drowsinessMore drowsiness reportedMequitazine was associated with significantly less drowsiness throughout the 14-day trial period.[7]
Other Side Effects Few other side effects reportedFew other side effects reportedBoth drugs were generally well-tolerated with minimal other side effects.[7]

These findings suggest that while both drugs are effective antihistamines, mequitazine offers a significant advantage in terms of a lower incidence of sedation.

Experimental Protocols

Histamine-Induced Wheal and Flare Suppression Test

This common in vivo method assesses the antihistaminic activity of a drug by measuring its ability to inhibit the cutaneous reaction to histamine.

dot

Experimental_Workflow_Wheal_Flare cluster_protocol Histamine-Induced Wheal and Flare Suppression Protocol Subject_Recruitment Recruit Healthy Volunteers Baseline Establish Baseline: Inject intradermal histamine and measure wheal and flare size Subject_Recruitment->Baseline Drug_Admin Administer Test Drug (e.g., this compound or Mequitazine) or Placebo Baseline->Drug_Admin Post_Dose_Challenge Perform Serial Histamine Challenges at Predetermined Time Points Post-Dose Drug_Admin->Post_Dose_Challenge Measurement Measure Wheal and Flare Size at Each Time Point Post_Dose_Challenge->Measurement Data_Analysis Analyze Data: Calculate percent inhibition of wheal and flare areas over time Measurement->Data_Analysis Experimental_Workflow_Binding_Assay cluster_protocol H1-Receptor Binding Assay Protocol Membrane_Prep Prepare Cell Membranes Expressing H1-Receptors Incubation Incubate Membranes with: - Radioligand (e.g., [³H]mepyramine) - Varying concentrations of test drug Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Data_Analysis Analyze Data: Determine the IC50 of the test drug and calculate the Ki value Quantification->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of (-)-Brompheniramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (-)-Brompheniramine, a first-generation antihistamine, adherence to established disposal protocols is essential to ensure compliance with regulations and prevent potential harm to human health and the environment.[1][2] This guide provides a procedural framework for the safe and effective disposal of this compound and associated waste materials in a laboratory setting.

The disposal of any pharmaceutical waste is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) is the primary body that regulates the disposal of pharmaceutical waste, largely through the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Additionally, regulations from the Drug Enforcement Administration (DEA), Department of Transportation (DOT), and state or local authorities may also apply and can be more stringent than federal laws.[1][2][3][4] It is the responsibility of the waste generator to accurately classify their waste and ensure it is managed in accordance with all applicable rules.[5]

Waste Characterization and Segregation

The initial step in the proper disposal of this compound is to determine if it qualifies as hazardous waste.[5] This determination can be based on the chemical's characteristics, such as ignitability, corrosivity, reactivity, or toxicity.[6] Safety Data Sheets (SDS) are a primary source of this information. According to its SDS, Brompheniramine Maleate is harmful if swallowed and causes skin and serious eye irritation.[7][8]

Key Principles for Segregation:

  • Separate Waste Streams: Collect waste containing this compound separately from other chemical waste to prevent unintended reactions.[6]

  • Avoid Incompatibles: Store away from strong oxidizing agents, acids, and alkalis.[7][9]

  • Solid vs. Liquid: Use separate, clearly labeled containers for solid waste (e.g., contaminated gloves, wipes) and liquid waste (e.g., solutions containing brompheniramine).

Quantitative Data for Risk Assessment
PropertyValueSource
Acute Oral Toxicity (LD50) 318 mg/kg (Rat)[10]
Chemical Formula C₁₆H₁₉BrN₂[11]
Molar Mass 319.246 g·mol⁻¹[11]
Appearance Oily liquid with a slightly yellow color or white crystalline solid (maleate salt)[12]

Protocols for Disposal and Spill Management

The following protocols provide step-by-step guidance for managing this compound waste and responding to spills in a laboratory environment.

Protocol 1: Disposal of Unused or Expired this compound

This protocol applies to the disposal of pure this compound or its salt forms.

Methodology:

  • Containerization: Place the this compound waste into a designated, compatible, and sealable container.[13] Ensure the container is properly labeled as "Hazardous Waste."

  • Labeling: The waste label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[14]

  • Professional Disposal: Arrange for a licensed hazardous material disposal company to collect the waste.[15] The most common disposal method for pharmaceutical waste is high-temperature incineration at a permitted facility.[3][4] Never dispose of this compound down the drain or in regular trash.[2][13]

Protocol 2: Management of Contaminated Solid Waste

This protocol covers items such as personal protective equipment (PPE), weigh boats, and absorbent pads contaminated with this compound.

Methodology:

  • Collection: Place all contaminated solid materials into a designated, leak-proof container lined with a plastic bag.

  • Labeling: Label the container clearly as "Hazardous Waste" and list "this compound Contaminated Debris."

  • Storage and Disposal: Store and dispose of the container following the same procedure outlined in Protocol 1.

Protocol 3: Spill Cleanup Procedure

This protocol outlines the steps for safely managing a spill of this compound powder or solution.

Methodology:

  • Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[16]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, splash goggles, and chemical-resistant gloves. For large spills or if dust is generated, a respirator may be necessary.[10]

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to prevent dust from becoming airborne.[16] Avoid dry sweeping.

    • For Liquids: Use an inert absorbent material to contain and soak up the liquid.[7]

  • Collection: Carefully scoop or sweep the contained material into a designated hazardous waste container.[8][10]

  • Decontamination: Clean the spill area with soap and water or another appropriate cleaning agent, and collect the cleaning materials as hazardous waste.[10]

  • Disposal: Seal, label, and arrange for the disposal of the waste container through a licensed contractor.[8]

Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Accumulation & Disposal cluster_3 Final Disposition A Generation of This compound Waste B Is the waste a pure chemical, a solution, or contaminated debris? A->B C Characterize as Hazardous Waste (Toxic, Irritant) B->C D Select Compatible Waste Container C->D E Segregate from Incompatible Chemicals D->E F Properly Label Container (Name, Hazard, Date) E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Arrange Pickup by Licensed Hazardous Waste Contractor H->I J High-Temperature Incineration I->J K Prohibited Disposal Routes I->K L Sanitary Sewer (Drain) K->L M Regular Trash K->M

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling (-)-Brompheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for (-)-Brompheniramine.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesEuropean standard - EN 166To protect eyes from splashes or dust.[1][2]
Hand Protection Chemical-resistant glovesASTM D6978 (for chemotherapy gloves) or equivalentTo prevent skin contact. Nitrile or neoprene gloves are preferred.[1][3]
Body Protection Laboratory coat, disposable gown, or coverallsPolyethylene-coated polypropylene (B1209903) or other laminate materialsTo protect skin and clothing from contamination.[3][4]
Respiratory Protection N95 respirator or higherNIOSH-approvedRecommended when handling powders or if ventilation is inadequate to prevent inhalation of dust.[5]
Foot Protection Closed-toe shoesN/ATo protect feet from spills.[6]

Operational Plan for Handling this compound

Following a structured operational plan is essential for minimizing risks during the handling of this compound.

1. Preparation and Area Setup:

  • Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Verify that an accessible safety shower and eye wash station are available.[2]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as outlined in the table above.

2. Weighing and Aliquoting:

  • Handle solid this compound in a fume hood or on a bench with localized exhaust ventilation to minimize dust inhalation.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Close the primary container tightly after use.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosolization or pressure buildup.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment used.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown/lab coat, and then eye and respiratory protection.

  • Wash hands thoroughly with soap and water after removing PPE.[2][7]

Handling and Disposal Workflow

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_area Set Up Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate After experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe Final step wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible chemicals.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated solid hazardous waste container.

2. Disposal Procedure:

  • Dispose of all waste containing this compound in accordance with local, regional, and national environmental regulations.[7]

  • Do not dispose of this compound down the drain or in the regular trash.

  • For larger quantities or specific disposal guidance, consult your institution's Environmental Health and Safety (EHS) department.

  • Alternatively, utilize a licensed chemical waste disposal service. Community "drug take back" programs are also an option for disposal of unwanted medicines.[8][9]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Brompheniramine
Reactant of Route 2
(-)-Brompheniramine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.